Geniposide
Description
This compound has been reported in Rehmannia glutinosa, Gardenia jasminoides, and other organisms with data available.
from gardenia plant; structure
Properties
IUPAC Name |
methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXTRXDNAPMM-BVTMAQQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318419 | |
| Record name | Geniposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-63-8, 169799-41-1 | |
| Record name | Geniposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24512-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geniposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasminoidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geniposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24512-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENIPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Geniposide's Mechanism of Action in Neurons: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Extensive preclinical studies have demonstrated its potential in mitigating the pathological processes of various neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and depression.[4][5][6][7] This document provides an in-depth technical guide on the core mechanisms of action of this compound in neurons. It elucidates the complex signaling pathways this compound modulates, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the molecular interactions. The primary mechanisms involve glucagon-like peptide-1 receptor (GLP-1R) agonism, potent anti-inflammatory and antioxidant activities, modulation of apoptosis and autophagy, and the promotion of neurogenesis, collectively contributing to its neuroprotective effects.
Core Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several critical cellular and molecular pathways.
GLP-1 Receptor Agonism: The Central Hub
A primary mechanism underlying this compound's efficacy is its function as an agonist for the glucagon-like peptide-1 receptor (GLP-1R).[7][8][9][10] GLP-1R is expressed in various brain regions and its activation is known to have neurotrophic and neuroprotective effects.[11][12] this compound's binding to GLP-1R initiates a cascade of downstream signaling events that are fundamental to its therapeutic actions, including the activation of PI3K/Akt and cAMP-PKA-CREB pathways.[1][13] This interaction is crucial for reducing neurotoxicity, promoting neuronal survival, and enhancing synaptic plasticity.[9][14]
Diagram 1: this compound's GLP-1R-Mediated Signaling Cascade
Caption: this compound activates GLP-1R, initiating PI3K/Akt and PKA/CREB pathways.
Anti-Inflammatory Effects
Neuroinflammation, primarily driven by the activation of microglia, is a key contributor to neuronal damage in neurodegenerative diseases and ischemic injury.[15] this compound demonstrates potent anti-inflammatory effects by suppressing microglial activation and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6] A critical mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the nuclear factor kappa-B (NF-κB) signaling cascade, a master regulator of the inflammatory response.[16][17]
Table 1: Effects of this compound on Inflammatory Markers
| Model System | Treatment | Target | Result | Reference |
|---|---|---|---|---|
| OGD-Rat Microglia | 25, 50 µg/mL this compound | TNF-α, IL-1β, IL-6, IL-8 | Secretion suppressed | [16] |
| OGD-Rat Microglia | 25, 50 µg/mL this compound | p-ERK, p-IκB, p-p38 | Phosphorylation downregulated | [16] |
| TBI Rats | This compound | IL-1β, IL-6, IL-8 | Plasma levels inhibited | [1] |
| TBI Rats | This compound | p-p38, p-NF-κB p65 | Activities inhibited | [1] |
| APP/PS1 Mice | this compound | TNF-α, IL-1β | Production suppressed |[5] |
Diagram 2: this compound's Anti-Inflammatory Mechanism
Caption: this compound inhibits the TLR4/NF-κB pathway to reduce neuroinflammation.
Antioxidant Effects
Oxidative stress is a critical factor in neuronal death. This compound mitigates oxidative damage by enhancing the endogenous antioxidant defense system.[1] It upregulates the expression of key antioxidant enzymes, including heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[1][9][18] This is achieved primarily through the activation of the phospatidylinositol 3'-kinase (PI3K)/Akt pathway and the subsequent nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses.[1][2][9]
Table 2: Effects of this compound on Oxidative Stress Markers
| Model System | Treatment | Target | Result | Reference |
|---|---|---|---|---|
| SIN-1-induced Hippocampal Neurons | 10 µM this compound | HO-1 expression | Upregulated | [1][2] |
| SIN-1-induced Hippocampal Neurons | 10 µM this compound | Nrf2 nuclear translocation | Enhanced | [1][2] |
| H2O2-induced PC12 Cells | This compound | Bcl-2, HO-1 expression | Increased | [10] |
| SAH Rats | This compound | SOD levels | Increased | [18] |
| SAH Rats | this compound | MDA levels | Decreased |[18] |
Diagram 3: this compound's Antioxidant Response Pathway
Caption: this compound activates the PI3K/Nrf2/ARE pathway to combat oxidative stress.
Modulation of Apoptosis and Autophagy
This compound protects neurons by directly regulating cell death pathways. It inhibits apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by reducing the activity of executioner caspases like cleaved caspase-3.[1][19][20] Furthermore, this compound modulates autophagy, a cellular recycling process that can be either protective or detrimental. In models of Alzheimer's disease and cerebral ischemia, this compound has been shown to enhance autophagy to clear toxic protein aggregates (e.g., Aβ) and damaged organelles.[6][21][22] This is often mediated by the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[21][22][23]
Table 3: Effects of this compound on Apoptosis and Autophagy Markers
| Model System | Treatment | Target | Result | Reference |
|---|---|---|---|---|
| Aβ-treated SH-SY5Y Cells | This compound | p-Akt/Akt, p-mTOR/mTOR | Ratios restored to near control | [21][23] |
| Aβ-treated SH-SY5Y Cells | This compound | LC3-II/LC3-I ratio | Increased | [21] |
| Aβ-treated SH-SY5Y Cells | This compound | Beclin-1, Atg7 | Expression increased | [21] |
| Rotenone-induced Neurons | This compound | Bcl-2 expression | Increased | [20] |
| Rotenone-induced Neurons | This compound | Cleaved caspase-3 | Expression decreased | [20] |
| OGD/R BV-2 Microglia | This compound | Beclin-1, LC3 conversion | Increased | [24] |
| OGD/R BV-2 Microglia | this compound | NLRP3, Cleaved caspase-1 | Levels decreased |[24] |
Diagram 4: this compound's Regulation of Autophagy and Apoptosis
Caption: this compound inhibits Akt/mTOR to promote autophagy and regulates Bcl-2/Bax.
Promotion of Neurogenesis and Synaptic Plasticity
This compound has been shown to improve cognitive function by promoting neurogenesis and enhancing synaptic plasticity.[5][13] These effects are linked to its ability to upregulate key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), and its receptor, Tropomyosin receptor kinase B (TrkB).[25][26] The activation of the cAMP-response element binding protein (CREB) is a crucial downstream event that mediates the transcription of genes like BDNF, which are essential for neuronal growth, differentiation, and the formation of long-term memory.[13][27][28]
Table 4: Effects of this compound on Neurotrophic Factor Signaling
| Model System | Treatment | Target | Result | Reference |
|---|---|---|---|---|
| Diabetic Mice | This compound | BDNF, TrkB mRNA | Upregulated in hippocampus | [25] |
| Diabetes-associated Depression Mice | This compound | CREB activity | Enhanced in hippocampus | [13] |
| CORT-exposed PC12 Cells | This compound | BDNF, TrkB, p-CREB/CREB | Expression increased | [27] |
| APP/PS1 Mice | this compound | Synaptic plasticity (LTP) | Augmented |[5] |
Experimental Protocols and Methodologies
The neuroprotective mechanisms of this compound have been elucidated using various established in vitro and in vivo models.
Common Experimental Models
-
In Vitro :
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): Primary neurons or cell lines (e.g., SH-SY5Y, PC12, BV-2 microglia) are cultured in a glucose-free medium in a hypoxic chamber, followed by a return to normal conditions to mimic ischemic-reperfusion injury.[16][24][29]
-
Oxidative Stress Induction: Cells are exposed to agents like hydrogen peroxide (H₂O₂), 3-morpholinosydnonimine hydrochloride (SIN-1), or rotenone to induce oxidative damage and mitochondrial dysfunction.[2][8][20]
-
Aβ-Induced Toxicity: Neuronal cells are treated with amyloid-beta (Aβ) oligomers to model Alzheimer's disease pathology.[1][21]
-
-
In Vivo :
-
Middle Cerebral Artery Occlusion (MCAO): A surgical procedure in rodents to block blood flow to the middle cerebral artery, creating a focal cerebral ischemic stroke model.[16][17]
-
APP/PS1 Transgenic Mice: A widely used mouse model for Alzheimer's disease that overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to Aβ plaque deposition and cognitive deficits.[5][30]
-
Stress-Induced Depression Models: Rodents are subjected to chronic unpredictable mild stress (CUMS) or repeated restraint stress (RRS) to induce depression-like behaviors.[1][7]
-
Diagram 5: Workflow for an In Vitro OGD/R Experiment
Caption: A typical workflow for assessing this compound's effects in an OGD/R model.
Key Methodologies
-
Cell Viability (MTT Assay):
-
Principle: Measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.
-
Protocol:
-
Plate cells in a 96-well plate and treat as per the experimental design.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
-
-
Western Blot Analysis:
-
Principle: A technique to detect and quantify specific proteins in a sample.
-
Protocol:
-
Protein Extraction: Lyse cells or tissues with a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is captured on film or by a digital imager. Densitometry is used for quantification relative to a loading control (e.g., β-actin or GAPDH).[4][27]
-
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Protocol:
-
Fix and permeabilize cells or tissue sections.
-
Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash to remove unincorporated nucleotides.
-
Counterstain nuclei with a DNA dye like DAPI.
-
Visualize using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptotic cells) will fluoresce.[18]
-
-
Conclusion
The mechanism of action of this compound in neurons is multifaceted and robust, centered on its ability to act as a GLP-1R agonist. This primary interaction triggers a cascade of beneficial downstream effects, including the suppression of neuroinflammation via the TLR4/NF-κB pathway, the mitigation of oxidative stress through the PI3K/Nrf2/HO-1 axis, and the fine-tuning of cell survival pathways by inhibiting apoptosis and modulating mTOR-dependent autophagy. Concurrently, this compound promotes neuronal health and cognitive function by enhancing CREB and BDNF signaling. This comprehensive network of interactions underscores its significant potential as a therapeutic agent for a wide range of complex neurological disorders. Further research and clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves repeated restraint stress-induced depression-like behavior in mice by ameliorating neuronal apoptosis via regulating GLP-1R/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of this compound against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound, a novel agonist for GLP-1 receptor, prevents PC12 cells from oxidative damage via MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease | MDPI [mdpi.com]
- 13. CREB-mediated generation and neuronal growth regulates the behavioral improvement of this compound in diabetes-associated depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Genipin inhibits the inflammatory response of rat brain microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reduces inflammatory responses of oxygen-glucose deprived rat microglial cells via inhibition of the TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuates early brain injury by inhibiting oxidative stress and neurocyte apoptosis after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound Alleviates Oxidative Stress of Mice With Depression-Like Behaviors by Upregulating Six3os1 [frontiersin.org]
- 20. This compound prevents rotenone-induced apoptosis in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound protection against Aβ1-42 toxicity correlates with mTOR inhibition and enhancement of autophagy [imrpress.com]
- 22. This compound protection against Aβ1-42 toxicity correlates with mTOR inhibition and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. article.imrpress.com [article.imrpress.com]
- 24. This compound inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. Effects of this compound on cerebral ischemia/reperfusion-induced neuron damage by inhibiting autophagy via cGAS-STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound effectively reverses cognitive impairment and inhibits pathological cerebral damage by regulating the mTOR Signal pathway in APP∕PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Geniposide: A Technical Guide to Biological Activities and Signaling Pathways
Introduction
Geniposide is a bioactive iridoid glycoside primarily extracted from the fruits of Gardenia jasminoides Ellis.[1][2] It is a well-documented compound in traditional medicine and has garnered significant scientific interest for its broad spectrum of pharmacological activities.[3][4] Extensive research, both in vitro and in vivo, has demonstrated its potential therapeutic applications, including neuroprotective, anti-diabetic, hepatoprotective, anti-inflammatory, and anti-tumor effects.[1][5] These diverse biological benefits are attributed to its ability to modulate a complex network of cellular signaling pathways, primarily those associated with inflammation, oxidative stress, apoptosis, and metabolism.[1][5] This document provides an in-depth technical overview of this compound's core biological activities, the underlying signaling cascades, quantitative efficacy data, and relevant experimental methodologies.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects across various models of inflammation, including arthritis, mastitis, and neuroinflammation.[1][6][7] Its mechanism of action is largely centered on the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Signaling Pathways in Anti-inflammatory Action
This compound's anti-inflammatory effects are predominantly mediated by the suppression of the Toll-like receptor 4 (TLR4) pathway and its downstream targets, Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][8] Upon stimulation by agents like lipopolysaccharide (LPS), TLR4 activation typically triggers a cascade that leads to the phosphorylation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9] this compound intervenes by inhibiting TLR4 expression and suppressing the phosphorylation of NF-κB and MAPK family members (p38, ERK, and JNK), thereby downregulating the production of these inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][8][9]
Quantitative Data on Anti-inflammatory Effects
| Model System | Treatment | Observed Effect | Reference |
| Carrageenan-induced paw edema (rats) | This compound (100 mg/kg, oral) | 31.7% inhibition of paw edema at 3 hours. | [8] |
| Adjuvant Arthritis (rats) | This compound (30, 60, 120 mg/kg, oral) | Dose-dependent decrease in Th17 cytokines (e.g., IL-17) and increase in Treg cytokines (e.g., IL-4, TGF-β1). | [1][10] |
| LPS-stimulated murine macrophages | This compound | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production. | [6] |
| Fibroblast-Like Synoviocytes (FLSs) from AA rats | This compound (25, 50, 100 µg/mL) | Significant inhibition of FLS proliferation and permeability; decreased IL-1β and IL-17, increased IL-4 and TGF-β1. | [11] |
| Surgically induced osteoarthritis (rabbits) | This compound | Markedly suppressed expression of IL-1β, TNF-α, NO, and MMP-13 in synovial fluid. | [12] |
Experimental Protocols
In Vivo Model: LPS-Induced Mastitis in Mice [6]
-
Animal Model: Female BALB/c mice are used. Mastitis is induced by intraductal injection of Lipopolysaccharide (LPS) into the mammary glands.
-
Treatment: this compound is administered (e.g., via intraperitoneal injection) prior to or following the LPS challenge.
-
Analysis: Mammary tissues are collected for histological analysis (H&E staining) to assess inflammatory cell infiltration. Tissue homogenates are used to measure cytokine levels (TNF-α, IL-1β, IL-6) via ELISA. Protein expression and phosphorylation (p-p38, p-ERK, p-JNK, p-IκBα) are analyzed by Western blotting.
In Vitro Model: LPS-Stimulated Macrophages [9]
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Protocol: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and PGE2 in the supernatant are quantified by ELISA.
-
Western Blot: Cell lysates are analyzed to determine the phosphorylation status of NF-κB, p38, ERK, and JNK.
-
qRT-PCR: Used to measure the mRNA expression levels of iNOS and COX-2.
-
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, crossing the blood-brain barrier to exert its effects.[13] It shows potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke and traumatic brain injury.[7][13]
Signaling Pathways in Neuroprotection
This compound's neuroprotective mechanisms are multifaceted. In models of Alzheimer's disease, it can inhibit the interaction between amyloid-beta (Aβ) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing downstream inflammatory signaling via ERK and NF-κB.[7][13] It also activates pro-survival pathways such as the PI3K/Akt pathway. Activation of Akt can inhibit Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in neurotoxicity.[14] Furthermore, this compound upregulates key antioxidant defenses through the activation of the PI3K/Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1), which protects neurons from oxidative stress.[1][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of this compound, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beneficial Effects of this compound on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Geniposide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geniposide, a bioactive iridoid glycoside, has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental methodologies for its extraction, purification, and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in the fruits of Gardenia jasminoides Ellis, a plant belonging to the Rubiaceae family.[1] It is also present in other parts of the plant, such as the leaves and flowers, albeit in lower concentrations. While G. jasminoides is the primary commercial source, this compound has been identified in approximately 40 other plant species across various families.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and the developmental stage of the fruit. The following tables summarize the quantitative data on this compound content from various studies.
Table 1: this compound Content in Various Plant Species
| Plant Species | Family | Plant Part | This compound Content (% Dry Weight) | Reference |
| Gardenia jasminoides Ellis | Rubiaceae | Fruit | 5.0 - 6.0 | [2] |
| Eucommia ulmoides Oliv. | Eucommiaceae | Bark | Not Specified | |
| Genipa americana L. | Rubiaceae | Fruit | Not Specified | [1] |
Table 2: this compound Content in Different Parts of Gardenia jasminoides Fruit
| Fruit Part | This compound Content (mg/g) | Reference |
| Whole Fruit | 37.60 | [3] |
| Peel | Not Specified | |
| Pulp | Not Specified | |
| Seed | Not Specified |
Table 3: this compound Yield from Various Extraction Methods
| Extraction Method | Solvent | Yield | Reference |
| Ultrasound-Assisted Extraction | Water | 4.1% | [2] |
| Solvent Extraction | 51.3% Ethanol/Water | 10.9% | [2] |
| Mechanochemistry | Water | 85% of total this compound | [4] |
| Ultrasound-Assisted Natural Deep Eutectic Solvents (NADES) | Choline chloride-propylene glycol (CC-PG) | 57.99 ± 0.91 mg/g | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that originates from the general terpenoid pathway. It involves a series of enzymatic reactions that can be broadly divided into three main stages: the formation of the iridoid scaffold, modification of the scaffold, and glycosylation.
Early Stages: Formation of the Iridoid Scaffold
The biosynthesis begins with the production of the C10 monoterpene precursor, geranyl diphosphate (GPP), through either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. GPP is then converted to the iridoid scaffold in a series of steps:
-
Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to form geraniol.
-
Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H) , a cytochrome P450 enzyme, to yield 8-hydroxygeraniol.
-
Oxidation: 8-hydroxygeraniol undergoes oxidation to form 8-oxogeranial. This reaction is catalyzed by 8-hydroxygeraniol oxidase (8-HGO) .
-
Cyclization: The key cyclization step, forming the characteristic cyclopentanopyran ring of iridoids, is catalyzed by iridoid synthase (IS) , which converts 8-oxogeranial into iridodial.
Late Stages: Modification and Glycosylation
Following the formation of the iridoid scaffold, a series of tailoring reactions, including oxidation, reduction, and methylation, occur to produce a variety of iridoid structures. The specific steps leading to this compound are believed to involve:
-
Conversion to Geniposidic Acid: Iridodial undergoes a series of enzymatic modifications, which are not yet fully elucidated, to form geniposidic acid. This likely involves oxidation and other tailoring enzymes.
-
Methylation: The final step in the formation of the this compound aglycone is the methylation of the carboxylic acid group of geniposidic acid. This reaction is catalyzed by an O-methyltransferase (OMT) .
-
Glycosylation: The aglycone, genipin, is then glycosylated at the C1 hydroxyl group by a UDP-glycosyltransferase (UGT) , using UDP-glucose as the sugar donor, to form this compound.
Biosynthetic Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous extraction of crocin and this compound from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
pharmacological properties of geniposide in vivo
An In-depth Technical Guide on the In Vivo Pharmacological Properties of Geniposide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a primary iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has demonstrated a wide spectrum of in vivo pharmacological activities.[1][2] Preclinical studies have established its potential as a therapeutic agent for a variety of disorders, attributing its efficacy to its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, anti-diabetic, and cardioprotective properties.[1][2] The underlying mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK.[2][3] Despite its therapeutic potential, this compound exhibits low oral bioavailability, a critical factor for consideration in drug development.[4][5] This guide provides a comprehensive overview of the in vivo pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular mechanisms to support further research and development.
Introduction
This compound (C₁₇H₂₄O₁₀) is a bioactive iridoid glycoside that serves as the principal active component in several traditional herbal medicines.[2] Its diverse pharmacological effects, validated in numerous in vivo models, position it as a promising candidate for drug discovery.[1] These benefits are largely linked to its capacity to modulate proteins and genes associated with inflammatory and oxidative stress processes.[1] This document synthesizes the current understanding of this compound's in vivo effects, focusing on its pharmacokinetics, therapeutic actions, and the molecular pathways it influences.
In Vivo Pharmacokinetics and Metabolism
The therapeutic efficacy of this compound is influenced by its pharmacokinetic profile, which is characterized by rapid absorption and elimination, but poor oral bioavailability.
Absorption and Bioavailability: Following peroral administration in rats, this compound is absorbed quickly, reaching peak plasma concentration (Tmax) in approximately one hour.[4] However, its absolute oral bioavailability is low, calculated to be around 9.67%.[4][5]
Distribution: After oral administration, this compound distributes to various tissues, with studies in rats showing the highest concentrations in the kidney, followed by the spleen, liver, heart, lung, and brain.[5] Its ability to cross the blood-brain barrier, albeit with poor permeability, is crucial for its neuroprotective effects.[6]
Metabolism: The in vivo metabolism of this compound primarily involves hydrolysis.[4] After oral administration, it is metabolized, and its metabolite, genipin sulfate, is a major component found in the bloodstream, while the parent form of this compound is often not detected.[7]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Dosage & Route | Value | Reference |
| Cmax | 1 g/kg (oral, in YCHT) | 0.145 ± 0.251 µg/mL | [8] |
| 3 g/kg (oral, in YCHT) | 0.604 ± 0.256 µg/mL | [8] | |
| AUC₀→∞ | 10 mg/kg (IV) | 6.99 ± 1.27 h·µg/mL | [5] |
| 100 mg/kg (PO) | 6.76 ± 1.23 h·µg/mL | [5] | |
| Absolute Bioavailability (%F) | 100 mg/kg (PO) vs 10 mg/kg (IV) | 9.67% | [5] |
In Vivo Pharmacological Properties
This compound exhibits a broad range of therapeutic effects in various animal models of disease.
Anti-inflammatory Effects
This compound's anti-inflammatory activity is one of its most well-documented properties. It effectively reduces inflammation in models of arthritis, colitis, and acute lung injury.[1][3][9] The mechanism involves suppressing the production of pro-inflammatory cytokines and mediators. For instance, in rats with arthritis, oral administration of this compound decreased T helper 17 cell cytokines like IL-2.[1] In models of colitis, it reduces the release of TNF-α, IL-1β, and IL-6.[2][10]
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
| Disease Model | Animal | Dosage | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | 100 mg/kg (oral) | 31.7% inhibition of edema at 3 hours. | [9] |
| TNBS-induced Colitis | Rat | 25, 50 mg/kg/day (oral) | Reduced inflammatory cytokine release (TNF-α, IL-1β, IL-6) and restored intestinal barrier function. | [2][10] |
| Diabetic Wound Healing | Rat | Medium & High Doses (oral) | Reduced infiltration of inflammatory cells (by 16.4% and 18.9%) and levels of TNF-α, IL-1β, and IL-6. | [11] |
| Arthritis | Rat | 30, 60, 120 mg/kg (oral) | Decreased IL-2 and increased IL-4 and TGF-beta 1 in lymph node lymphocytes. | [1] |
Neuroprotective Effects
This compound can cross the blood-brain barrier and exerts significant neuroprotective effects in models of traumatic brain injury (TBI), Alzheimer's disease (AD), and Parkinson's disease (PD).[6] In TBI rats, this compound maintains the integrity of the blood-brain barrier, alleviates brain edema, and inhibits pro-inflammatory factors.[4][6] In an AD mouse model, it improves learning and memory by inhibiting inflammation and reducing cerebral Aβ accumulation.[12] Its neuroprotective action is often linked to its agonist activity on the glucagon-like peptide-1 (GLP-1) receptor.[1]
Table 3: Summary of In Vivo Neuroprotective Effects of this compound
| Disease Model | Animal | Dosage | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Rat | Not specified | Maintained blood-brain barrier integrity, reduced brain edema, and inhibited IL-1β, IL-6, and IL-8. | [4][6] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | Not specified | Improved learning and memory, suppressed RAGE-dependent signaling, and reduced Aβ accumulation. | [12] |
| Parkinson's Disease (MPTP-induced) | Mouse | Not specified | Restored the quantity of dopaminergic neurons and exerted anti-apoptotic effects. | [6] |
| Cognitive Impairment (STZ-induced) | Mouse | Not specified | Reduced cognitive decline and inhibited inflammatory cytokines by regulating the BTK/TLR4/NF-κB pathway. | [4][6] |
Hepatoprotective Effects
This compound demonstrates significant protective effects against liver damage induced by alcohol, fibrosis, and non-alcoholic steatohepatitis. In mice with alcohol-induced liver damage, this compound reversed the elevation of serum ALT/AST levels and improved oxidative stress.[4] In models of liver fibrosis, it decreases liver enzyme levels, increases the activities of antioxidant enzymes like SOD and GSH-Px, and reduces hepatocyte apoptosis.[4][6]
Anti-diabetic Effects
This compound has shown potential in managing diabetes and its complications. In diabetic mice, it significantly reduces blood glucose, insulin, and triglyceride levels.[4] It is suggested that this compound may lower blood glucose by inhibiting the expression of hepatic glycogen phosphorylase (GP) and glucose-6-phosphatase (G6Pase).[4] Furthermore, it protects pancreatic β-cells from apoptosis under high-glucose conditions.[4]
Cardioprotective and Anti-atherosclerotic Effects
This compound exerts protective effects on the cardiovascular system. It can ameliorate sepsis-induced myocardial dysfunction by inhibiting apoptosis and pyroptosis of myocardial cells.[4] In the context of atherosclerosis, this compound alleviates inflammation, improves lipid metabolism, and prevents platelet aggregation.[3] In ApoE-/- mice, it reduces serum cholesterol levels and the area of atherosclerotic lesions, partly by activating the Rap1/PI3K/Akt signaling pathway.[13]
Key Signaling Pathways
The diverse pharmacological activities of this compound are mediated through its interaction with multiple intracellular signaling pathways.
Caption: this compound's Anti-inflammatory Signaling Pathways.
Caption: this compound's Neuroprotective Signaling Pathways.
Experimental Methodologies
The in vivo effects of this compound have been investigated using various established animal models and protocols.
General Experimental Workflow
A typical preclinical study to evaluate the in vivo efficacy of this compound follows a standardized workflow.
Caption: A Generic Experimental Workflow for In Vivo Studies.
Key Experimental Protocols
Table 4: Key In Vivo Experimental Protocols for this compound Studies
| Study Type | Experimental Protocol |
| Colitis Model | Animal: Male Sprague-Dawley rats. Induction: A single rectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol. Treatment: this compound (25 or 50 mg/kg/day) or sulfasalazine (100 mg/kg/day) administered via oral gavage for 14 consecutive days. Assessment: Disease activity index (DAI), colon length, myeloperoxidase (MPO) activity, histological analysis (H&E staining), and protein expression (Western blot for NF-κB, COX-2, occludin, ZO-1).[10] |
| Atherosclerosis Model | Animal: Male ApoE-/- mice. Induction: High-fat diet (HFD) for 12 weeks. Treatment: this compound (low and high doses) administered during the HFD period. Assessment: Body weight, serum lipid levels (TC, LDL-C), atherosclerotic plaque area (Oil Red O staining), plaque stability (Sirius Red staining), and protein expression in the thoracic aorta (Western blot for Rap1, PI3K, Akt, IL-10, TNF-α).[13] |
| Pharmacokinetic Study | Animal: Male Sprague-Dawley rats. Administration: Intravenous (IV) injection of 10 mg/kg this compound or peroral (PO) administration of 100 mg/kg this compound. Sampling: Serial blood samples collected at specified time points. Analysis: Plasma concentrations of this compound determined by a validated HPLC method. Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) calculated using non-compartmental analysis.[5] |
Conclusion and Future Perspectives
This compound consistently demonstrates potent pharmacological effects across a range of in vivo models, including anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective activities. Its mechanisms are complex, involving the modulation of fundamental signaling pathways that regulate inflammation, apoptosis, and oxidative stress. The comprehensive data summarized herein underscore its significant therapeutic potential.
However, the major hurdle for its clinical translation is its low oral bioavailability.[4][5] Future research should focus on the development of novel drug delivery systems, such as liposomal formulations or nano-encapsulation, to enhance its pharmacokinetic profile. Furthermore, while many preclinical studies have established its efficacy, more research using genetic validation methods like gene knockout/knockdown models is needed to confirm its specific molecular targets.[14] Continued investigation into the synergistic effects of this compound with other compounds and a deeper exploration of its long-term safety profile will be crucial for its successful development as a mainstream therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. Preclinical Pharmacokinetics of Scoparone, this compound and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network pharmacology and in vivo evidence of the pharmacological mechanism of this compound in the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect and possible mechanisms of this compound for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Stability of Geniposide
This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, an iridoid glycoside with significant pharmacological interest. The information presented is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Structure of this compound
This compound is a bioactive iridoid glycoside that is the primary active component found in the fruits of Gardenia jasminoides Ellis.[1][2][3] It is classified as a terpene glycoside.[4]
1.1. IUPAC Name and Molecular Formula
-
Systematic IUPAC Name: Methyl (1S,4aS,7aS)-1-(β-D-glucopyranosyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]
1.2. Core Structural Features
The chemical structure of this compound consists of a central aglycone, genipin, which is an iridoid featuring a cyclopentan-[C]-pyran ring. This aglycone is attached to a glucose molecule via a β-glycosidic linkage at the C1 position.[1][8]
Below is the 2D chemical structure of this compound:
Figure 1: 2D Chemical Structure of this compound.[9]
Chemical Stability of this compound
The stability of this compound is a critical factor for its development as a therapeutic agent. Its degradation is influenced by various environmental factors, including pH, temperature, and light.
2.1. Influence of pH
2.2. Influence of Temperature
Temperature is another critical factor affecting the stability of this compound. A study on a this compound cream formulation showed that the cream was stable when stored at 4°C, 25°C, and 40°C for 3 months. The blue pigments derived from this compound remained stable after 10 hours at temperatures ranging from 60-90°C.[12]
2.3. Degradation Kinetics
A study on the transformation of this compound to geniposidic acid in a sodium hydroxide solution (pH 13) investigated the reaction kinetics at different temperatures.[10] The reaction was found to follow pseudo-first-order kinetics.[10] The table below summarizes the kinetic data from this study.
| Temperature (°C) | Pseudo-first-order rate constant (k') (h⁻¹) | Fractional Conversion (%) | Time (h) |
| 80 | 11.064 | 73.4 | 0.50 |
| 70 | 8.682 | 60.5 | 0.50 |
| 60 | 2.400 | 38.6 | 0.83 |
| 50 | 1.021 | 43.6 | 1.00 |
| 40 | 0.750 | 51.8 | 2.00 |
| Table 1: Pseudo-first-order rate constants and fractional conversions for the transformation of this compound to geniposidic acid at various temperatures.[10] |
The activation energy for this transformation was calculated to be 8.751 kJ mol⁻¹.[10]
Experimental Protocols for Stability and Quantification
3.1. Stability Testing Protocol
A formal stability testing protocol for a drug substance like this compound should be established according to regulatory guidelines, such as those from the CPMP (Committee for Proprietary Medicinal Products).[13] The protocol should define the batches to be tested, storage conditions, testing frequency, and specifications.
A general workflow for stability testing is outlined below.
This compound Stability Testing Workflow
3.2. Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound in various samples, including herbal extracts and biological fluids.[14][15][16]
3.2.1. HPLC Method Parameters
The following table summarizes typical HPLC parameters used for the analysis of this compound.
| Parameter | Description |
| Column | C8 or C18 reversed-phase column (e.g., Microsorb C₈, fused-core C18)[15] |
| Mobile Phase | A mixture of an aqueous phase (often with a pH modifier like phosphate buffer or formic acid) and an organic solvent (typically methanol or acetonitrile).[15] For example, 10 mM phosphate buffer (pH 3.0)-methanol (5:1) or a gradient of water and acetonitrile, both with 0.1% formic acid.[15] |
| Flow Rate | Typically in the range of 1.0 - 1.5 mL/min. |
| Detection | UV detection at approximately 238-242 nm.[15][17][18] |
| Temperature | Column temperature is often controlled, for instance, at 35°C. |
| Table 2: Typical HPLC parameters for this compound Quantification.[15][17][18] |
3.2.2. Sample Preparation for HPLC Analysis
-
Herbal Material: Extraction from the fruit of Gardenia jasminoides can be performed using methods like ultrasound-assisted extraction with a solvent such as 60% ethanol.[3] Matrix solid-phase dispersion (MSPD) has also been developed as a rapid extraction method.[19]
-
Formulations (e.g., Cream): An appropriate extraction procedure would be required to isolate the this compound from the cream matrix before injection into the HPLC system.
-
Biological Samples (e.g., Plasma): Protein precipitation is often necessary, followed by centrifugation to obtain a clear supernatant for injection.[16]
This compound-Modulated Signaling Pathway
This compound exerts many of its pharmacological effects, including its antioxidant properties, by modulating intracellular signaling pathways.[1] One such pathway is the PI3K/Nrf2 signaling cascade.[1]
This compound Activation of the PI3K/Nrf2 Pathway.[1]
This pathway activation leads to the expression of several antioxidative enzymes, which help protect cells from oxidative stress.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. This compound | C17H24O10 | CID 107848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. File:this compound structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 10. ijera.com [ijera.com]
- 11. researchgate.net [researchgate.net]
- 12. Physical stability of the blue pigments formed from this compound of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. [Quantitative analysis of this compound in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of this compound, geniposidic acid and gardenoside in gardenia fruit by high performance liquid chromatography [jstage.jst.go.jp]
- 16. Metabolism and pharmacokinetics of genipin and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Geniposide in Molecular Biology: A Technical Guide to its Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a bioactive compound with a growing portfolio of applications in molecular biology research.[1][2][3] Its diverse pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor activities, are underpinned by its ability to modulate a multitude of cellular signaling pathways.[1][2][4] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, offering a valuable resource for researchers investigating its therapeutic potential. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways influenced by this versatile compound.
Core Molecular Mechanisms of this compound
This compound exerts its biological effects by targeting key nodes in cellular signaling networks. The primary mechanisms of action can be broadly categorized as anti-inflammatory, antioxidant, and regulation of apoptosis and cellular proliferation.[1][2]
Anti-inflammatory Effects
A significant body of research highlights this compound's potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] This is achieved through the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
This compound can inhibit the phosphorylation of inhibitory kappa B (IκBα), which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[4][6] Furthermore, it can suppress the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), all critical components of the MAPK signaling cascade.[4][5][6] In some contexts, this compound's anti-inflammatory action is mediated by its interaction with Toll-like receptor 4 (TLR4).[5]
Antioxidant Properties
This compound demonstrates significant antioxidant activity, protecting cells from oxidative stress-induced damage.[3][6] It can enhance the expression and activity of various antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[4][6] The upregulation of HO-1 is often mediated through the activation of the cAMP/PKA/CREB signaling pathway and the Nrf2 pathway.[1][6]
Neuroprotective Effects
The neuroprotective effects of this compound are well-documented and are attributed to its anti-inflammatory and antioxidant properties, as well as its ability to modulate specific neuronal signaling pathways.[1][2] It has been shown to protect neurons from amyloid-β (Aβ)-induced cytotoxicity, a hallmark of Alzheimer's disease, by inducing the expression of insulin-degrading enzyme (IDE).[7] this compound can also activate the GLP-1R/cAMP signaling pathway, which is involved in neuronal survival and function.[6] In models of cerebral ischemia, this compound has been found to exert protective effects by interfering with the P2Y14 receptor and activating the GluN2A/AKT/ERK pathway.[1][2]
Anti-Tumor Activities
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those from oral squamous carcinoma, hepatocellular carcinoma, and diffuse large B-cell lymphoma.[8][9][10] Its anti-cancer mechanisms involve the induction of apoptosis by decreasing the mitochondrial membrane potential and increasing the expression of cleaved caspase-3 and cleaved PARP.[11] this compound can also induce cell cycle arrest at the G2/M phase.[11] The anti-tumor effects of this compound are often mediated through the regulation of signaling pathways such as PI3K/Akt, Wnt/β-catenin, and Ras/Raf/MEK/ERK.[2][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a reference for effective concentrations and observed effects of this compound in different experimental models.
Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound
| Cell Line | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| Primary mouse mammary epithelial cells | LPS | 25, 50, 100 µg/mL | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 expression. | [4] |
| Caco-2 cells | LPS | 25, 50, 100 µg/mL | Down-regulation of NF-κB, COX-2, and iNOS protein expression. | [12] |
| RAW264.7 cells | LPS | Not specified | Blocked LPS-induced cytokine release and inhibited p38 MAPK phosphorylation. | [4] |
| Primary cultured mouse cortical neurons | Oligomeric Aβ(1-42) | 2.5, 5, 10 µM | Ameliorated ATP generation, mitochondrial membrane potential, and attenuated ROS production. | [4] |
| Human neuroblastoma SH-SY5Y cells | Formaldehyde (0.12 mM) | 100 µM | Ameliorated injured cell morphology and increased Bcl-2 production. | [4] |
Table 2: In Vitro Anti-Cancer Effects of this compound
| Cell Line | This compound Concentration | Observed Effect | Reference |
| SCC-9 (Oral Squamous Carcinoma) | 25, 50, 100 µM | Dose-dependent induction of apoptosis; decreased mitochondrial membrane potential. | [11] |
| MG63/DOX (Doxorubicin-resistant Osteosarcoma) | 25, 50, 100 µmol/l | Reversed DOX resistance by 4.48-, 13.76-, and 31.7-fold, respectively. | [13] |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | up to 500 μM | Induced apoptosis and increased levels of cleaved PARP and cleaved caspase-3. | [9] |
| HSC-3 (Oral Squamous Carcinoma) | Not specified | Dose-dependently inhibited cell activity and induced apoptosis. | [10] |
Key Experimental Protocols
This section provides an overview of common methodologies used to investigate the molecular effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
-
Procedure:
-
Seed cells (e.g., MG63/DOX) in a 96-well plate at a density of 1 x 10³ cells/well and allow them to attach for 12 hours.
-
Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µmol/l) for 72 hours.
-
Add 50 µl of MTT reagent (5 mg/ml) to each well and incubate for 4 hours.
-
Remove the MTT medium and dissolve the formazan crystals with 150 µl of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.[13]
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of specific proteins in response to this compound treatment.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and duration.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, p-p38, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[5]
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/7-AAD Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Procedure:
-
Treat cells (e.g., SCC-9) with different concentrations of this compound (e.g., 25, 50, and 100 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and 7-AAD staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.
Caption: this compound's anti-inflammatory mechanism via inhibition of TLR4, MAPK, and NF-κB pathways.
Caption: Antioxidant mechanism of this compound through activation of HO-1 expression.
Caption: Pro-apoptotic mechanism of this compound in cancer cells.
Caption: A generalized workflow for Western blot analysis to study this compound's effects.
Conclusion and Future Perspectives
This compound is a promising natural compound with multifaceted effects at the molecular level. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, and cancer cell proliferation makes it a compelling candidate for further investigation and drug development. While a significant amount of research has elucidated its mechanisms of action, future studies should focus on several key areas. The clinical translation of these findings requires more extensive in vivo studies and eventually, well-designed clinical trials. Furthermore, a deeper understanding of its pharmacokinetics, metabolism, and potential off-target effects is crucial for its safe and effective therapeutic application. The continued exploration of this compound's molecular interactions will undoubtedly uncover new avenues for its use in treating a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates insulin-degrading enzyme expression to inhibit the cytotoxicity of Aβ₁₋₄₂ in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genipin and this compound from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 9. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Geniposide: A Comprehensive Technical Review of its Pharmacological Effects and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a prominent bioactive compound in traditional medicine with a growing body of scientific evidence supporting its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive review of the multifaceted effects of this compound, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its properties. It aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development. The primary pharmacological effects discussed include its potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anti-diabetic activities.[2][3][4][5] Detailed summaries of experimental data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound (C₁₇H₂₄O₁₀) is a primary active ingredient isolated from Gardenia jasminoides, a plant used for centuries in traditional Asian medicine to treat a variety of ailments, including inflammation, jaundice, and cardiovascular diseases.[1][6][7] Modern pharmacological research has confirmed that this compound possesses a wide array of biological activities, making it a promising candidate for the development of novel therapeutics.[2][5] Its mechanisms of action are often multifactorial, involving the modulation of numerous signaling pathways central to cellular homeostasis and disease pathogenesis.[1][2] This document synthesizes the current understanding of this compound's effects, with a focus on the quantitative data and experimental designs that form the basis of our knowledge.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties across various experimental models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways that govern the inflammatory response.[1][8]
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Toll-like receptor 4 (TLR4) and its downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8] Upon stimulation by agents like lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this process, suppressing the phosphorylation of IκBα and NF-κB.[8]
Simultaneously, this compound inhibits the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[8] This dual inhibition of NF-κB and MAPK pathways results in a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][8]
Quantitative Data on Anti-Inflammatory Effects
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| LPS-induced Mastitis (Mice) | 2.5, 5, 10 mg/kg (i.p.) | Significantly reduced infiltration of inflammatory cells; Dose-dependently decreased TNF-α, IL-1β, and IL-6 production. | [8] |
| LPS-stimulated Mouse Mammary Epithelial Cells | 25, 50, 100 µg/mL | Dose-dependently inhibited the expression of TNF-α, IL-1β, and IL-6. | |
| Murine Macrophage RAW 264.7 Cells | 40, 80, 160 µg/mL | Dose-dependently suppressed LPS-induced NO and PGE2 production; Inhibited iNOS and COX-2 expression. | [1][5] |
| Diabetic Rats (Wound Healing) | 1.02 - 1.36 g/kg (IC50) | Reduced levels of pro-inflammatory factors TNF-α, IL-1β, and IL-6 in wound tissue. | [9] |
Experimental Protocol: In Vivo Murine Mastitis Model
-
Animal Model : BALB/c mice are used. Mastitis is induced by intraductal injection of Lipopolysaccharide (LPS) from E. coli.
-
Treatment Groups : Mice are divided into a control group, an LPS model group, and LPS + this compound treatment groups (e.g., 2.5, 5, and 10 mg/kg). This compound is administered intraperitoneally (i.p.) prior to LPS challenge.
-
Sample Collection : After a set time (e.g., 24 hours), mice are euthanized. Mammary gland tissues are collected for histological analysis (H&E staining) and biochemical assays.
-
Analysis :
-
Histology : Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe the infiltration of inflammatory cells.
-
Cytokine Measurement : Tissue homogenates are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6.
-
Western Blot : Protein extracts from tissues are used to measure the phosphorylation status of key signaling proteins like IκBα, NF-κB p65, p38, ERK, and JNK to confirm pathway inhibition.[8]
-
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in models of various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease, as well as in cerebral ischemia-reperfusion injury.[2][5][6] Its mechanisms are linked to anti-oxidative stress, anti-inflammatory, and anti-apoptotic activities.
Molecular Mechanisms of Neuroprotection
A key mechanism of this compound's neuroprotective action is the activation of the Glucagon-like peptide-1 receptor (GLP-1R), which triggers several downstream pro-survival pathways.[2] Activation of GLP-1R can lead to the stimulation of the cAMP/PKA/CREB signaling cascade, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Furthermore, this compound activates the PI3K/Akt signaling pathway, a central regulator of cell survival and apoptosis.[2] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins and enhance the expression of antioxidant factors through the nuclear factor erythroid 2-related factor 2 (Nrf2).[2] In models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ) accumulation and protect neurons from Aβ-mediated mitochondrial dysfunction.[2]
Quantitative Data on Neuroprotective Effects
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| APP/PS1 Transgenic Mice (AD model) | 25 mg/kg (i.g.) for 3 months | Ameliorated learning and memory deficits; Suppressed cerebral Aβ accumulation and reduced TNF-α and IL-1β. | |
| Formaldehyde-induced Neurotoxicity (N2a cells) | 200 µM | Reversed morphological changes, increased cell viability, upregulated Akt and Bcl-2 expression. | |
| Neuroblastoma SH-SY5Y cells | 1 and 10 µM for 24h | Augmented the protein level of insulin-degrading enzyme (IDE) in a concentration-dependent manner. | |
| Cerebral Ischemia/Reperfusion Injury | Not specified | Protects neurons by activating autophagy and inhibiting inflammation. | [6] |
Hepatoprotective Effects
This compound confers significant protection against various forms of liver injury, including those induced by chemicals (e.g., carbon tetrachloride, CCl₄), alcohol, and non-alcoholic fatty liver disease (NAFLD).[2][3][4]
Molecular Mechanisms of Hepatoprotection
The hepatoprotective effects of this compound are mediated by its strong antioxidant and anti-inflammatory activities. In models of CCl₄-induced liver fibrosis, this compound was shown to increase the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4] It also improves liver pathology by inhibiting the TGF-β1/Smad signaling pathway, which is critical in the progression of liver fibrosis.[2][4]
In alcoholic liver disease, this compound upregulates the expression of antioxidant enzymes such as glutathione-S-transferase (GST) and catalase (CAT), protecting against alcohol-induced oxidative stress.[3] It has also been found to regulate metabolic pathways related to amino acid and pyruvate metabolism.[2]
Quantitative Data on Hepatoprotective Effects
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| CCl₄-induced Liver Injury (Mice) | Not specified | Significantly decreased serum levels of ALT and AST; Increased SOD and GSH-Px activity in the liver. | [3][4] |
| Alcohol-induced Liver Damage (Rats) | 20, 40, 80 mg/kg (i.g.) | Ameliorated oxidative stress by upregulating GSH, GST, GPx, and CAT. | [3] |
| High-fat Diet-induced NAFLD (Mice) | Doses below 220 mg/kg/day | Showed positive effects on lipid profiles and bile acid metabolism. Higher doses showed less efficacy. | [10] |
Experimental Protocol: CCl₄-Induced Liver Fibrosis Model
-
Animal Model : Male BALB/c mice are typically used. Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl₄) dissolved in olive oil, administered twice a week for several weeks (e.g., 8 weeks).
-
Treatment : this compound is administered daily via oral gavage (i.g.) at various doses (e.g., 25, 50, 100 mg/kg) concurrently with CCl₄ induction. A vehicle control group receives only the CCl₄ injections.
-
Endpoint Analysis :
-
Serum Biochemistry : Blood is collected to measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver damage.
-
Liver Histology : Liver tissues are fixed in formalin, embedded in paraffin, and sectioned. Stains such as H&E are used to assess inflammation and necrosis, while Masson's trichrome stain is used to visualize collagen deposition and the extent of fibrosis.
-
Oxidative Stress Markers : Liver homogenates are used to measure the activity of antioxidant enzymes (SOD, GSH-Px) and the concentration of MDA using commercially available kits.
-
Pathway Analysis : Western blotting or immunohistochemistry is performed on liver tissue to analyze the expression levels of proteins in the TGF-β1/Smad signaling pathway.[4]
-
Anti-Diabetic Effects
This compound has shown considerable promise in the management of diabetes and its complications.[2][11] Its effects are comprehensive, involving improved glucose utilization, enhanced insulin production and sensitivity, and protection of pancreatic β-cells.[11]
Molecular Mechanisms of Anti-Diabetic Action
This compound improves glucose homeostasis through several mechanisms. It can inhibit hepatic glucose production, a key contributor to hyperglycemia in diabetes.[11] This effect is partly mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[11] Activated AMPK can suppress gluconeogenesis in the liver. Furthermore, this compound promotes hepatic glycogen synthesis, helping to store excess glucose.[11] In diabetic animal models, this compound has been shown to reduce body weight, lower blood glucose, and inhibit the production of inflammatory cytokines associated with diabetic complications.[2][4]
Quantitative Data on Anti-Diabetic Effects
| Model System | This compound Dose/Concentration | Key Findings | Reference |
| Streptozotocin (STZ)-induced Diabetic Mice | Not specified | Significantly reduced body weight, blood glucose, and cognitive decline. | [2][4] |
| High-fat Diet and STZ-induced Diabetic Mice | Not specified | Stimulated glycogen synthesis in the liver. | [11] |
| HepG2 Cells | Not specified | Significantly inhibited hepatic glucose production in a dose-dependent manner, partly through AMPK activation. | [11] |
Pharmacokinetics and Toxicology
While this compound exhibits a wide range of therapeutic effects, understanding its pharmacokinetic profile and potential toxicity is crucial for clinical application. Following oral administration in rats, this compound is absorbed, with peak plasma concentrations (Cmax) observed. For example, at a dosage of 1 g/kg (as part of an herbal formulation), a Cmax of 0.145 ± 0.251 µg/mL was reported.[12]
However, studies have also highlighted potential dose-dependent toxicity, particularly hepatotoxicity at high doses.[2] Continuous administration of high-dose this compound (280 mg/kg) or Gardenia extract has been shown to cause significant liver damage in rats, characterized by hepatocyte swelling and necrosis.[2] A recent study in mice found that while doses below 220 mg/kg/day were beneficial for metabolism, this same dose worsened liver damage in a cholestasis model and led to intestinal pyroptosis and liver inflammation in a NAFLD model with prolonged (4-week) use.[10] This suggests that the therapeutic window for this compound requires careful consideration, balancing efficacy with potential toxicity by adjusting dose and duration.[10]
Conclusion and Future Perspectives
This compound is a natural compound with a remarkable spectrum of pharmacological activities, supported by extensive preclinical evidence. Its ability to modulate fundamental signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK underscores its potential as a multi-target therapeutic agent for inflammatory diseases, neurodegenerative disorders, liver conditions, and diabetes. The quantitative data and detailed protocols summarized in this guide provide a solid foundation for further research.
Future work should focus on translating these promising preclinical findings into clinical settings. This will require rigorous investigation into its long-term safety, bioavailability, and optimal dosing regimens in humans. Further elucidation of its molecular targets and the development of targeted delivery systems could enhance its therapeutic efficacy while minimizing potential side effects. The comprehensive data presented herein should serve as a valuable resource for scientists dedicated to advancing this compound from a traditional remedy to a modern therapeutic.
References
- 1. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect and possible mechanisms of this compound for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and molecular mechanisms underlying this compound-mediated therapeutic effects in chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Beneficial Effects of this compound on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics of Scoparone, this compound and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Novel Protein Targets of Geniposide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of geniposide's protein targets and offers detailed experimental protocols for the identification of novel molecular interactions. This compound, a bioactive iridoid glycoside extracted from the fruit of Gardenia jasminoides, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, antidiabetic, and hepatoprotective activities.[1] These diverse biological functions are attributed to its interaction with various proteins and modulation of multiple signaling pathways.[1][2] Understanding the full spectrum of its molecular targets is crucial for elucidating its mechanisms of action and for the development of new therapeutic strategies.
Current aKnown and Potential Protein Targets of this compound
Proteomics and other molecular studies have begun to uncover the complex interactome of this compound. The following table summarizes the proteins and signaling pathways that are currently known to be associated with this compound's activity.
| Target/Pathway | Biological Context | Observed Effect of this compound | References |
| Directly Implicated Proteins | |||
| Glucagon-like peptide-1 receptor (GLP-1R) | Neuroprotection, Myocardial protection | Agonist action, leading to neurotrophic effects and protection against oxidative damage.[1][2] | [1][2] |
| Toll-like receptor 4 (TLR4) | Inflammation | Downregulation of expression, leading to reduced inflammatory response.[3][4][5] | [3][4][5] |
| Proteins with Altered Expression (Proteomics) | |||
| Zinc finger protein 407 | Hepatic Injury | Regulated expression in response to this compound treatment. | [6][7] |
| Haptoglobin | Hepatic Injury | Regulated expression in response to this compound treatment. | [6][7] |
| Alpha-1-antitrypsin | Hepatic Injury | Regulated expression in response to this compound treatment. | [6][7] |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Hepatic Injury | Regulated expression in response to this compound treatment. | [6][7] |
| Transthyretin | Hepatic Injury | Regulated expression in response to this compound treatment. | [6][7] |
| Prothrombin | Hepatic Injury | Regulated expression in response to this compound treatment. | [6][7] |
| Key Signaling Pathways | |||
| PI3K/Akt/NF-κB | Inflammation, Apoptosis | Inhibition of activation, leading to anti-inflammatory and anti-apoptotic effects.[2] | [2] |
| MAPK (p38, ERK, JNK) | Inflammation | Suppression of phosphorylation, resulting in reduced inflammatory signaling.[3][4] | [3][4] |
| TGF-β1/Smad | Hepatic Fibrosis | Inhibition of signaling, leading to amelioration of liver fibrosis.[2] | [2] |
| Nrf2/HO-1 | Oxidative Stress | Activation of this pathway, leading to antioxidant effects.[2] | [2] |
| STAT3 | Kidney Fibrosis | Targeting of the STAT3-glycolysis pathway to reduce kidney fibrosis.[8] | [8] |
Quantitative Data on this compound's Effects
The following tables present quantitative data from studies investigating the effects of this compound on various molecular markers.
Table 1: Effect of this compound on Inflammatory Cytokine Production
| Cytokine | Experimental Model | Treatment | Result | Reference |
| TNF-α | LPS-induced mastitis in mice | This compound | Significant downregulation of production. | [3] |
| IL-1β | LPS-induced mastitis in mice | This compound | Significant downregulation of production. | [3] |
| IL-6 | LPS-induced mastitis in mice | This compound | Significant downregulation of production. | [3] |
| IL-1β | IL-1β-stimulated rat chondrocytes | This compound | Inhibition of expression. | [2] |
| IL-6 | LPS-stimulated macrophages | This compound | Inhibition of release and expression. | [4] |
| IL-12 | ox-LDL-stimulated HUVECs | This compound | Inhibition of expression. | [4] |
Table 2: Effect of this compound on Key Signaling Proteins
| Protein | Experimental Model | Treatment | Result | Reference |
| iNOS | IL-1β-stimulated rat chondrocytes | This compound | Inhibition of expression. | [2] |
| COX-2 | IL-1β-stimulated rat chondrocytes | This compound | Inhibition of expression. | [2] |
| Bcl-2 | IL-1β-stimulated rat chondrocytes | This compound | Increased expression. | [2] |
| Bax | IL-1β-stimulated rat chondrocytes | This compound | Inhibited expression. | [2] |
| Cyto-c | IL-1β-stimulated rat chondrocytes | This compound | Inhibited expression. | [2] |
| C-caspase3 | IL-1β-stimulated rat chondrocytes | This compound | Inhibited expression. | [2] |
| p-IκBα | LPS-stimulated murine mammary epithelial cells | This compound | Suppression of phosphorylation. | [3] |
| p-NF-κB | LPS-stimulated murine mammary epithelial cells | This compound | Suppression of phosphorylation. | [3] |
| p-p38 | LPS-stimulated murine mammary epithelial cells | This compound | Suppression of phosphorylation. | [3] |
| p-ERK | LPS-stimulated murine mammary epithelial cells | This compound | Suppression of phosphorylation. | [3] |
| p-JNK | LPS-stimulated murine mammary epithelial cells | This compound | Suppression of phosphorylation. | [3] |
Experimental Protocols for Novel Target Identification
To identify novel protein targets of this compound, several unbiased, label-free methods can be employed. The following are detailed protocols for three such powerful techniques.
Drug Affinity Responsive Target Stability (DARTS)
Protocol:
-
Protein Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).
-
Homogenize the cell suspension by passing it through a fine-gauge needle or by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
This compound Treatment and Protease Digestion:
-
Aliquot the protein lysate into multiple tubes.
-
Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate at room temperature for the determined optimal time to allow for limited proteolysis.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis of Protein Protection:
-
Separate the digested protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Look for protein bands that are more intense in the this compound-treated lanes compared to the control lanes, indicating protection from proteolysis.
-
Excise the protected protein bands from the gel.
-
-
Protein Identification by Mass Spectrometry:
-
Perform in-gel digestion of the excised protein bands with trypsin.
-
Extract the resulting peptides and analyze them by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess the thermal stability of proteins in a cellular environment.[12] The binding of a ligand, such as this compound, can stabilize its target protein, leading to a shift in its melting temperature.[13][14]
Protocol:
-
Cell Treatment and Heating:
-
Culture cells to a high density.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein of interest in the soluble fraction by Western blotting using a specific antibody.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15][16][17] It can be used to determine the binding kinetics and affinity of this compound to a potential target protein.[17]
Protocol:
-
Immobilization of the Target Protein:
-
A purified potential target protein is immobilized onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.
-
The amount of immobilized protein should be optimized to achieve a good signal-to-noise ratio.
-
-
Binding Analysis:
-
A solution of this compound at various concentrations is flowed over the sensor chip surface.
-
The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).[16]
-
The association of this compound is monitored in real-time.
-
After the association phase, a buffer is flowed over the chip to monitor the dissociation of this compound from the protein.
-
-
Data Analysis:
-
The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The KD value provides a measure of the binding affinity, with a lower KD indicating a higher affinity.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for novel target identification.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for novel target identification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and Proteomics Annotate Therapeutic Properties of this compound: Targeting and Regulating Multiple Perturbed Pathways | PLOS One [journals.plos.org]
- 7. Metabolomics and Proteomics Annotate Therapeutic Properties of this compound: Targeting and Regulating Multiple Perturbed Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneonline.com [geneonline.com]
- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. news-medical.net [news-medical.net]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. denovobiolabs.com [denovobiolabs.com]
geniposide interaction with cellular membranes
An In-depth Technical Guide to the Interaction of Geniposide with Cellular Membranes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a primary iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including neuroprotective, antidiabetic, and anti-inflammatory effects[1][2]. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which serve as the primary interface for initiating cellular signals and regulating substance transport. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes, detailing its direct effects on membrane proteins and its role in triggering downstream signaling cascades. We consolidate quantitative data, present detailed experimental methodologies, and visualize key pathways and workflows to offer a thorough resource for professionals in the field.
Direct Interactions of this compound with Cellular Membrane Components
This compound exerts its biological effects not by passively diffusing through the lipid bilayer, but primarily by interacting with specific proteins embedded within the cellular and mitochondrial membranes. These interactions are fundamental to its therapeutic potential.
Interaction with Membrane Receptors and Ion Channels
This compound's most well-documented membrane-level interactions involve G protein-coupled receptors (GPCRs) and various ion channels, which are crucial for cellular signaling and excitability.
-
Glucagon-Like Peptide-1 Receptor (GLP-1R): this compound is identified as a novel agonist for the GLP-1 receptor, a class B GPCR[3][4]. This interaction is central to its antidiabetic and neuroprotective effects. In pancreatic β-cells, this compound's binding to GLP-1R activates the adenylyl cyclase/cAMP signaling pathway, potentiating insulin secretion[1][5]. This activation also leads to the downstream modulation of ion channels[5].
-
Ion Channels: The activation of the GLP-1R/cAMP/PKA pathway by this compound directly influences ion channel activity in pancreatic β-cells. It inhibits voltage-dependent potassium (Kv) channels, which prolongs the action potential duration, and activates Ca2+ channels, leading to an influx of calcium that further stimulates insulin release[1][5].
Interaction with Membrane Transporters and Other Proteins
This compound's influence extends to transport proteins that regulate substance efflux and mitochondrial function.
-
P-glycoprotein (P-gp): Studies on this compound absorption suggest its transport is associated with the efflux pump P-glycoprotein. The use of a P-gp inhibitor, verapamil, significantly increased the absorption of this compound, indicating that this compound is a substrate for this transporter[3]. This interaction is critical for understanding its bioavailability and potential drug-drug interactions.
-
Uncoupling Proteins (UCPs): Within the inner mitochondrial membrane, this compound interacts with uncoupling protein 2 (UCP2). At low concentrations, this compound inhibits UCP2-mediated proton transport, which can enhance mitochondrial membrane potential and ATP synthesis[6]. However, at concentrations above 200 μM, this inhibitory effect is overshadowed by an increase in nonspecific membrane conductance, likely due to the formation of protein-geniposide aggregates[7].
-
Lysosome-Associated Membrane Protein 2A (LAMP-2A): In neuroblastoma cells, this compound administration has been shown to increase the level of LAMP-2A, a protein crucial for chaperone-mediated autophagy, which is involved in the clearance of proteins like α-synuclein[1].
Membrane-Initiated Signaling Pathways
This compound's binding to membrane receptors initiates a cascade of intracellular signaling events that mediate its diverse pharmacological effects.
GLP-1R -> cAMP/PKA Signaling Pathway
As an agonist for GLP-1R, this compound triggers a canonical GPCR signaling cascade. This pathway is fundamental to its role in promoting insulin secretion.
References
- 1. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel agonist for GLP-1 receptor, prevents PC12 cells from oxidative damage via MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acutely stimulates insulin secretion in pancreatic β-cells by regulating GLP-1 receptor/cAMP signaling and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms Responsible for Pharmacological Effects of Genipin on Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Geniposide in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Geniposide, an iridoid glycoside, is a prominent bioactive compound found in various medicinal plants, particularly in the fruits of Gardenia jasminoides Ellis (Rubiaceae) and Genipa americana L.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Chemical Structure

Figure 1: Chemical structure of this compound and genipin.[3]
Experimental Protocol
This protocol provides a comprehensive procedure for the quantification of this compound in plant extracts, from sample preparation to HPLC analysis.
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix.
a. Extraction from Gardenia jasminoides Fruits:
-
Milling and Sieving: Freeze-dried fruits of Gardenia jasminoides are ground into a fine powder and passed through a 24-mesh sieve.[4]
-
Ultrasonic Extraction: The powdered sample is mixed with a 75% methanol solution in an Erlenmeyer flask. The mixture then undergoes ultrasonic extraction for 60 minutes.[4]
-
Centrifugation and Filtration: Following extraction, the solution is centrifuged at 8000 rpm for 10 minutes at 4°C. The resulting supernatant is filtered through a 0.22 µm microporous filter membrane prior to HPLC analysis.[4]
b. Extraction from Genipa americana (Genipap) Fruits:
-
Freezing and Storage: Unripe genipap fruits are initially frozen with liquid nitrogen and stored at -20°C.
-
Ethanolic Extraction: The samples are extracted with ethanol at 50°C and 0.2 MPa for 30 minutes, using a solvent-to-sample ratio of 5:1.
-
Filtration and Dilution: The extract is filtered through a 0.45 µm nylon syringe filter and subsequently diluted with an acetonitrile:water (1:1) solution for chromatographic analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: An Agilent 1200 liquid chromatography system or equivalent, equipped with a vacuum degasser, quaternary pump, autosampler, column compartment, and a diode array detector (DAD) is recommended.[5]
-
Chromatographic Column: A fused-core C18 column (e.g., Kinetex, 100 × 4.6 mm i.d.; 2.6 µm) provides excellent separation. Alternatively, an Agilent ZORBAX 300SB-C18 column (250 mm × 4.6 mm, 5 µm) can be used.[4]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed.
-
Gradient Method: A mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective. A typical gradient is: 0 min, 99% A; 9 min, 75% A; 10 min, 99% A; 13 min, 99% A.[2]
-
Isocratic Method: A mixture of acetonitrile and water (15:85, v/v) can also be used.[6]
-
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[6]
-
Column Temperature: The column should be maintained at a constant temperature, typically between 25°C and 35°C.[4]
-
Injection Volume: An injection volume of 10-20 µL is standard.[6][7]
-
Detection Wavelength: this compound is detected at a UV wavelength of 238 nm or 240 nm.[2][7]
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.[2][3]
-
Linearity: The linearity of the method is determined by constructing a calibration curve with standard solutions of this compound at multiple concentration levels. A correlation coefficient (r²) greater than 0.999 is desirable.
-
Precision: Intra-day and inter-day precision are evaluated by analyzing replicate samples on the same day and on different days, respectively. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Accuracy: Accuracy is assessed through recovery studies by spiking a blank matrix with a known amount of this compound standard. Recoveries in the range of 95-105% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC analysis of this compound.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Retention Time | 5.73 min | |
| 7.381 min | [7] | |
| Resolution | 1.62 | |
| Symmetry Factor | 0.90 |
Table 2: Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 0.41 - 1000 µg/mL | |
| Correlation Coefficient (r²) | > 0.9998 | |
| Intraday Precision (RSD) | < 0.67% (Peak Area) | |
| Interday Precision (RSD) | < 3.05% (Peak Area) | |
| Accuracy (Recovery) | 95.0 - 96.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
The following diagram outlines the key components of the HPLC method validation process.
Caption: HPLC Method Validation Parameters.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Principal Component of Gardeniae Fructus, Protects Skin from Diesel Exhaust Particulate Matter-Induced Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Geniposide in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of geniposide in rat plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes an internal standard for accurate quantification. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a tandem mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM). This method is well-suited for pharmacokinetic studies of this compound in preclinical research settings.
Introduction
This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. To facilitate preclinical drug development and pharmacokinetic profiling, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using UPLC-MS/MS, a technique renowned for its high sensitivity, selectivity, and throughput.
Experimental
Materials and Reagents
-
This compound (Reference Standard, purity ≥98%)
-
Paeoniflorin (Internal Standard, IS, purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Blank rat plasma (with anticoagulant, e.g., heparin)
Preparation of Standard and Quality Control Samples
Stock solutions of this compound and the internal standard (IS), paeoniflorin, are prepared in methanol at a concentration of 1.0 mg/mL.[1] Working solutions are then prepared by diluting the stock solutions with methanol to various concentrations.
Calibration standards are prepared by spiking blank rat plasma with the appropriate working solutions to achieve final concentrations ranging from 2 to 50,000 ng/mL.[2] Quality control (QC) samples are similarly prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from rat plasma. To 50 µL of rat plasma, 150 µL of ice-cold methanol containing the internal standard is added.[2] The mixture is vortexed for 3 minutes and then centrifuged at 15,000 rpm for 10 minutes to precipitate proteins. The supernatant is collected for UPLC-MS/MS analysis.[3]
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)[2] Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[2] Flow Rate: 0.2 mL/min[2] Injection Volume: 10 µL[3] Column Temperature: 40 °C Total Run Time: 9 minutes[2]
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative[2] Capillary Voltage: -4.5 kV[1] Source Temperature: 450 °C[1] Detection Mode: Multiple Reaction Monitoring (MRM)
The MRM transitions are as follows:
Results and Discussion
This method was validated for its specificity, linearity, sensitivity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for the quantification of this compound in rat plasma.
Method Validation
Linearity and Sensitivity
The calibration curve for this compound in rat plasma was linear over the concentration range of 2–50,000 ng/mL, with a correlation coefficient (r²) > 0.99.[2] The lower limit of quantification (LLOQ) was established at 2 ng/mL.[2]
Precision and Accuracy
The intra-day and inter-day precision were evaluated using QC samples at three concentration levels. The relative standard deviation (RSD) for both intra- and inter-day precision was less than 8.4%. The accuracy, expressed as relative error (RE), was within ±6.4%.[2]
Extraction Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method. The extraction recovery of this compound from rat plasma was found to be consistent and reproducible across the QC levels. The matrix effect was determined to be negligible, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 2–50,000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [2] |
| Intra-day Precision (RSD) | < 8.4% | [2] |
| Inter-day Precision (RSD) | < 8.4% | [2] |
| Accuracy (RE) | ± 6.4% | [2] |
Application to Pharmacokinetic Studies
This validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in rats. Following oral administration, the method can effectively track the concentration-time profile of this compound in plasma, enabling the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. A comparative pharmacokinetic study in normal and adjuvant-induced arthritis rats revealed significant differences in the area under the curve (AUC) (3.77 ± 0.68 vs. 2.27 ± 0.42), apparent volume of distribution (V) (140.41 ± 2.07 vs. 136.51 ± 1.03), mean residence time (MRT) (3.98 ± 0.90 vs. 3.80 ± 0.50), and clearance (CL) (16.10 ± 2.87 vs. 26.44 ± 4.94), indicating that the disease state can alter the pharmacokinetics of this compound.[4]
Workflow and Diagrams
Caption: Experimental workflow for the quantification of this compound in rat plasma.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in rat plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in preclinical pharmacokinetic studies, supporting the further development of this compound as a potential therapeutic agent.
References
- 1. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in adjuvant arthritis rat plasma by ultra-high performance liquid chromatography tandem mass spectrometry method and its application to oral bioavailability and plasma protein binding ability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Comparative pharmacokinetics study after oral administration of this compound in normal rats and adjuvant-induced arthritis rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage and Administration of Geniposide in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, is a widely studied natural compound with a broad spectrum of pharmacological activities. Its therapeutic potential in various disease models, including neurodegenerative disorders, inflammation, diabetes, and liver disease, has been extensively investigated.[1][2] Determining the optimal dosage and route of administration is critical for maximizing therapeutic efficacy while minimizing potential adverse effects. These notes provide a comprehensive summary of reported dosages, administration routes, experimental protocols, and mechanisms of action for this compound in mouse models.
Data Presentation: Pharmacokinetics and Bioavailability
The route of administration significantly impacts the bioavailability and pharmacokinetic profile of this compound in mice. Intravenous (i.v.) administration serves as the benchmark with 100% bioavailability, while intranasal (i.n.) and intragastric (i.g.) routes show variable absorption and brain-targeting effects.
Table 1: Pharmacokinetic Parameters of this compound in Mice via Different Administration Routes
| Parameter | Intranasal (i.n.) | Intragastric (i.g.) | Intravenous (i.v.) |
| Bioavailability (%) | 85.38[3][4][5] | 28.76[3][4][5] | 100 |
| Tmax (Time to Peak Plasma Conc.) | 1 min[3][4][5] | 30 min[3][4][5] | N/A |
| Cmax (Peak Plasma Conc.; μg/mL) | 21.881 ± 5.398[3][4] | 1.914 ± 0.327[3][4] | 42.410 ± 6.268[3][4] |
| AUC in Brain (ng/g·min) | 32,413.6 ± 4573.9[3][4] | 6,440.1 ± 863.7[3][4] | 37,270.5 ± 4160.6[3][4] |
| Drug Target Index (Brain) | 1.02[3][4] | 0.60[3][4] | N/A |
Data from a study investigating this compound in a Gardenia-Borneol co-compound.[3][4]
The data clearly indicates that intranasal administration leads to rapid and thorough absorption, achieving high bioavailability and effective brain targeting, second only to direct intravenous injection.[3][4][5] In contrast, intragastric (oral) administration results in slower absorption and significantly lower bioavailability.[3][4]
Data Presentation: Effective Dosages in Disease Models
The optimal dosage of this compound is highly dependent on the mouse model and the therapeutic outcome being investigated. Dosages typically range from 2.5 mg/kg to 220 mg/kg, administered via intraperitoneal (i.p.), intragastric (i.g.), or oral (p.o.) routes.
Table 2: Summary of this compound Dosage and Administration in Mouse Models
| Therapeutic Area | Mouse Model | Dosage | Route | Frequency & Duration | Key Findings |
| Neuroprotection | MPTP-induced Parkinson's Disease | 100 mg/kg | i.p. | Daily for 8 days | Ameliorated bradykinesia, improved motor activity, and restored dopaminergic neurons.[1][6] |
| Rotenone-induced Parkinson's Disease | 25 and 50 mg/kg | p.o. | Daily for 60 days | Improved motor function and attenuated dopaminergic neurodegeneration.[7] | |
| APP/PS1 Transgenic (Alzheimer's) | 10, 20, and 40 mg/kg | i.g. | Not Specified | Inhibited Aβ1-42 levels.[1] | |
| Middle Cerebral Artery Occlusion (MCAO) | 25, 75, and 150 mg/kg | i.p. | Twice daily for 3 days (pre-treatment) | 150 mg/kg dose significantly improved neurological deficits and reduced infarct volume.[8] | |
| Anti-Inflammation | LPS-induced Mastitis | 2.5, 5, and 10 mg/kg | i.p. | Not Specified | Attenuated inflammatory cell infiltration and decreased TNF-α, IL-1β, and IL-6.[1] |
| LPS-induced Acute Lung Injury | 20, 40, and 80 mg/kg | Not Specified | Not Specified | Reduced inflammatory cells and mediators (TNF-α, IL-6, IL-1β) in bronchoalveolar lavage fluid.[1] | |
| Hepatoprotection | Tripterygium glycosides-induced injury | 20, 40, and 80 mg/kg | i.g. | Daily for 7 days | Attenuated elevation of serum ALT/AST and pro-inflammatory cytokines.[1] |
| Hepatic Ischemia/Reperfusion | 100 mg/kg | p.o. | 30 min before ischemia | Attenuated oxidative stress and apoptosis.[9] | |
| NAFLD (High-Fat Diet) | < 220 mg/kg/day | Oral | 4 weeks | Lower doses improved liver function and lipid profiles. Higher doses led to intestinal pyroptosis.[10] | |
| Metabolic Regulation | Type 2 Diabetes (High-Fat Diet + STZ) | 200 and 400 mg/kg | Not Specified | 2 weeks | Reduced blood glucose, insulin, and triglyceride levels.[1] |
Experimental Protocols
Preparation of this compound Solution
-
For Oral/Intragastric Administration: this compound powder is typically dissolved in saline or distilled water. For compounds with poor water solubility, a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or 10% Tween 80 in saline can be used.[9]
-
For Intraperitoneal Injection: this compound is dissolved in sterile, pyrogen-free saline to the desired concentration. The solution should be filtered through a 0.22 µm syringe filter to ensure sterility before injection.
Administration Protocols
-
Intragastric (i.g.) or Oral (p.o.) Gavage:
-
Acclimate the mouse to handling to reduce stress.
-
Measure the correct volume of this compound solution based on the mouse's body weight.
-
Gently restrain the mouse, holding the scruff of the neck to keep the head and body in a straight line.
-
Insert a ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Carefully remove the needle and return the mouse to its cage. Monitor for any signs of distress.
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move organs away from the injection site.
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or fluid is drawn, indicating incorrect placement.
-
Inject the solution and withdraw the needle.
-
Return the mouse to its cage and monitor.
-
-
Pharmacokinetic Study Protocol (Blood and Brain Sampling):
-
Administer this compound via the desired route (i.v., i.n., or i.g.).[3][4]
-
At predetermined time points (e.g., 1, 5, 15, 30, 60, 120 minutes), collect blood samples via retro-orbital bleeding or tail vein sampling into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
After the final blood draw, euthanize the mice by cervical dislocation.
-
Immediately dissect the whole brain, rinse with cold saline, and weigh.
-
Homogenize the brain tissue in saline.
-
Store plasma and brain homogenate samples at -80°C until analysis by a validated method like high-performance liquid chromatography (HPLC).[3][4]
-
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating multiple signaling pathways. Its anti-inflammatory action, in particular, is well-documented and often involves the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[11][12][13]
Caption: this compound's anti-inflammatory mechanism via TLR4/NF-κB inhibition.
The following workflow provides a logical sequence for determining the optimal dosage of this compound in a preclinical mouse model.
Caption: Experimental workflow for optimizing this compound dosage in mice.
Discussion and Considerations
-
Route of Administration: The choice of administration route is a critical experimental parameter. For targeting the central nervous system, intranasal delivery appears promising due to its high bioavailability and brain-targeting efficiency.[3][4] For systemic anti-inflammatory or hepatoprotective effects, intraperitoneal or oral routes are commonly used, though oral administration requires higher doses to compensate for lower bioavailability.[1][9]
-
Dose Dependency: The effects of this compound are consistently reported to be dose-dependent.[1][14] However, a linear dose-response relationship is not always observed. For instance, in a model of cerebral ischemia, a high dose of 150 mg/kg was effective, whereas a lower dose of 25 mg/kg showed no significant neuroprotection.[8][14]
-
Toxicity: While generally considered safe, high doses and prolonged administration of this compound can lead to adverse effects. In a study on NAFLD mice, a dose of 220 mg/kg/day for four weeks resulted in intestinal pyroptosis and liver inflammation, whereas lower doses were beneficial.[10] Another study noted that oral administration of 150 mg/kg and 1860 mg/kg for several weeks could lead to hepatocyte degeneration in healthy mice.[15] Therefore, it is imperative to establish a therapeutic window that balances efficacy and safety for each specific application.
References
- 1. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and Brain-Targeting of this compound in Gardenia-Borneol Co-Compound by Different Administration Routes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Bioavailability and Brain-Targeting of this compound in Gardenia-Borneol Co-Compound by Different Administration Routes in Mice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Application Note: Development and Validation of a UPLC-MS/MS Method for the Quantification of Geniposide in Rat Plasma
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of geniposide in rat plasma. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and other drug development applications. The protocol outlined provides a clear workflow for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and hypoglycemic effects.[1][2][3] These therapeutic potentials are often investigated through the regulation of signaling pathways such as NF-κB, MAPK, and Nrf2.[1][2] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a detailed, validated UPLC-MS/MS method for the reliable determination of this compound in rat plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Carvedilol or Genipin[4]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma (blank)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[5]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from rat plasma.[6]
-
Thaw frozen rat plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Some studies have noted the instability of genipin, an active metabolite of this compound, in plasma and have recommended the addition of 5% glacial acetic acid to freshly collected plasma to prevent degradation.[7][8]
UPLC-MS/MS Conditions
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient is typically used. For example: 0-0.5 min, 5% B; 0.5-2.0 min, 5-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-5% B; 2.6-3.0 min, 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is commonly used for this compound.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
Method Validation Data
The developed UPLC-MS/MS method was validated according to regulatory guidelines. A summary of the validation parameters is presented in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1 - 2000 | > 0.995 | 1[7] |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 2 (Low) | < 15 | < 15 | 85 - 115 |
| 50 (Medium) | < 15 | < 15 | 85 - 115 | |
| 1500 (High) | < 15 | < 15 | 85 - 115 |
Note: Specific values for precision and accuracy can vary between studies but generally fall within these acceptable ranges.[4][9]
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 2 (Low) | > 80 | 85 - 115 |
| 50 (Medium) | > 80 | 85 - 115 | |
| 1500 (High) | > 80 | 85 - 115 |
Note: Acceptable recovery and minimal matrix effect are crucial for reliable quantification.
Visualizations
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory mechanism.
UPLC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in rat plasma. The simple sample preparation and short run time allow for high-throughput analysis, making it an ideal tool for supporting pharmacokinetic and pharmacodynamic studies in the development of this compound-based therapeutics.
References
- 1. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A UPLC-MS Method for Simultaneous Determination of Geniposidic Acid, Two Lignans and Phenolics in Rat Plasma and its Application to Pharmacokinetic Studies of Eucommia ulmoides Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A sensitive LC-MS/MS method for simultaneous quantification of this compound and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Stable Geniposide Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geniposide, an iridoid glycoside extracted from the fruits of Gardenia jasminoides, is a widely studied natural product with a range of biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] For in vitro studies investigating its mechanism of action, the preparation of a stable and accurate stock solution is crucial for obtaining reliable and reproducible results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions in cell culture experiments.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | Dimethyl Sulfoxide (DMSO) | 78-100 mg/mL (200.83-257.49 mM) | [1][3][4][5] |
| Water | 50-78 mg/mL (128.74-200.83 mM) | [1][4][5] | |
| Ethanol | Insoluble | [4][5] | |
| Powder Stability | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution Stability | -80°C in solvent | 1 year | [1][3] |
| -20°C in solvent | 1-6 months | [1][3] |
Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can decrease the solubility of this compound.[1][3] For dissolving in water, sonication may be required.[1]
Table 2: Recommended Final DMSO Concentrations in Cell Culture Media
| Cell Type | Maximum Recommended DMSO Concentration | General Recommendation |
| Various Cancer Cell Lines | < 0.5% | [6] |
| General Cell Culture | ≤ 0.1% to avoid off-target effects | [7] |
| Leukocytes and RAW 264.7 cells | Sensitive to concentrations > 0.5% | [8] |
Experimental Protocols
Materials
-
This compound powder (purity ≥ 98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Pre-warming: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.837 mg of this compound (Molecular Weight: 388.37 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 6 months).[1]
Protocol for Diluting this compound Stock Solution for Cell Treatment
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 100 µM in your cell culture well, you can prepare a 100X working solution (10 mM) by diluting the 100 mM stock solution 1:10 in the medium.
-
Final Treatment: Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration. For a 100X working solution, you would add 1 µL to every 100 µL of medium in the well. Ensure that the final DMSO concentration does not exceed the tolerance level of your specific cell line (generally ≤ 0.1%).[7]
-
Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the this compound-treated cells.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptional profiling of this compound bioconversion into genipin during gardenia fructus extract fermentation by Lactobacillus (Lactiplantibacillus) plantarum SN13T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagy in Primary Cortical Neurons with Geniposide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing geniposide to induce autophagy in primary cortical neurons. This document outlines the underlying signaling pathways, detailed experimental protocols, and quantitative data to facilitate the application of this method in neuroscience and drug discovery research.
Introduction
This compound, an iridoid glucoside extracted from the fruit of Gardenia jasminoides, has demonstrated significant neuroprotective properties. One of its key mechanisms of action is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Dysfunctional autophagy is implicated in the pathogenesis of numerous neurodegenerative diseases. This compound has been shown to enhance autophagy, offering a potential therapeutic strategy for these conditions. The primary mechanism for this induction is the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy.[1][2][3]
Signaling Pathway of this compound-Induced Autophagy
This compound treatment in neuronal cells leads to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1] mTOR, a master regulator of cellular metabolism and growth, typically suppresses autophagy when activated. By inhibiting the phosphorylation of Akt and mTOR, this compound effectively lifts this suppression, allowing for the initiation of the autophagic process.[4] This leads to an upregulation of key autophagy-related proteins such as Beclin-1 and Atg7, and an increase in the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[1][4] Consequently, the autophagic substrate p62/SQSTM1, which is degraded during autophagy, is reduced.[4]
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature.[5][6]
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 16-18 mouse embryos.
Materials:
-
Timed-pregnant mice (E16-18)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional guidelines and sterilize the abdomen with 70% ethanol.
-
Surgically remove the uterine horns and place them in a sterile petri dish containing ice-cold DMEM.
-
Dissect the embryos from the uterine horns and decapitate them.
-
Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.
-
Remove the meninges and mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto Poly-L-lysine coated plates or coverslips at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh culture medium. Continue this every 3 days. Neurons are typically ready for treatment after 7-10 days in vitro.
This compound Treatment and Autophagy Induction
Materials:
-
This compound (powder)
-
DMSO (Dimethyl sulfoxide)
-
Primary cortical neuron cultures (7-10 days in vitro)
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A typical stock concentration is 10-100 mM.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[6][7]
-
Remove the existing medium from the primary cortical neuron cultures.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration. A typical incubation time is 24 hours.[6][7]
-
After incubation, the cells are ready for downstream analysis of autophagy.
Quantification of Autophagy by Western Blot
This protocol details the measurement of key autophagy markers LC3-II/LC3-I ratio and p62 levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated neurons with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on autophagy-related protein expression in a neuronal cell line model of Aβ1-42 toxicity.[4] The data represents the relative protein expression levels after treatment.
| Treatment Group | LC3-II/LC3-I Ratio | Beclin-1 Expression | Atg7 Expression | p62 Expression |
| Control | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| Aβ1-42 | ↓ (Inhibited Autophagy) | ↓ | ↓ | ↑ |
| Aβ1-42 + this compound | ↑ (Restored to ~0.317) | ↑ (Restored to ~0.310) | ↑ (Restored to ~0.705) | ↓ (Inhibited) |
| This compound Only | No significant change (~0.323) | No significant change (~0.332) | No significant change (~0.723) | No significant change (~0.383) |
Note: The numerical values are derived from a study using SH-SY5Y cells and are presented as ratios or relative expression levels.[4] The arrows indicate the direction of change. These values serve as a reference for expected outcomes in primary cortical neurons.
Conclusion
This compound is a valuable tool for inducing autophagy in primary cortical neurons through the inhibition of the Akt/mTOR signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the neuroprotective effects of autophagy induction in various models of neurological disorders. Careful optimization of this compound concentration and treatment duration may be necessary for specific experimental contexts.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. This compound protection against Aβ1-42 toxicity correlates with mTOR inhibition and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protection against Aβ1-42 toxicity correlates with mTOR inhibition and enhancement of autophagy [imrpress.com]
- 5. This compound Protects Primary Cortical Neurons against Oligomeric Aβ1-42-Induced Neurotoxicity through a Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Protects Primary Cortical Neurons against Oligomeric Aβ1-42-Induced Neurotoxicity through a Mitochondrial Pathway | PLOS One [journals.plos.org]
Geniposide in Neuroinflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has demonstrated significant neuroprotective and anti-inflammatory properties in a variety of preclinical research models. Its ability to cross the blood-brain barrier and modulate key inflammatory pathways makes it a compelling compound for the investigation and potential treatment of neuroinflammatory conditions associated with neurodegenerative diseases and acute brain injury. These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of neuroinflammation, complete with detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation End Products (RAGE) signaling cascades, which are critical initiators of the inflammatory response in the central nervous system.[1][2][3] By suppressing these pathways, this compound effectively downregulates the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38, ERK, and JNK.[3][4][5][6] This leads to a subsequent reduction in the production and release of pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][3][4][6][7][8][9] Additionally, this compound has been shown to activate the Nrf2 antioxidant signaling pathway, further contributing to its neuroprotective effects.[10]
Data Summary
The following tables summarize the quantitative effects of this compound observed in various neuroinflammation models.
In Vitro Models:
Table 1: Effects of this compound on LPS-Stimulated Microglia (BV-2 Cells)
| Parameter | This compound Concentration | Result | Reference |
| TNF-α, IL-1β, NO, PGE2 Production | Concentration-dependent | Inhibition | [11] |
| NF-κB Activation | Concentration-dependent | Suppression | [11] |
| Nrf2 and HO-1 Expression | Concentration-dependent | Upregulation | [11] |
| TRAF6 and NF-κB Phosphorylation | 100 µM | Downregulation | [9][12] |
| A20 Expression | 100 µM | Upregulation | [9][12] |
Table 2: Effects of this compound on Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in BV-2 Microglial Cells
| Parameter | This compound Treatment | Result | Reference |
| NLRP3, ASC, Cleaved-caspase-1, IL-1β Levels | Not specified | Decrease | [13] |
| LC3 Conversion and Beclin-1 Expression | Not specified | Increase | [13] |
| P62 Expression | Not specified | Decrease | [13] |
| Cell Viability and Inflammatory Cytokine Release | 25 and 50 µg/mL | Suppression of OGD-induced effects | [2] |
| TLR4 mRNA and Protein Levels | 25 and 50 µg/mL | Attenuation of OGD-induced increases | [2] |
| Phosphorylation of ERK, IκB, p38 | 25 and 50 µg/mL | Downregulation | [2] |
In Vivo Models:
Table 3: Effects of this compound in Animal Models of Neuroinflammation
| Model | Animal | This compound Dosage | Key Findings | Reference |
| Chronic Cerebral Hypoperfusion | Rat | 50 and 100 mg/kg/day (oral) | Reduced iNOS, NF-κB, TNF-α, IL-6; improved cognition | [7][8] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | Not specified | Suppressed RAGE-dependent signaling; reduced TNF-α, IL-1β, Aβ accumulation; improved memory | [1] |
| Traumatic Brain Injury | Rat | Not specified | Reduced IL-1β, IL-6, IL-8; increased IL-10; inhibited p-p38 and p-NF-κB p65 | [4] |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 150 mg/kg (i.p.) | Reduced brain edema (79.00 ± 0.57% vs 82.28 ± 0.53%) and infarct volume (45.10 ± 0.24% vs 54.73 ± 2.87%); suppressed IL-6 and iNOS | [9][14] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 15, 30, and 60 mg/kg | Reduced infarct volume; inhibited microglial activation | [2] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in a microglial cell line using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, Western blot reagents, RNA extraction kits)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 2 hours).
-
LPS Stimulation: Add LPS to the culture medium to a final concentration of 200 ng/mL to induce an inflammatory response.[12]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis (Western blot) or RNA extraction (RT-qPCR).
-
-
Analysis: Perform downstream analyses to measure inflammatory markers.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol outlines the induction of focal cerebral ischemia in mice and the assessment of this compound's neuroprotective effects.
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Saline
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
Reagents for tissue processing and analysis (e.g., TTC stain, antibodies for immunohistochemistry)
Procedure:
-
Animal Groups: Randomly divide mice into groups: Sham, MCAO + vehicle (saline), and MCAO + this compound (e.g., 25, 75, or 150 mg/kg).[9]
-
This compound Administration: Administer this compound or saline intraperitoneally (i.p.) twice daily for 3 days prior to MCAO surgery.[9]
-
MCAO Surgery:
-
Anesthetize the mouse.
-
Make a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
The sham group undergoes the same surgical procedure without vessel occlusion.
-
-
Post-operative Care: Provide post-operative care, including monitoring for recovery from anesthesia and providing access to food and water.
-
Endpoint Analysis (e.g., at 24 hours post-MCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system.
-
Tissue Collection: Euthanize the animals and perfuse the brains with saline followed by paraformaldehyde.
-
Infarct Volume Measurement: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histology and Immunohistochemistry: Process brain sections for analysis of inflammatory markers (e.g., iNOS, IL-6) and neuronal damage.[9]
-
Signaling Pathways Modulated by this compound in Neuroinflammation
This compound's anti-inflammatory effects are mediated through its interaction with several key signaling pathways. The diagrams below illustrate the primary mechanisms.
Conclusion
This compound has consistently demonstrated potent anti-neuroinflammatory effects across a range of in vitro and in vivo models. Its multifaceted mechanism of action, targeting key upstream and downstream inflammatory signaling pathways, positions it as a valuable tool for neuroinflammation research and a promising candidate for further therapeutic development. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of neuroinflammatory diseases.
References
- 1. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces inflammatory responses of oxygen-glucose deprived rat microglial cells via inhibition of the TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on the Neuroinflammation in Chronic Cerebral Hypoperfusion Rat Model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the Neuroinflammation in Chronic Cerebral Hypoperfusion Rat Model [ykxb.scu.edu.cn]
- 9. This compound protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genipin Inhibits LPS-Induced Inflammatory Response in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Geniposide: A Promising Therapeutic Agent for Type 2 Diabetes Mellitus
Application Notes and Protocols for Researchers
Introduction:
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a compelling natural compound with significant potential for the management of type 2 diabetes (T2D).[1] Extensive preclinical studies, both in vitro and in vivo, have demonstrated its multifaceted pharmacological activities, including anti-hyperglycemic, insulin-sensitizing, and beta-cell protective effects.[2][3] These properties make this compound a promising candidate for further investigation and development as a novel therapeutic agent for T2D.[4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.
Pharmacological Profile:
This compound exerts its anti-diabetic effects through a variety of mechanisms that target key pathophysiological aspects of T2D. These include:
-
Enhanced Insulin Secretion and Beta-Cell Protection: this compound promotes glucose-stimulated insulin secretion (GSIS) and protects pancreatic β-cells from apoptosis induced by high glucose and lipotoxicity.[3][5] It has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R) signaling pathway, which is crucial for β-cell function.[1][6]
-
Improved Insulin Sensitivity: this compound enhances insulin sensitivity in peripheral tissues, such as liver, skeletal muscle, and adipose tissue.[1] It has been shown to modulate the insulin signaling pathway by activating AMP-activated protein kinase (AMPK) and the AKT/FOXO1 pathway.[1][7]
-
Suppression of Hepatic Gluconeogenesis: this compound inhibits the production of glucose in the liver by downregulating the expression and activity of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][8]
-
Modulation of Lipid Metabolism: this compound has been observed to alleviate abnormal lipid metabolism by reducing visceral fat accumulation and intrahepatic lipid deposition.[2][9]
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of T2D. This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy and safety of this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models of Type 2 Diabetes
| Animal Model | This compound Dose | Duration of Treatment | Key Findings | Reference(s) |
| High-fat diet and streptozotocin (STZ)-induced diabetic mice | 200 and 400 mg/kg/day (oral) | 2 weeks | Dose-dependent decrease in blood glucose, insulin, and triglyceride levels. | [8][11] |
| STZ-induced diabetic rats | 25 mg/kg/day (intragastric) | 46 days | Significant reduction in blood glucose, total cholesterol, and triglycerides; increased blood insulin levels. | [11] |
| Spontaneously obese type 2 diabetic (TSOD) mice | Not specified | Not specified | Suppression of body weight and visceral fat accumulation; alleviation of abnormal glucose tolerance and hyperinsulinemia. | [2][9][11] |
| db/db mice | Not specified | Not specified | Amelioration of diabetic nephropathy. | [12] |
| High-fat diet-induced NASH mice | 50 and 100 mg/kg (oral) | 12 weeks | Significant reduction in body weight, epididymal fat, and liver weight; improved glucose tolerance and insulin sensitivity. | [7] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Key Findings | Reference(s) |
| INS-1 cells | Not specified | Enhanced glucose-stimulated insulin secretion at low to moderate glucose concentrations. | [5][6] |
| HepG2 cells | Not specified | Suppressed intracellular lipid accumulation. | [9] |
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Reference(s) |
| LD50 | 1431.1 mg/kg | Rat | Oral | [4][13] |
| Acute Hepatotoxicity | Observed at doses ≥ 574 mg/kg | Rat | Oral | [13][14] |
| Subchronic Toxicity (90 days) | No hepatotoxicity observed at ≤ 24.3 mg/kg | Rat | Oral | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-diabetic effects of this compound.
In Vitro Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol is designed to assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose stimulation.
Materials:
-
INS-1 pancreatic β-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM HEPES, 25 mM NaHCO3, pH 7.4) supplemented with 0.2% bovine serum albumin (BSA).
-
This compound stock solution (dissolved in DMSO or appropriate vehicle).
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH buffer).
-
Insulin ELISA kit.
-
Cell lysis buffer.
-
BCA protein assay kit.
Procedure:
-
Cell Culture: Culture INS-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed INS-1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 48 hours.
-
Pre-incubation: Gently wash the cells twice with KRBH buffer. Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to allow them to reach a basal state.
-
This compound Treatment: After pre-incubation, replace the buffer with fresh KRBH buffer containing 2.8 mM glucose (basal condition) or 16.7 mM glucose (stimulatory condition) with or without various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well to measure secreted insulin.
-
Cell Lysis: Lyse the cells in each well with cell lysis buffer to determine the total protein content.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Data Normalization: Normalize the secreted insulin levels to the total protein content for each well.
In Vivo Protocol: Evaluation of Anti-hyperglycemic Effects in a High-Fat Diet/STZ-Induced Diabetic Mouse Model
This protocol describes the induction of a T2D model in mice and the subsequent evaluation of this compound's therapeutic effects. This is a widely used model that mimics the progression of T2D in humans, involving insulin resistance followed by β-cell dysfunction.[15][16]
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
Streptozotocin (STZ), freshly prepared in citrate buffer (0.1 M, pH 4.5).
-
This compound.
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose).
-
Glucometer and test strips.
-
Insulin ELISA kit.
-
Kits for measuring total cholesterol and triglycerides.
Procedure:
-
Model Induction:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide the mice into a normal control group (fed standard chow) and an HFD group.
-
Feed the HFD group a high-fat diet for 4-8 weeks to induce obesity and insulin resistance.
-
After the HFD feeding period, intraperitoneally inject the HFD-fed mice with a low dose of STZ (e.g., 40-60 mg/kg) for 3-5 consecutive days to induce partial β-cell damage. The normal control group should be injected with citrate buffer.
-
Monitor blood glucose levels. Mice with fasting blood glucose levels > 11.1 mmol/L (200 mg/dL) are considered diabetic.
-
-
This compound Treatment:
-
Divide the diabetic mice into a diabetic model group (receiving vehicle) and this compound treatment groups (receiving different doses of this compound, e.g., 50, 100 mg/kg/day).
-
Administer this compound or vehicle orally (by gavage) daily for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
At the end of the study, collect blood samples for the measurement of serum insulin, total cholesterol, and triglycerides.
-
Collect tissues (liver, pancreas, adipose tissue, muscle) for histological analysis and molecular studies (e.g., Western blotting, RT-qPCR).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Key signaling pathways modulated by this compound in the context of type 2 diabetes.
Caption: A typical experimental workflow for evaluating the anti-diabetic effects of this compound in vivo.
This compound represents a promising natural product with significant therapeutic potential for type 2 diabetes. Its multifaceted mechanisms of action, targeting key aspects of T2D pathophysiology, make it an attractive candidate for further research and drug development. The protocols and data presented in this document provide a valuable resource for scientists working to elucidate the full therapeutic utility of this compound and translate these preclinical findings into clinical applications. Further research, including long-term efficacy and safety studies, as well as clinical trials, is warranted to establish its role in the management of type 2 diabetes in humans.[4]
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates glucose-stimulated insulin secretion possibly through controlling glucose metabolism in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Regulates Glucose-Stimulated Insulin Secretion Possibly through Controlling Glucose Metabolism in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventive effect of this compound on metabolic disease status in spontaneously obese type 2 diabetic mice and free fatty acid-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates diabetic nephropathy in type 2 diabetic mice by targeting AGEs-RAGE-dependent inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential hepatotoxicity of this compound, the major iridoid glycoside in dried ripe fruits of Gardenia jasminoides (Zhi-zi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Geniposide in Cardiovascular Disease Research
Introduction
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a bioactive compound with demonstrated therapeutic potential across a spectrum of diseases, including cardiovascular disorders.[1][2] Its multifaceted pharmacological activities, such as anti-inflammatory, antioxidative, anti-apoptotic, and lipid-lowering effects, make it a compelling agent for investigation in the context of complex cardiovascular pathologies like atherosclerosis, cardiac hypertrophy, and myocardial ischemia-reperfusion injury.[1][2][3] These application notes provide an overview of this compound's mechanisms and detailed protocols for its use in relevant preclinical research models.
Mechanisms of Action in Cardiovascular Disease
This compound exerts its cardioprotective effects by modulating numerous signaling pathways involved in inflammation, oxidative stress, apoptosis, lipid metabolism, and cellular proliferation.
-
Anti-Atherosclerosis: this compound mitigates atherosclerosis through several mechanisms. It inhibits inflammation by suppressing pathways like NF-κB, MAPK, and the NLRP3 inflammasome.[1][4] It also improves lipid metabolism by reducing serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[1][4] Furthermore, this compound can inhibit the formation of foam cells, a critical step in atherosclerotic plaque development, and enhance plaque stability.[4][5][6] Recent studies show it can restore lipophagy, a process for lipid degradation, by suppressing the PARP1/PI3K/AKT signaling pathway.[5]
-
Cardiac Hypertrophy and Fibrosis: this compound has been shown to protect against cardiac hypertrophy by activating the glucagon-like peptide-1 (GLP-1) receptor, which in turn stimulates the AMP-activated protein kinase α (AMPKα) pathway.[7][8] This activation helps inhibit downstream hypertrophic signaling. In models of pressure overload, this compound ameliorates cardiac fibrosis by suppressing the transforming growth factor-β1 (TGF-β1)/Smad2 pathway.[9]
-
Myocardial Ischemia/Reperfusion (I/R) Injury: In the context of I/R injury, this compound provides protection by reducing infarct size, inhibiting cardiomyocyte apoptosis, and suppressing inflammation.[3][10][11] It modulates inflammatory responses by downregulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[10][11] It also attenuates oxidative stress by enhancing the activity of enzymes like superoxide dismutase (SOD).[10][12]
-
Vascular Smooth Muscle Cell (VSMC) Proliferation: The abnormal proliferation and migration of VSMCs are key events in the pathogenesis of atherosclerosis and restenosis.[13][14] Genipin, the active metabolite of this compound, inhibits VSMC proliferation and migration induced by inflammatory stimuli like TNF-α, partly through the induction of the potent anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[13][14]
-
Angiogenesis: this compound has demonstrated anti-angiogenic effects. It can inhibit the migration and angiogenesis of cancer cells by regulating the PPARγ/VEGF-A pathway.[15] In other contexts, it has been shown to alleviate VEGF-induced angiogenesis by inhibiting the VEGFR2/PKC/ERK1/2 signaling pathway.[16]
Quantitative Data Summary
Table 1: Summary of In Vivo Studies
| Disease Model | Animal Model | This compound Dosage | Duration | Key Quantitative Findings | Reference(s) |
| Atherosclerosis | ApoE-/- mice (High-Fat Diet) | 50 mg/kg/day | 16 weeks | Reduced serum TC, TG, LDL-C; Decreased atherosclerotic lesion area. | [4][17] |
| Atherosclerosis | New Zealand Rabbits (High-Fat Diet) | 1.5 mg/kg/day | 12 weeks | Reduced atherosclerotic plaque area; Decreased expression of inflammatory markers. | [18] |
| Cardiac Hypertrophy | C57/B6 mice (Transverse Aortic Constriction) | 10, 20, 40 mg/kg/day (oral) | 4-7 weeks | Ameliorated cardiac hypertrophy and ventricular remodeling; Improved cardiac function. | [7][9] |
| Myocardial Injury | Spontaneously Hypertensive Rats (SHR) | 25 or 50 mg/kg/day | 3 weeks | Improved cardiac function (increased LVEF & LVFS); Decreased cardiomyocyte hypertrophy. | [19] |
| Myocardial I/R Injury | Sprague-Dawley Rats | 50, 100, 150 mg/kg/day (i.p.) | 7 days (pretreatment) | Reduced infarct volume; Decreased serum CK-MB and LDH levels. | [10][11] |
| Arthritis-Related Angiogenesis | Adjuvant Arthritis (AA) Rats | 60 and 120 mg/kg | Not Specified | Improved symptoms and inhibited synovial angiogenesis. | [20] |
Table 2: Summary of In Vitro Studies
| Cell Model | Stimulus | This compound Concentration | Key Quantitative Findings | Reference(s) |
| Foam Cell Formation | RAW264.7 Macrophages | LPA (lysophosphatidic acid) | Not Specified | Inhibited foam cell formation; Down-regulated SR-A and up-regulated ABCA1/SR-B1. |
| VSMC Proliferation | Vascular Smooth Muscle Cells | TNF-α | Not Specified | Inhibited TNF-α-induced proliferation and migration. |
| Cardiomyocyte Apoptosis | H9c2 Cardiomyocytes | Angiotensin II (1 µM) | 0.1, 1, 10 µM | Inhibited Ang II-induced apoptosis; Suppressed TGF-β1/Smad2 pathway. |
| Endothelial Cell Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | ox-LDL | Not Specified | Increased Wnt1, decreased DKK1 expression; Inhibited NF-κB and IL-12. |
| Endothelial Cell Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not Specified | Reduced levels of IL-6 and IL-8; Blocked HUVEC migration and monocyte adhesion. |
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Model in ApoE-/- Mice
-
Animal Model: Use male ApoE-/- mice, 6-8 weeks old.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle, allowing free access to food and water.
-
Diet-Induced Atherosclerosis: Feed mice a high-fat diet (HFD), typically containing 21% fat and 0.15% cholesterol, for a period of 16 weeks to induce atherosclerotic plaque formation.[4][5]
-
This compound Administration:
-
Prepare this compound by dissolving it in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium).
-
Divide mice into groups: Control (HFD + vehicle) and this compound-treated (HFD + this compound).
-
Administer this compound daily via oral gavage at a dose determined from literature (e.g., 50 mg/kg).[17]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture for lipid profile analysis (TC, TG, LDL-C, HDL-C).
-
Perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Excise the aorta and heart.
-
Histological Analysis: Embed the aortic root in OCT compound for cryosectioning. Perform Oil Red O staining to quantify the lipid-rich atherosclerotic lesion area.[6]
-
Protein Analysis: Homogenize aortic tissue for Western blot analysis to measure the expression of proteins involved in relevant signaling pathways (e.g., p38 MAPK, AKT, NF-κB).[4]
-
Protocol 2: In Vitro Foam Cell Formation Assay
-
Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Foam Cell Formation:
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours before adding the inducer, or co-treat for the duration of the induction.
-
-
Analysis of Foam Cell Formation:
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain with a filtered Oil Red O solution to visualize intracellular lipid droplets.
-
Observe under a microscope. Red-stained droplets indicate lipid accumulation.
-
To quantify, extract the dye using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).[4]
-
-
Cholesterol Measurement: Use a commercial cholesterol assay kit to measure total cholesterol and cholesteryl ester content within the cell lysates.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's anti-hypertrophic signaling pathway.
Caption: this compound's multi-target action on atherosclerosis.
Caption: Workflow for in vivo atherosclerosis studies.
References
- 1. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect and possible mechanisms of this compound for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound against atherosclerosis by inhibiting the formation of foam cell and lowering reverse lipid transport via p38/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates atherosclerosis by restoring lipophagy via suppressing PARP1/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. Protection against cardiac hypertrophy by this compound involves the GLP-1 receptor / AMPKα signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection against cardiac hypertrophy by this compound involves the GLP‐1 receptor / AMPKα signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pretreatment with this compound mitigates myocardial ischemia/reperfusion injury by modulating inflammatory response through TLR4/NF-κB pathway | European Journal of Histochemistry [ejh.it]
- 11. ejh.it [ejh.it]
- 12. This compound Protects Against Myocardial Infarction Injury via the Restoration in Gut Microbiota and Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genipin Inhibits TNF-α-Induced Vascular Smooth Muscle Cell Proliferation and Migration via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genipin Inhibits TNF-α-Induced Vascular Smooth Muscle Cell Proliferation and Migration via Induction of HO-1 | PLOS One [journals.plos.org]
- 15. qascf.com [qascf.com]
- 16. This compound alleviates VEGF-induced angiogenesis by inhibiting VEGFR2/PKC/ERK1/2-mediated SphK1 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. A new look at angiogenesis inhibition of this compound in experimental arthritis by blocking angiopoietin-2 exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
issues with geniposide stability in acidic conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of geniposide, particularly in acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in acidic conditions?
The main stability concern for this compound in acidic environments is its susceptibility to acid-catalyzed hydrolysis. This reaction cleaves the glycosidic bond, converting the this compound molecule into its aglycone, genipin, and a glucose molecule. This conversion can lead to a loss of the parent compound and the appearance of a new, reactive chemical entity in your experiment.
Q2: My this compound solution turned blue after I added it to my buffer. What is happening?
This is a common observation. The blue color indicates that this compound has first hydrolyzed into genipin. This newly formed genipin then spontaneously reacts with primary amines, such as amino acids present in your buffer (e.g., Tris, glycine) or in a cell culture medium, to form a dark blue pigment[1][2]. The reaction mechanism is pH-dependent, but this color formation is a definitive sign of this compound degradation.
Q3: What factors influence the rate of this compound degradation?
Several factors can accelerate the degradation of this compound into genipin:
-
Low pH: The rate of hydrolysis increases as the pH becomes more acidic.
-
Elevated Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the hydrolysis reaction. Heating genipin in neutral or acidic solutions can also promote its polymerization[3][4].
-
Presence of β-glucosidases: While not a chemical stability issue, the presence of β-glucosidase enzymes will rapidly hydrolyze this compound to genipin. This is the basis for the compound's bioactivation in the gut but can be a source of instability in biological assays if the enzyme is present[5]. The optimal pH for this enzymatic hydrolysis is around 4.5[6][7].
Q4: How can I prevent or minimize the degradation of this compound during my experiments?
To maintain the stability of this compound, consider the following precautions:
-
pH Control: Whenever possible, maintain the pH of your stock solutions and experimental media as close to neutral as is feasible for your assay. Avoid strongly acidic conditions unless required by the experimental design.
-
Temperature Management: Prepare solutions at room temperature or on ice. Avoid heating or autoclaving solutions containing this compound. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C).
-
Buffer Selection: Be mindful of your buffer composition. If you must work at a slightly acidic pH, use a buffer that does not contain primary amines to avoid the subsequent color-forming reaction if some degradation to genipin occurs.
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation over time.
Q5: What are the degradation products I should look for?
The primary degradation product is genipin . Depending on the conditions, genipin itself can undergo further reactions. Therefore, when analyzing a degraded sample (e.g., by HPLC or LC-MS), you should look for the disappearance of the this compound peak and the appearance of a peak corresponding to genipin[6][8]. If primary amines are present, you may also observe the formation of blue pigments, which can be detected spectrophotometrically (around 590-600 nm)[1][2]. Under neutral or acidic conditions with heating, genipin may also self-polymerize[3][4].
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Unexpected loss of this compound concentration in HPLC analysis. | Acid-catalyzed hydrolysis due to acidic mobile phase or sample diluent. | Ensure the pH of your sample diluent is buffered and close to neutral.If possible, adjust the mobile phase to a less acidic pH (e.g., pH 4-6) where this compound shows greater stability[9].Run a time-course experiment on your sample in the diluent to check for degradation before injection. |
| A blue or greenish color develops in the experimental medium (e.g., cell culture). | This compound has degraded to genipin, which is reacting with amino acids or proteins in the medium. | Verify the pH of your final experimental medium after all components are added.Prepare this compound stock in a non-amine-containing solvent (like DMSO or ethanol) and add it to the medium immediately before use to minimize incubation time under potentially destabilizing conditions.Consider if a more stable derivative of this compound is suitable for your long-term experiments. |
| Formation of a precipitate in the this compound solution. | This could be due to the polymerization of genipin after hydrolysis, especially if the solution was heated or stored improperly. | Discard the solution.Prepare fresh this compound solution using high-purity solvent.Ensure the solution is not exposed to high temperatures and is stored protected from light at low temperatures. |
| Inconsistent experimental results between batches. | Degradation of the this compound stock solution over time. | Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles.Routinely check the purity of your stock solution via HPLC, especially before starting a critical experiment.Store aliquots at -80°C for long-term stability. |
Quantitative Data Summary
| Factor | Condition | Effect on this compound Stability | Consequence |
| pH | Acidic (e.g., pH < 5) | Decreased | Promotes hydrolysis to genipin. |
| Neutral (e.g., pH 6-7.5) | Relatively Stable | Minimal hydrolysis. | |
| Alkaline (e.g., pH > 8) | Decreased | Promotes hydrolysis to geniposidic acid[10]. | |
| Temperature | Low (4°C) | High | Recommended for short-term storage of solutions. |
| Ambient (20-25°C) | Moderate | Degradation can occur over hours to days. | |
| Elevated (>40°C) | Low | Significantly accelerates hydrolysis[3][4]. | |
| Presence of Amines | Primary Amines | No effect on this compound | Reacts with the degradation product (genipin) to form colored compounds[11][12]. |
Experimental Protocols
Protocol: HPLC Analysis for this compound Stability Assessment
This protocol outlines a standard method to quantify this compound and its primary degradation product, genipin, to assess stability under specific experimental conditions (e.g., different pH buffers).
1. Materials and Reagents:
-
This compound and Genipin analytical standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Experimental buffers (e.g., citrate buffer at pH 3, phosphate buffer at pH 5, phosphate buffer at pH 7)
-
0.45 µm syringe filters
2. Instrument and Conditions:
-
HPLC System: With UV-Vis or DAD detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% formic or acetic acid), typically in a ratio of 15:85 (v/v) or 16:84 (v/v)[6][13].
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 238 nm (or 240 nm), which is the λmax for both this compound and genipin[6][10].
-
Injection Volume: 10-20 µL
3. Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and genipin standards in methanol or mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation (Stability Study): a. Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO, water). b. Dilute the stock into the different pH buffers to be tested to a final working concentration. c. Incubate the solutions under the desired temperature conditions. d. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample. e. Immediately quench any reaction by diluting the aliquot in the mobile phase and/or placing it on ice. f. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: a. Inject the standards to establish the calibration curve and determine the retention times for this compound and genipin. b. Inject the experimental samples.
-
Data Calculation: a. Using the calibration curve, quantify the concentration of this compound remaining at each time point. b. Plot the concentration of this compound vs. time for each condition to determine the degradation rate. c. (Optional) Quantify the appearance of genipin to confirm the degradation pathway.
Visualizations
This compound Degradation and Reaction Pathway
Caption: Acid-catalyzed hydrolysis of this compound and subsequent reactions of genipin.
Experimental Workflow for a this compound Stability Study
Caption: Workflow for assessing this compound stability via HPLC.
Troubleshooting Logic for Unexpected Color Change
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijera.com [ijera.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resource.aminer.org [resource.aminer.org]
Technical Support Center: Optimizing Geniposide Concentration for Anti-Inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of geniposide in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for this compound in in vitro anti-inflammatory assays?
A1: The effective concentration of this compound can vary depending on the cell type and the specific inflammatory endpoint being measured. However, based on current literature, a common starting range to explore is 10 µM to 100 µM .[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: Is this compound cytotoxic at its effective anti-inflammatory concentrations?
A2: this compound generally exhibits low cytotoxicity at concentrations effective for anti-inflammatory activity.[2] For instance, in RAW 264.7 macrophages, concentrations up to 50 µM showed no significant decrease in cell viability after 24 and 48 hours of treatment.[1][2] However, it is imperative to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions to establish a non-toxic working concentration range.
Q3: What are the key signaling pathways modulated by this compound's anti-inflammatory effects?
A3: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][4] It has been shown to block the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB), p38, ERK (Extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinases).[3][4]
Q4: Can I dissolve this compound in DMSO for my cell culture experiments?
A4: Yes, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to then dilute the stock solution in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guides
Nitric Oxide (NO) Assay (Griess Assay)
Problem: Low or no nitric oxide detected after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to identify the optimal inhibitory concentration for your specific cell type and stimulus.
-
-
Possible Cause 2: Insufficient Stimulation.
-
Solution: Ensure that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent enough to induce a robust NO production in your control (vehicle-treated) cells. You may need to titrate the concentration of your stimulus.
-
-
Possible Cause 3: Timing of Measurement.
-
Solution: The peak of NO production can vary. Collect supernatants at different time points after stimulation (e.g., 12, 24, 48 hours) to determine the optimal time for measuring NO inhibition by this compound.
-
Cytokine ELISA (e.g., TNF-α, IL-6, IL-1β)
Problem: High background in ELISA wells.
-
Possible Cause 1: Insufficient Washing.
-
Solution: Increase the number of wash steps and ensure that the wells are completely emptied between each wash. Use a multichannel pipette or an automated plate washer for consistency.
-
-
Possible Cause 2: Non-specific Antibody Binding.
-
Solution: Optimize the blocking step by increasing the incubation time or trying a different blocking buffer (e.g., 5% BSA in PBS-T).
-
-
Possible Cause 3: Contaminated Reagents.
-
Solution: Use fresh, sterile reagents and filter-sterilize buffers if necessary.
-
Problem: Weak or no signal for cytokines.
-
Possible Cause 1: Low Cytokine Production.
-
Solution: Confirm that your stimulus is effectively inducing cytokine production. Increase the stimulus concentration or incubation time if necessary. Also, ensure your cell seeding density is adequate.
-
-
Possible Cause 2: Inactive Antibodies or Reagents.
-
Solution: Check the expiration dates of your ELISA kit components. Store antibodies and other reagents at the recommended temperatures.
-
Western Blotting for Signaling Proteins (e.g., p-p65, p-p38)
Problem: Weak or no bands for phosphorylated proteins.
-
Possible Cause 1: Suboptimal Protein Extraction.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice throughout the extraction process.
-
-
Possible Cause 2: Inefficient Protein Transfer.
-
Solution: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins.
-
-
Possible Cause 3: Inappropriate Antibody Dilution.
-
Solution: Titrate your primary and secondary antibody concentrations to find the optimal dilution for detecting your target protein.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Anti-inflammatory Assays
| Cell Line | Inflammatory Stimulus | Assay | Effective this compound Concentration | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | NO Production | 10, 25, 50 µM | [1] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α, IL-6 Production | 25, 50 µM | [1] |
| Primary Mouse Macrophages | LPS | TNF-α, IL-6, IL-1β Production | Not specified, but effective | [3][4] |
| Human Osteoarthritis Chondrocytes | Not specified | IL-1β, TNF-α, MMP-13 Expression | 10, 20, 40, 80, 160 µg/ml | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| RAW 264.7 Macrophages | MTT Assay | 10, 25, 50 µM | 24 and 48 hours | No significant cytotoxicity | [1] |
| RAW 264.7 Macrophages | MTT Assay | up to 100 µg/mL | 48 hours | Low cytotoxicity | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2.0 x 10^4 cells/well and incubate for 24 hours.[7]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24-48 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
Nitric Oxide (NO) Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well in a 96-well plate) and allow them to adhere. Pre-treat with desired concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.
-
Reaction: In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement by ELISA (e.g., TNF-α, IL-6)
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or an inflammatory stimulus. Centrifuge to remove any cells or debris.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[7]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Sample and Standard Incubation: Wash the plate and add your samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[8]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in your samples based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits inflammatory responses by blocking MAPK and NF-κB pathways.
Caption: Workflow for optimizing this compound concentration in anti-inflammatory assays.
References
- 1. preprints.org [preprints.org]
- 2. Alleviative Effect of this compound on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models [hero.epa.gov]
- 4. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Geniposide Pharmacosome Preparation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the preparation of geniposide pharmacosomes. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and characterization.
I. Frequently Asked Questions (FAQs)
Q1: What are this compound pharmacosomes?
A1: this compound pharmacosomes are novel drug delivery systems where this compound, a bioactive compound, forms a complex with phospholipids. This enhances the lipophilicity of this compound, potentially improving its absorption and permeation across biological membranes.
Q2: What is the primary advantage of formulating this compound into pharmacosomes?
A2: The main advantage is the significant increase in the lipophilicity of this compound. For instance, the n-octanol/water partition coefficient (P) of this compound pharmacosomes can be about 20 times greater than that of the this compound material alone, which may lead to better bioavailability.[1]
Q3: What is the mechanism of interaction between this compound and phospholipids in pharmacosomes?
A3: Studies using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectrophotometry (FT-IR) indicate that this compound and phospholipids in the pharmacosomes are combined by non-covalent bonds, rather than forming a new chemical compound.[1]
Q4: What are the critical process variables in the preparation of this compound pharmacosomes?
A4: The key variables that significantly influence the yield and quality of this compound pharmacosomes are the phospholipid-to-drug ratio, reaction temperature, and the initial drug concentration.[1][2]
Q5: What is the recommended method for preparing this compound pharmacosomes?
A5: The solvent evaporation method is a commonly used and effective technique. In this method, this compound and phospholipids are dissolved in a suitable organic solvent, which is then evaporated under a vacuum to form the pharmacosome complex.[1][2]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and characterization of this compound pharmacosomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pharmacosomes | - Suboptimal phospholipid-to-drug ratio.- Inappropriate reaction temperature.- Incorrect drug concentration. | - Optimize the phospholipid-to-drug ratio. A ratio of 3 has been shown to be effective.[1]- Adjust the reaction temperature. The optimal temperature is reported to be 50°C.[1]- Use an optimized drug concentration. A concentration of 5.5 mg/mL has yielded good results.[1] |
| Poor Drug Entrapment Efficiency | - Incomplete complexation of this compound with the phospholipid.- Phase separation during solvent evaporation. | - Ensure complete dissolution of both this compound and phospholipid in the organic solvent before evaporation.- Control the rate of solvent evaporation. A slow and steady evaporation process under vacuum is recommended. |
| Large or Inconsistent Particle Size | - Aggregation of pharmacosomes.- Improper dispersion during rehydration. | - Use a suitable solvent system and ensure complete removal of the organic solvent.- Employ sonication or homogenization to disperse the pharmacosomes after formation. |
| Instability of the Pharmacosome Formulation (e.g., precipitation, degradation) | - Hydrolysis of the phospholipid or this compound.- Oxidation of the phospholipid. | - Store the pharmacosome formulation at a low temperature (e.g., 4°C).- Protect the formulation from light.- Consider using antioxidants in the formulation if oxidative degradation is a concern. |
| Unexpected FT-IR or DSC Spectra | - Presence of residual solvent.- Incomplete formation of the pharmacosome complex. | - Ensure the complete removal of the organic solvent by drying under a high vacuum for an extended period.- Re-evaluate the preparation parameters (ratio, temperature, concentration) to ensure optimal complexation. |
III. Experimental Protocols
A. Preparation of this compound Pharmacosomes (Solvent Evaporation Method)
This protocol is based on the optimized parameters determined by response surface methodology.[1]
Materials:
-
This compound
-
Phospholipids (e.g., soy lecithin)
-
Tetrahydrofuran (THF)
-
N-octanol
-
Distilled water
Equipment:
-
Rotary evaporator
-
Vacuum oven
-
Water bath
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve a specific amount of this compound and phospholipids in tetrahydrofuran. The optimal ratio of phospholipid to drug is 3:1 by weight.[1] The recommended drug concentration is 5.5 mg/mL.[1]
-
Solvent Evaporation: The organic solvent is evaporated off under vacuum using a rotary evaporator. The reaction temperature should be maintained at 50°C.[1]
-
Formation of Pharmacosomes: As the solvent is removed, the this compound-phospholipid complex (pharmacosomes) will form a thin film on the wall of the flask.
-
Drying: The resulting pharmacosomes are further dried in a vacuum oven to remove any residual solvent.
-
Collection and Storage: The dried pharmacosomes are collected and stored in a cool, dark, and dry place.
B. Characterization of this compound Pharmacosomes
1. Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the interaction between this compound and phospholipids.
-
Method: Acquire FT-IR spectra of pure this compound, pure phospholipid, and the prepared this compound pharmacosomes. Compare the spectra to identify any shifts or changes in the characteristic peaks, which would indicate complex formation.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To investigate the physical state of this compound within the pharmacosomes.
-
Method: Perform DSC analysis on pure this compound, pure phospholipid, and the this compound pharmacosomes. The absence or shift of the melting peak of this compound in the pharmacosome thermogram suggests that the drug is in an amorphous or molecularly dispersed state within the complex.
3. Particle Size Analysis:
-
Purpose: To determine the size and size distribution of the pharmacosomes.
-
Method: Disperse the prepared pharmacosomes in a suitable medium and measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
4. N-octanol/Water Partition Coefficient (P) Determination:
-
Purpose: To evaluate the change in lipophilicity of this compound upon complexation.
-
Method: Determine the partition coefficient of both pure this compound and the this compound pharmacosomes in an n-octanol/water system. An increase in the P value for the pharmacosomes indicates enhanced lipophilicity.
IV. Data and Visualizations
Optimized Process Variables for this compound Pharmacosome Preparation
The following table summarizes the optimized independent variables for achieving a high yield of this compound pharmacosomes.[1]
| Independent Variable | Symbol | Optimized Value |
| Phospholipid-to-Drug Ratio | X1 | 3 |
| Reaction Temperature (°C) | X2 | 50 |
| Drug Concentration (mg/mL) | X3 | 5.5 |
Experimental Workflow for this compound Pharmacosome Preparation
Caption: Workflow for the preparation and characterization of this compound pharmacosomes.
Relationship of Process Variables to Pharmacosome Yield
Caption: Key process variables influencing the yield of this compound pharmacosomes.
References
troubleshooting low yield in geniposide extraction from Gardenia jasminoides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction of geniposide from Gardenia jasminoides, with a focus on addressing low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Gardenia jasminoides?
A1: The most prevalent methods for this compound extraction include:
-
Solvent Extraction: This typically involves using ethanol-water solutions of varying concentrations.[1][2][3] Reflux extraction with 80% ethanol has been reported to yield high quantities of this compound.[2]
-
Macroporous Resin Adsorption Chromatography: This method is often used for purification after an initial solvent extraction to separate this compound from impurities.[1][4][5]
-
Aqueous Two-Phase Extraction (ATPE): This technique separates this compound based on its partitioning behavior in a system composed of a polymer and a salt solution, offering an alternative to traditional solvent extraction.[6]
-
Mechanochemistry: This novel method involves ball-milling the plant material, sometimes with a milling aid like activated carbon, to enhance extraction efficiency and selectivity.[7][8][9]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, improving solvent penetration and often leading to higher yields in shorter extraction times.[10]
Q2: What is a typical yield for this compound from Gardenia jasminoides?
A2: this compound yield can vary significantly depending on the extraction method and the quality of the plant material. Reported yields range from approximately 4.1% with ultrasound-assisted extraction to as high as 10.9% with optimized solvent extraction.[10] One study reported that the content of this compound in the dried fruit is around 53.541 ± 1.17 mg/g.[3]
Q3: Can this compound degrade during the extraction process?
A3: Yes, this compound can be transformed into genipin through hydrolysis by β-glucosidase, an enzyme that may be present in the plant material.[11] High temperatures during extraction could potentially facilitate this conversion, although controlled heating is often necessary for efficient extraction.[2][10]
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues that can lead to a lower-than-expected yield of this compound.
Issue 1: Inefficient Initial Extraction
Symptoms:
-
Low concentration of this compound in the crude extract.
-
Final yield is significantly lower than reported in the literature.
Possible Causes & Solutions:
-
Suboptimal Solvent Concentration: The polarity of the extraction solvent is crucial. While 60% ethanol is commonly used, some studies suggest that 80% ethanol can provide a higher yield.[1][2][3]
-
Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract all the this compound. A common ratio is 1:12 (g/mL), but this can be optimized.[3] Pectins in the plant material can increase the viscosity of the extract, hindering filtration and permeation; a higher liquid-solid ratio can mitigate this.[7]
-
Insufficient Extraction Time or Temperature: Extraction is a time and temperature-dependent process. Refluxing for several hours is a common practice.[12] For instance, one study optimized extraction at 70.4°C for 28.6 minutes.[10]
Experimental Protocol: Optimizing Solvent Extraction
-
Preparation: Grind dried Gardenia jasminoides fruits into a powder.
-
Extraction:
-
Divide the powder into several batches.
-
For each batch, use a different ethanol concentration (e.g., 50%, 60%, 70%, 80%).
-
Maintain a constant solid-to-liquid ratio (e.g., 1:12 g/mL).
-
Reflux each batch at a controlled temperature (e.g., 70°C) for a set time (e.g., 2 hours).[12]
-
-
Analysis: After extraction, filter the solutions and analyze the this compound concentration in each crude extract using HPLC to determine the optimal solvent concentration.
Issue 2: Loss of this compound During Purification
Symptoms:
-
High this compound concentration in the crude extract but a low final yield after purification.
-
Significant amount of this compound detected in the waste fractions from chromatography.
Possible Causes & Solutions:
-
Improper Macroporous Resin Parameters: The choice of resin and the conditions for loading, washing, and elution are critical.
-
Loading: The flow rate and sample volume should be optimized. A typical flow rate is 1-2 bed volumes (BV)/hour.[1][4]
-
Washing: Washing with water is necessary to remove water-soluble impurities before eluting the this compound.[1][4]
-
Elution: The ethanol concentration for elution is key. A lower concentration (e.g., 20% ethanol) can selectively desorb this compound while leaving more strongly bound impurities on the column, which can facilitate crystallization.[1][4] Using a higher ethanol concentration (30-40%) might elute this compound but also more impurities that hinder crystallization.[1]
-
Data Presentation: Macroporous Resin Purification Parameters
| Parameter | Recommended Value | Source |
| Resin Type | D101 or D301R | [1][4] |
| Loading Flow Rate | 1-2 BV/h | [1][4] |
| Sample Volume | 1/3 - 2.5 BV | [1][4] |
| Wash Solvent | Water | [1][4] |
| Elution Solvent | 20% Ethanol | [1][4] |
| Elution Volume | 2-6 BV | [1][4] |
// Nodes start [label="Dried Gardenia\njasminoides Fruit", fillcolor="#F1F3F4", fontcolor="#202124"]; grinding [label="Grinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., 60-80% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; resin_adsorption [label="Macroporous Resin\nAdsorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; washing [label="Washing\n(Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elution [label="Elution\n(20% Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; geniposide_solution [label="this compound-rich\nEluate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="Crystallization\n(Acetone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; waste1 [label="Solid Residue", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; waste2 [label="Impurities", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];
// Edges start -> grinding; grinding -> extraction; extraction -> filtration; filtration -> crude_extract; filtration -> waste1 [label="Plant Material"]; crude_extract -> resin_adsorption; resin_adsorption -> washing; washing -> waste2 [label="Water-soluble\nimpurities"]; washing -> elution; elution -> geniposide_solution; geniposide_solution -> concentration; concentration -> crystallization; crystallization -> final_product; }
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Extraction of this compound and Its Application in Anesthesiology [crcu.jlu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. [Purification of this compound in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous two-phase extraction as an effective tool for isolation of this compound from gardenia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101029066A - Method for extracting genipin and this compound from gardenia jasminoides - Google Patents [patents.google.com]
challenges in developing an effective geniposide delivery system
Technical Support Center: Geniposide Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to aid in the development of effective this compound delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
This compound is a natural iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis.[1][2] It possesses a wide range of pharmacological activities, including neuroprotective, anti-diabetic, hepatoprotective, anti-inflammatory, and anti-tumor effects.[1][2][3][4] Its mechanisms of action often involve anti-oxidation, anti-inflammation, and the regulation of apoptosis through various signaling pathways.[1][2]
Q2: What are the fundamental challenges in developing an effective oral delivery system for this compound?
The primary challenges stem from this compound's inherent physicochemical and pharmacokinetic properties:
-
Low Oral Bioavailability: The absolute oral bioavailability of pure this compound is very low, reported to be between 4.23% and 9.67% in rats.[1][5]
-
Poor Permeability: this compound is a water-soluble compound with a low octanol/water partition coefficient (log P = -0.97), making it difficult to permeate biological membranes like the intestinal mucosa and the blood-brain barrier.[6]
-
Metabolic Instability: After oral administration, this compound is easily hydrolyzed to its aglycone, genipin, by β-glucosidases from intestinal microflora.[1][7] While genipin is also bioactive, this transformation complicates predictable dosing and pharmacokinetics.[7]
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of cells, further reducing its intracellular concentration and efficacy.[8]
Q3: What are the most promising strategies to enhance the delivery of this compound?
Nano- and microscale delivery systems are the leading strategies to overcome this compound's limitations. These include:
-
Lipid-Based Nanocarriers: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes can encapsulate this compound, protecting it from degradation and improving its absorption.[9][10]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release and improved stability.[9]
-
Pharmacosomes: These are colloidal dispersions where the drug is covalently bound to a phospholipid, which can improve both hydrophilicity and lipophilicity, potentially enhancing absorption.[11]
-
Alternative Administration Routes: Intranasal and intramuscular administrations have shown significantly higher bioavailability (49.54% and 72.69%, respectively) compared to oral delivery, offering alternative routes for systemic effects.[12]
Troubleshooting Guide
Q4: My this compound nanoformulation has low entrapment efficiency (EE%). What steps can I take to improve it?
-
Optimize Lipid/Polymer Selection: The solubility of this compound in the chosen lipid or polymer matrix is critical.[10] Since this compound is water-soluble, consider using techniques suitable for hydrophilic drugs, such as double emulsion (w/o/w) methods or creating systems like pharmacosomes where the drug is covalently linked to the lipid.[11]
-
Adjust Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the lipid/polymer. An excessively high drug load can lead to drug crystallization or expulsion from the carrier matrix.
-
Modify Formulation Parameters: For solvent-based methods, the type of organic solvent and the rate of its removal can influence entrapment. For emulsion-based systems, optimizing the type and concentration of the emulsifier is crucial for stabilizing the formulation and improving encapsulation.[10]
Q5: The particles in my this compound formulation are aggregating over time. How can I improve stability?
-
Evaluate Zeta Potential: Aggregation is often due to insufficient surface charge. Aim for a zeta potential of at least ±30 mV for electrostatic stabilization. If the value is too low, you may need to add or change the concentration of your stabilizer or emulsifier.[10]
-
Optimize Emulsifier Concentration: The concentration of surfactants or stabilizers is key. Too little will not provide adequate coverage of the particle surface, while too much can lead to micelle formation or toxicity.[10]
-
Control pH and Ionic Strength: The pH and presence of salts in your aqueous phase can significantly impact surface charge and particle stability. Ensure these are controlled and optimized for your specific formulation.
-
Consider Lyophilization: For long-term storage, consider freeze-drying (lyophilization) the nanoparticle suspension with a suitable cryoprotectant (e.g., trehalose, mannitol) to create a stable powder that can be reconstituted before use.
Q6: My this compound delivery system shows promising in vitro release but poor efficacy in animal models. What could be the reason?
-
Re-evaluate Bioavailability: Poor in vivo performance is often directly linked to this compound's low oral bioavailability.[1] Your delivery system may release the drug, but it may not be effectively absorbed across the gut wall.
-
Consider P-gp Efflux: this compound can be pumped out of target cells by P-glycoprotein (P-gp).[8] Formulations that inhibit P-gp or the co-administration of a P-gp inhibitor could enhance intracellular drug accumulation and efficacy. This compound itself has been shown to downregulate P-gp expression, which may be a concentration-dependent effect.[8]
-
Assess Metabolic Stability: The delivery system must protect this compound from premature metabolism by gut enzymes.[1] If the drug is released too early in the GI tract, it will be degraded before it can be absorbed. Consider enteric coatings or carriers that provide sustained release throughout the intestine.
-
Investigate Alternative Routes: If oral delivery remains a challenge, explore routes with higher reported bioavailability, such as intranasal delivery, especially for neuroprotective applications, as it can bypass the blood-brain barrier.[6][12]
Quantitative Data Summary
Table 1: Comparison of this compound Pharmacokinetic Parameters Across Different Administration Routes and Formulations in Rodents.
| Formulation / Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference(s) |
| Pure this compound (Oral) | 200 mg/kg | - | ~1.0 | 4.23% | [1][13] |
| Pure this compound (Intragastric) | 50 mg/kg | 0.68 ± 0.29 | 0.44 ± 0.13 | 9.74% | [12] |
| Pure this compound (Intravenous) | - | 42.41 ± 6.27 | - | 100% (Reference) | [6] |
| Pure this compound (Intramuscular) | 8 mg/kg | - | - | 72.69% | [12] |
| Pure this compound (Intranasal) | 8 mg/kg | - | - | 49.54% | [12] |
| Gardenia Fruits Extract (Oral) | 4.69 g/kg | - | - | 32.32% | [13] |
| Gardenia Herbal Formulation (Oral) | 10.82 g/kg | - | - | 27.17% | [13] |
| Gardenia-Borneol Co-Compound (Intragastric) | - | 1.91 ± 0.33 | 0.5 | 28.76% | [6] |
| Gardenia-Borneol Co-Compound (Intranasal) | - | 21.88 ± 5.40 | ~0.02 | 85.38% | [6] |
Note: Data are compiled from different studies and may have varying experimental conditions.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization
This protocol describes a common method for preparing SLNs, suitable for encapsulating hydrophilic compounds like this compound using a double emulsion technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Stabilizer/Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., Dichloromethane)
-
Deionized water
Methodology:
-
Preparation of Internal Aqueous Phase (w1): Dissolve a known amount of this compound in a small volume of deionized water.
-
Preparation of Organic Phase (o): Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve a lipophilic surfactant (if used) in the molten lipid.
-
Formation of Primary Emulsion (w1/o): Add the internal aqueous phase (w1) to the molten organic phase (o). Emulsify using a high-speed probe sonicator or homogenizer to create a fine water-in-oil emulsion.
-
Preparation of External Aqueous Phase (w2): Heat a separate volume of deionized water containing the hydrophilic stabilizer (e.g., Poloxamer 188) to the same temperature as the organic phase.
-
Formation of Double Emulsion (w1/o/w2): Pour the primary emulsion (w1/o) into the hot external aqueous phase (w2) under continuous high-shear homogenization. Continue homogenization for 5-10 minutes to form a stable double emulsion.
-
Nanoparticle Solidification: Quickly transfer the hot emulsion to a beaker placed in an ice bath and stir continuously. The rapid cooling will cause the lipid to solidify, entrapping the internal aqueous phase containing this compound.
-
Purification: Centrifuge the resulting SLN suspension to remove unencapsulated this compound and excess surfactant. Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.
-
Characterization: Analyze the final SLN suspension for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Quantification of this compound in Rat Plasma by HPLC-UV
This protocol provides a general method for determining this compound concentrations in plasma samples for pharmacokinetic studies.
Materials:
-
Rat plasma samples
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example): [6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might start at 5-10% A and increase linearly to 30-40% A over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in blank plasma and process them using the same sample preparation method to create a calibration curve.
-
Plot the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for developing a this compound nano-delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beneficial Effects of this compound on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and Brain-Targeting of this compound in Gardenia-Borneol Co-Compound by Different Administration Routes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in nano and micro formulations of Ginsenoside to enhance their therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of this compound, a Natural Product [mdpi.com]
- 13. Comparative oral bioavailability of this compound following oral administration of this compound, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of geniposide powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of geniposide powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage and handling of this compound powder.
Issue 1: The this compound powder has changed color (e.g., from white/off-white to yellow or brown).
-
Possible Cause: Exposure to light, elevated temperatures, or humidity can lead to degradation. The powder's appearance is typically a brownish-yellow to white powder[1]. A significant color change may indicate the formation of degradation products.
-
Recommended Action:
-
Quarantine the stock: Do not use the powder in critical experiments until its purity has been verified.
-
Verify Purity: Perform an analytical assessment of the powder's purity. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound[2][3][4][5]. Compare the chromatogram of the suspect powder against a reference standard or a previously validated batch.
-
Review Storage Conditions: Ensure the storage conditions align with the recommendations in the table below. Check for breaches in the storage protocol, such as the container not being tightly sealed or prolonged exposure to ambient conditions.
-
Issue 2: Poor solubility or unexpected precipitates are observed when dissolving the powder.
-
Possible Cause: This could be due to degradation, the presence of impurities, or using an inappropriate solvent. While this compound is soluble in solvents like DMSO and ethanol, its degradation products may have different solubility profiles.
-
Recommended Action:
-
Check Solvent and Concentration: Verify that you are using a recommended solvent and that the concentration is not above the solubility limit. For in vivo experiments, specific formulations like DMSO/PEG300/Tween-80/Saline may be required[6].
-
Assess Purity: As with color change, use HPLC to check for the presence of impurities or degradation products that might be insoluble[2][3].
-
Gentle Heating/Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution, but be cautious as excessive heat can accelerate degradation[6].
-
Issue 3: Inconsistent or unexpected experimental results are obtained using a stored batch of this compound.
-
Possible Cause: Loss of potency due to degradation is a primary suspect. This compound can hydrolyze to its aglycone, genipin, which is less stable[7]. This transformation can occur due to enzymatic contamination or adverse environmental conditions.
-
Recommended Action:
-
Purity and Identity Confirmation: Use analytical methods like HPLC, Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of the this compound powder[3]. Compare the results with the Certificate of Analysis (CoA) or a fresh batch.
-
Stability Testing Workflow: Follow a systematic workflow to assess the stability of your stored powder. (See diagram below).
-
Use a Fresh Batch: If degradation is confirmed or suspected, it is best to discard the compromised batch and use a new, validated one for future experiments to ensure data integrity.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound powder.
-
Objective: To quantify the amount of this compound and detect the presence of degradation products or impurities.
-
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a series of known concentrations for a calibration curve.
-
Sample Preparation: Prepare a solution of the stored this compound powder in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection[3].
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on the retention time of the reference standard. Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Powder
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | -20°C for long-term storage. Cool place for shorter durations. | Minimizes chemical degradation and preserves stability. | [6][8] |
| Humidity | Dry environment. Store with a desiccant. | Prevents hydrolysis and caking of the powder. | [8] |
| Light | Protect from light. Store in an opaque container. | Prevents light-induced degradation. | [1] |
| Atmosphere | Well-ventilated area. Inert gas overlay (e.g., argon) for highly sensitive applications. | Prevents oxidation. | [8][9] |
| Container | Tightly closed, suitable container. | Prevents contamination from moisture and air. | [8][9] |
| Shelf Life | Up to 24 months under optimal conditions. Stock solutions are less stable (use within 6 months at -20°C, 1 year at -80°C). | Provides a general guideline for usability. | [1][6] |
Visualizations
Caption: Workflow for assessing the purity of stored this compound powder using HPLC.
Caption: Logical workflow for troubleshooting issues with stored this compound powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound powder?
A: For long-term storage, it is highly recommended to store this compound powder at -20°C[6][8]. For shorter durations, storage in a cool, dry place is acceptable. Always refer to the supplier's specific recommendations.
Q2: My this compound powder is off-white. Is this normal?
A: Yes, the appearance of this compound powder can range from white to brownish-yellow[1]. However, a noticeable change in color from its original appearance upon receipt may indicate degradation and should be investigated.
Q3: Can I store this compound in a solution? For how long?
A: Yes, but stock solutions are less stable than the powder. If you prepare a stock solution, it is recommended to use it within 6 months when stored at -20°C, or within 1 year if stored at -80°C[6]. For in vivo experiments, it is best to prepare the working solution fresh on the day of use[6].
Q4: What are the main degradation pathways for this compound?
A: The primary degradation pathway is the hydrolysis of the glycosidic bond, which transforms this compound into its aglycone, genipin, and a glucose molecule. This can be catalyzed by enzymes (β-glucosidase) or adverse environmental conditions[3][7]. Genipin itself is less stable and can participate in further reactions, such as polymerizing or reacting with amino acids to form colored pigments[7][10].
Q5: How should I handle this compound powder safely in the lab?
A: Handle this compound powder in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent dust formation[8][9]. Refer to the Safety Data Sheet (SDS) for complete handling information.
References
- 1. kingsci.com [kingsci.com]
- 2. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saffron - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Physical stability of the blue pigments formed from this compound of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
factors contributing to experimental variability with geniposide
Welcome to the Geniposide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating experimental variability when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: My this compound solution appears cloudy or precipitates upon storage. How can I improve its solubility and stability?
A1: this compound solubility can be influenced by the solvent, concentration, and storage conditions.
-
Solvent Choice: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][2][3][4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the culture medium to the final working concentration. Be aware that high concentrations of DMSO can be toxic to cells.
-
Stock Solution Preparation: To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[3] It is advisable to use fresh, high-purity DMSO, as it can absorb moisture, which may reduce the solubility of this compound.[1]
-
Storage: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3][5]
Q2: I am observing inconsistent results in my in vitro cell-based assays. What are the potential sources of this variability?
A2: Inconsistent in vitro results can stem from several factors related to this compound itself or the experimental setup.
-
Purity of this compound: Ensure you are using a high-purity grade of this compound, as impurities can have off-target effects. The purity of the compound should be verified, for instance, by HPLC.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.[6] Cellular responses to this compound can be influenced by the cell confluence state.
-
Metabolism to Genipin: In some cell types, particularly those with β-glucosidase activity, this compound may be converted to its aglycone, genipin. Genipin often exhibits different, and sometimes more potent, biological activities and toxicity compared to this compound.[7] Consider co-culturing with intestinal microflora or using purified genipin as a control to investigate this possibility.
-
Accurate Dosing: Ensure accurate and consistent dosing in your experiments. This includes careful preparation of serial dilutions from your stock solution.
Q3: My in vivo animal studies show high inter-individual variability in response to oral this compound administration. Why is this happening?
A3: The oral bioavailability of this compound is known to be low and can be highly variable between individuals.[8]
-
Intestinal Microbiota: A primary reason for this variability is the metabolism of this compound into genipin by the β-glucosidase enzymes of the gut microbiota.[7][9][10][11][12] The composition and activity of the gut microbiome can differ significantly between animals, leading to variable rates of genipin formation and subsequent absorption.
-
Formulation: The bioavailability of this compound can be significantly higher when administered as part of a whole fruit extract compared to the pure compound.[13][14] This suggests that other components in the extract may enhance its absorption or stability.
-
Efflux Transporters: this compound and its metabolite genipin can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their absorption.[11] Co-administration with P-gp inhibitors has been shown to increase this compound absorption.[11]
-
Administration Route: To bypass the variability associated with oral administration and gut metabolism, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection.[15][16][17] Intranasal administration has also been explored as a method to improve bioavailability and brain targeting.[18]
Q4: I am having trouble with my HPLC analysis of this compound, including poor peak shape and inconsistent retention times. What can I do to optimize my method?
A4: HPLC analysis of this compound requires careful optimization of several parameters.
-
Column: A C18 column is commonly used for the separation of this compound.[9][19][20][21][22][23][24]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is typically employed.[19][20][23][24] The gradient program should be optimized to achieve good separation from other components in your sample.
-
Detection Wavelength: this compound is typically detected at a UV wavelength of 238 nm.[19][20][22][23][24]
-
Sample Preparation: Ensure your samples are properly filtered (e.g., through a 0.45 µm filter) before injection to prevent column clogging.[19]
-
Temperature: Maintaining a consistent column temperature (e.g., 30-35°C) can help to ensure reproducible retention times.[19][20][23][24]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound to aid in experimental design.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Water | 78 mg/mL (200.83 mM)[2][4] | May require sonication to fully dissolve.[3] |
| DMSO | 78 mg/mL (200.83 mM)[1][2] | Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | Insoluble[2][4] |
Table 2: this compound Stability (Derived from studies on its blue pigment derivatives)
| Condition | Observation | pH Range | Temperature Range | Light Intensity |
| pH | More stable at alkaline pH compared to neutral and acidic pH.[19][25][26][27] | 5.0 - 9.0 | 60 - 90°C | 5000 - 20,000 lux |
| Temperature | Stable for up to 10 hours.[19][25][26][27] | 5.0 - 9.0 | 60 - 90°C | - |
| Light | Stable for up to 10 hours.[19][25][26][27] | 5.0 - 9.0 | - | 5000 - 20,000 lux |
Note: This data pertains to the stability of blue pigments formed from genipin, the aglycone of this compound. While not direct data on this compound stability, it provides an indication of the molecule's general robustness under these conditions.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) |
| Oral (Pure Compound) | 200 mg/kg | 4.23[13] | 0.91 ± 0.26[10] | ~1.0[28] |
| Oral (Gardenia Fruit Extract) | 4.69 g/kg (equivalent to 200 mg/kg this compound) | 32.32[13] | - | - |
| Intravenous | 10 mg/kg | 100 | - | - |
| Intranasal (in mice) | - | 85.38[18][29] | 21.881 ± 5.398[18][29] | 0.017 (1 min)[18][29] |
| Intragastric (in mice) | - | 28.76[18][29] | 1.914 ± 0.327[18][29] | 0.5 (30 min)[18][29] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound. Optimization may be required for specific sample matrices.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound standard of known purity.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase to generate a standard curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute your sample in the mobile phase to a concentration that falls within the range of your standard curve. Filter the sample through a 0.45 µm syringe filter before injection.[19]
-
-
Analysis:
-
Inject the standards and samples.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Calculate the concentration of this compound in your samples using the standard curve.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general procedure to assess the effect of this compound on the viability of adherent cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: In Vivo Oral Administration in Mice
This protocol outlines the general steps for oral administration of this compound to mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Model:
-
Use mice of a specific strain, age, and sex as required by your experimental design.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
-
This compound Formulation:
-
For oral administration, this compound can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in saline.[2]
-
Prepare the suspension fresh on the day of administration.
-
-
Dosing:
-
Determine the appropriate dose based on previous studies or your experimental goals. Doses in the range of 25-100 mg/kg are commonly used.[28]
-
Calculate the volume to be administered based on the animal's body weight. A typical oral gavage volume for mice is 5-10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
-
Follow-up:
-
Proceed with your experimental timeline for sample collection or behavioral analysis.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, primarily the Toll-like receptor 4 (TLR4) pathway and downstream cascades including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Caption: this compound inhibits LPS-induced inflammation by suppressing the TLR4/NF-κB and MAPK signaling pathways.
General Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a typical workflow for studying the biological effects of this compound, from initial planning to data analysis.
Caption: A generalized workflow for conducting research on the effects of this compound.
Troubleshooting Logic for Inconsistent In Vivo Results
This diagram provides a logical approach to troubleshooting variability in animal studies with this compound.
Caption: A troubleshooting guide for addressing variability in in vivo this compound experiments.
References
- 1. Immunosuppressive Effect of this compound on Mitogen-Activated Protein Kinase Signalling Pathway and Their Cross-Talk in Fibroblast-Like Synoviocytes of Adjuvant Arthritis Rats [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Raw 264.7 Mouse Macrophages via Calcium-P38 MAPK Pathway[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates Aβ25–35-induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Alleviative Effect of this compound on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway [mdpi.com]
- 11. Frontiers | Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 12. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Quantitative analysis of this compound in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Network Pharmacology and Bioinformatics Study of this compound Regulating Oxidative Stress in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Protective effect and possible mechanisms of this compound for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound reduces inflammatory responses of oxygen-glucose deprived rat microglial cells via inhibition of the TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
refining in vitro treatment protocols for geniposide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geniposide in in vitro settings.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability or Unexpected Cytotoxicity | This compound concentration is too high. | Optimize the concentration of this compound by performing a dose-response curve. Concentrations used in studies vary widely, from 25 µg/mL to 500 µM, depending on the cell type and experimental endpoint.[1][2] For example, in diffuse large B-cell lymphoma cells, this compound showed an antitumor effect at 500 µM, while in fibroblast-like synoviocytes, concentrations of 25, 50, and 100 μg/mL were effective.[1][2] |
| Cell line is particularly sensitive to this compound. | Review literature for an established effective and non-toxic concentration range for your specific cell line. If limited data is available, start with a low concentration (e.g., 1-10 µM) and titrate upwards. | |
| Impure this compound. | Ensure the purity of the this compound used. Impurities can contribute to cytotoxicity. High-performance liquid chromatography (HPLC) can be used to assess purity.[3] | |
| Inconsistent or No Observable Effect | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired effect. |
| Insufficient incubation time. | Optimize the incubation time. Effects can be time-dependent. Review literature for typical incubation times for your assay. | |
| This compound degradation. | This compound is generally stable, but prolonged storage in certain media or exposure to light and extreme pH could potentially affect its activity.[4] Prepare fresh solutions for each experiment and store stock solutions at -80°C for long-term storage or -20°C for up to 6 months.[5] | |
| Cell culture conditions. | Ensure consistent cell culture conditions (e.g., cell density, passage number, media composition) as these can influence cellular response. | |
| Difficulty Dissolving this compound | Improper solvent. | This compound is soluble in water.[6][7] For cell culture experiments, it is typically dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium.[8] |
| High concentration of stock solution. | Prepare a higher dilution of the stock solution. If using an organic solvent like DMSO for initial solubilization before diluting in media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). | |
| Variability in Experimental Replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells or flasks. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding in vitro this compound experiments.
1. What is a typical starting concentration for this compound in cell culture experiments?
A typical starting concentration for this compound can range from 10 µM to 100 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological effect being investigated. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your experimental setup. For example, studies have used concentrations as low as 25 µg/mL for anti-inflammatory effects in fibroblast-like synoviocytes and as high as 500 µM to induce apoptosis in cancer cells.[1][2]
2. How should I prepare and store this compound solutions?
This compound is water-soluble.[6][7] For in vitro experiments, it is recommended to dissolve this compound in sterile PBS or directly in the cell culture medium.[8] Stock solutions can be prepared at a higher concentration and then diluted to the desired working concentration. For long-term storage, it is advisable to store stock solutions at -80°C for up to a year, while for shorter periods, -20°C for up to six months is suitable.[5] Avoid repeated freeze-thaw cycles.
3. What are the known signaling pathways modulated by this compound in vitro?
This compound has been shown to modulate a variety of signaling pathways in vitro, including:
-
Anti-inflammatory pathways: this compound can inhibit the NF-κB, MAPK (p38, ERK, JNK), and TLR4 signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][9][10] It has also been shown to modulate the RhoA/p38MAPK/NF-κB/F-actin signal pathway.[1]
-
Apoptosis pathways: this compound can induce apoptosis in cancer cells by increasing the levels of cleaved PARP and cleaved caspase-3.[2] It can also protect against apoptosis in other cell types, for instance by inhibiting the expression of pro-apoptotic proteins like Bax and promoting the expression of anti-apoptotic proteins like Bcl-2.[11]
-
Cell survival and proliferation pathways: this compound has been shown to activate the PI3K/Akt and Nrf2/HO-1 signaling pathways, which are involved in cell survival and protection against oxidative stress.[6][11]
-
Metabolic pathways: this compound can activate AMPK, a key regulator of cellular energy homeostasis.[11]
4. How can I assess the effect of this compound on my cells?
The choice of assay depends on the biological question you are investigating. Some common assays include:
-
Cell Viability/Cytotoxicity Assays: MTT, MTS, or CCK-8 assays can be used to determine the effect of this compound on cell proliferation and viability.[1]
-
Apoptosis Assays: Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.[2][12] Western blotting for apoptosis-related proteins like caspases and PARP can also be performed.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant to assess the anti-inflammatory effects of this compound.[9]
-
Western Blotting: This technique can be used to analyze the expression and phosphorylation status of proteins in the signaling pathways modulated by this compound.[1][9]
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR can be used to measure the mRNA expression levels of target genes.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used in studies investigating the effect of this compound on cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, if any).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and has been referenced in this compound research.[2][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound in vitro.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects
Caption: Workflow for evaluating this compound's anti-inflammatory activity.
Logical Flow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting logic for unexpected this compound-induced cytotoxicity.
References
- 1. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical stability of the blue pigments formed from this compound of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
assessing and mitigating geniposide-induced cytotoxicity in healthy cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for assessing and mitigating geniposide-induced cytotoxicity in healthy, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity in healthy cells a concern?
This compound is a primary iridoid glycoside extracted from the fruit of Gardenia jasminoides. It is investigated for numerous pharmacological effects, including anti-inflammatory, anti-diabetic, and neuroprotective properties[1]. While it has therapeutic potential, understanding its cytotoxic profile in healthy cells is crucial for determining its safety and therapeutic window. High concentrations or specific cellular conditions can lead to unintended toxicity, impacting non-target tissues during potential therapeutic applications.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
While this compound often exhibits protective effects, its cytotoxicity, when observed, is frequently linked to the induction of oxidative stress and apoptosis[1][2]. Key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): Excessive ROS can damage cellular components, including mitochondria[3].
-
Mitochondrial Dysfunction: This can lead to the release of cytochrome c, a key event in the intrinsic apoptotic pathway[4][5].
-
Apoptosis Cascade Activation: this compound can modulate the expression of apoptosis-related proteins such as the Bcl-2 family (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activate key executioner enzymes like Caspase-9 and Caspase-3[2][3].
-
Involvement of Signaling Pathways: Pathways such as PI3K/Akt, AMPK, and MAPK are often modulated by this compound, influencing cell survival and death decisions[1][6][7][8].
Q3: Is this compound always cytotoxic? What is the role of its metabolite, genipin?
This compound itself often exhibits low cytotoxicity to healthy cells[5][9]. Several studies report no significant cell death even at high concentrations[5][10][11]. However, its aglycone metabolite, genipin, which is formed by the hydrolysis of this compound by intestinal microflora or cellular enzymes, is significantly more cytotoxic[5][12][13]. Genipin is often the direct substance responsible for the observed hepatotoxicity, acting through oxidative stress and mitochondrial injury[5][13]. Therefore, when studying this compound in vitro, it is crucial to consider its potential conversion to genipin.
Q4: What are the standard assays for assessing this compound-induced cytotoxicity?
Commonly used methods include:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes. A reduction in activity is correlated with cell death[10][14].
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH released into the culture medium from cells with damaged plasma membranes, indicating cell lysis[4][15].
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells[16].
-
TUNEL Staining: Used to detect DNA fragmentation, a hallmark of apoptosis, in tissues or cell cultures[2].
Troubleshooting Guide
Problem 1: I am observing high variability and inconsistent results in my MTT assay.
High variability in MTT assays is a common issue that can often be resolved by refining technical procedures.
-
Possible Cause A: Pipetting and Cell Seeding Errors.
-
Explanation: Inconsistent cell numbers across wells is a major source of variation. Cells in suspension can settle quickly, leading to uneven distribution when plating.
-
Solution: Ensure the cell suspension is mixed thoroughly but gently before and during plating. When seeding, pipette up and down several times to resuspend cells before aspirating for each new set of wells. Using a multichannel pipette may improve consistency[17].
-
-
Possible Cause B: Edge Effects.
-
Explanation: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and produce unreliable data.
-
Solution: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile water or PBS to create a humidity barrier and use only the inner 60 wells for your experiment[17].
-
-
Possible Cause C: Incomplete Dissolution of Formazan Crystals.
-
Explanation: The purple formazan crystals produced during the MTT assay must be fully dissolved for accurate absorbance readings.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure crystals are completely dissolved by pipetting up and down or placing the plate on a shaker for a few minutes before reading.
-
-
Possible Cause D: Interference from the Compound.
-
Explanation: Some compounds can directly react with MTT or alter the cellular redox environment, leading to false readings.
-
Solution: Run a control well with the highest concentration of this compound in cell-free medium to check for any direct reaction with the MTT reagent.
-
Problem 2: My MTT assay and LDH assay results do not correlate.
This is often not an error but a reflection of the different biological endpoints measured by each assay.
-
Explanation:
-
The MTT assay measures metabolic activity via mitochondrial dehydrogenases. A decrease in signal indicates mitochondrial dysfunction, which can occur early in apoptosis without loss of membrane integrity[18][19].
-
The LDH assay measures the loss of plasma membrane integrity by detecting the release of the cytosolic enzyme LDH. This is a marker of late-stage apoptosis or necrosis[15][19].
-
-
Solution:
-
Interpret Mechanistically: A compound might inhibit mitochondrial function (low MTT reading) long before it causes the cell membrane to rupture (low LDH release). This discrepancy provides insight into the cytotoxic mechanism, suggesting an apoptotic pathway rather than primary necrosis[15][18].
-
Time-Course Experiments: Perform both assays at multiple time points. You may observe a decrease in the MTT signal at earlier times, followed by an increase in LDH release at later times as the cells progress to secondary necrosis.
-
Use a Third Assay: Complement your findings with a direct measure of apoptosis, such as Annexin V staining, to confirm the cell death pathway.
-
Problem 3: My MTT assay shows cell viability greater than 100% of the control at low this compound concentrations.
This phenomenon, known as hormesis, can occur and is not necessarily an error.
-
Possible Cause A: Hormetic Effect.
-
Explanation: Some compounds at very low, sub-lethal concentrations can stimulate cell proliferation or metabolic activity, leading to an absorbance reading higher than the untreated control[20].
-
Solution: This is a valid biological result. Report it as such and consider if this proliferative effect at low doses is relevant to your research question.
-
-
Possible Cause B: Experimental Artifact.
-
Explanation: If the control wells had fewer cells to begin with due to seeding error, or if the cells in the treatment wells proliferated more rapidly than the control during the incubation period, it could lead to a viability reading >100%[20].
-
Solution: Ensure highly consistent cell seeding across all wells. If cells are fast-growing, consider reducing the initial seeding density or the duration of the experiment to prevent control wells from becoming over-confluent, which can slow their metabolic rate[20].
-
Quantitative Data on this compound Cytotoxicity
The following table summarizes the cytotoxic effects of this compound on various healthy or non-cancerous cell lines as reported in the literature. Notably, this compound often shows minimal direct cytotoxicity, while its metabolite, genipin, is more potent.
| Cell Line | Compound | Cytotoxicity Measurement | Result | Citation |
| Human B-lymphocytes | This compound | Cell Viability (CCK-8) | No cytotoxic effect up to 500 µM | [9] |
| Human Hepatoma (HepG2) | This compound | Cell Proliferation (MTT) | No cytotoxicity found (20 - 1000 µM) | [5] |
| Human Hepatoma (HepG2) | Genipin | Cell Proliferation (MTT) | IC50 = 450.00 ± 26.15 µM | [5] |
| Rat Pheochromocytoma (PC12) | This compound | LDH Release | Slight cytotoxicity observed at >2 mM | [11] |
| Human Osteosarcoma (MG63) | This compound | Cell Viability (MTT) | No significant cytotoxicity (IC50 > 200 µM) | [10] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol details the steps for determining the effect of this compound on the viability of adherent healthy cells.
Materials:
-
Healthy adherent cell line of choice
-
Complete cell culture medium
-
This compound (powder)
-
Sterile DMSO
-
Sterile PBS (Phosphate-Buffered Saline)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or medium to the outer wells to reduce edge effects. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in sterile DMSO. b. Create a series of working solutions by serially diluting the stock in complete culture medium to achieve final concentrations (e.g., 0, 25, 50, 100, 200, 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the corresponding this compound working solutions to each well (in triplicate). Add 100 µL of medium with 0.1% DMSO to the control wells. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After treatment, add 10 µL of the 5 mg/mL MTT reagent to each well[10]. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals[10]. c. Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 b. Plot the % Viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Mitigation of Cytotoxicity with an Antioxidant Co-treatment
This protocol assesses whether an antioxidant like N-acetylcysteine (NAC) can mitigate this compound-induced cytotoxicity, targeting the oxidative stress mechanism.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding:
-
Follow Step 1 from Protocol 1.
-
-
Compound Preparation and Treatment: a. Determine a fixed, sub-lethal concentration of NAC from literature or preliminary experiments (e.g., 1-5 mM). b. Prepare this compound serial dilutions as in Protocol 1. c. Create four experimental groups:
- Group 1: Vehicle Control (0.1% DMSO)
- Group 2: this compound only (serial dilutions)
- Group 3: NAC only (fixed concentration)
- Group 4: this compound + NAC (serial dilutions of this compound with a fixed concentration of NAC) d. After the initial 24-hour cell attachment period, aspirate the medium. e. Add 100 µL of the appropriate treatment medium to each well. For Group 4, this can be done by pre-treating with NAC for 1-2 hours before adding this compound, or by adding both simultaneously. f. Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Assay and Data Analysis:
-
Follow Steps 3, 4, and 5 from Protocol 1.
-
Compare the viability curves of the "this compound only" group with the "this compound + NAC" group. A rightward shift in the IC50 curve for the co-treated group indicates a mitigating effect of NAC against this compound-induced cytotoxicity.
-
Visualizations and Diagrams
Experimental and Logical Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytotoxic effect of this compound and its metabolite genipin on HepG2 cells and mechanism [hero.epa.gov]
- 6. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduced oxidative stress-induced apoptosis in HK-2 cell through PI3K/AKT3/FOXO1 by m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection against Doxorubicin-Induced Cytotoxicity by this compound Involves AMPK α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genipin and this compound from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the PI3K-Akt Pathway: A Comparative Guide to Geniposide and Other Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the natural compound geniposide with other established inhibitors of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. Supported by experimental data, this document provides a comprehensive overview of their mechanisms, efficacy, and the methodologies used for their validation.
The PI3K-Akt pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising natural compound with demonstrated inhibitory effects on this pathway. This guide will delve into the experimental evidence supporting this compound's role as a PI3K-Akt pathway inhibitor and compare its performance with well-known synthetic inhibitors.
Comparative Analysis of PI3K-Akt Pathway Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and a selection of alternative PI3K-Akt pathway inhibitors. This quantitative data allows for a direct comparison of their potency and specificity.
| Inhibitor | Target(s) | IC50 Values | Experimental Model | Reference |
| This compound | PI3K/Akt Pathway | 2.766 mmol/L (Cell Viability) | HSC-3 (Oral Squamous Carcinoma) Cells | [1] |
| LY294002 | Pan-Class I PI3K (p110α, β, δ) | p110α: 0.5 µM, p110β: 0.97 µM, p110δ: 0.57 µM | Cell-free assays | |
| Wortmannin | Pan-PI3K, mTOR, DNA-PKcs | ~5 nM (in vitro) | Cell-free assays | [2] |
| Buparlisib (BKM120) | Pan-Class I PI3K (p110α, β, δ, γ) | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM | Cell-free assays | [3] |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | 3 nM | Cell-free assays | [4] |
| Perifosine | Akt (PH domain) | 0.6-8.9 µM (Anti-proliferative) | HaCaT and head and neck squamous carcinoma cells | [5] |
Visualizing the Mechanism of Action
To understand the points of intervention for these inhibitors, the following diagrams illustrate the PI3K-Akt signaling pathway and a typical experimental workflow for validating pathway inhibition.
Caption: The PI3K-Akt signaling pathway and points of inhibition.
Caption: A typical workflow for Western blot analysis.
Experimental Protocols
Validation of the inhibitory effect of these compounds on the PI3K-Akt pathway predominantly relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This technique is the gold standard for assessing the activation state of the PI3K-Akt pathway. A reduction in the levels of phosphorylated Akt (p-Akt) relative to total Akt indicates pathway inhibition.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HSC-3, PC-3, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the level of inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic or anti-proliferative effects of the inhibitors.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor for 24, 48, or 72 hours.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
3. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability, can be determined from the dose-response curve.
Conclusion
The available evidence strongly supports the inhibitory effect of this compound on the PI3K-Akt signaling pathway. While direct enzymatic inhibition data in the form of IC50 values for this compound are still emerging, cellular assays consistently demonstrate its ability to downregulate Akt phosphorylation and induce downstream effects such as apoptosis and inhibition of cell proliferation.[1]
In comparison to well-established synthetic inhibitors like LY294002 and Wortmannin, this compound's potency in cellular viability assays appears to be in the millimolar range, which is significantly higher than the nanomolar to low micromolar efficacy of many synthetic counterparts.[1] However, the therapeutic potential of this compound is underscored by its natural origin, which may confer a more favorable safety profile. Further research is warranted to fully elucidate the direct molecular interactions of this compound with components of the PI3K-Akt pathway and to optimize its therapeutic application. This guide provides a foundational comparison to aid researchers in contextualizing the activity of this compound and designing future investigations into its potential as a modulator of this critical signaling cascade.
References
- 1. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Perifosine (#14240) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Neuroprotective Efficacy of Geniposide and Other Iridoids
For Researchers, Scientists, and Drug Development Professionals
Iridoids, a class of monoterpenoids, have garnered significant attention for their diverse pharmacological activities, including potent neuroprotective effects. This guide provides a comparative analysis of the neuroprotective efficacy of geniposide against other prominent iridoids, namely catalpol and loganin. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying molecular mechanisms.
Data Presentation: A Quantitative Comparison
The following tables summarize the neuroprotective effects of this compound, catalpol, and loganin in various in vitro and in vivo models of neuronal injury. The data highlights key parameters such as cell viability, apoptosis rates, and reduction of reactive oxygen species (ROS).
Table 1: In Vitro Neuroprotective Efficacy of Iridoids in PC12 Cells
| Iridoid | Model of Injury | Concentration | Outcome Measure | Result | Reference |
| This compound | Corticosterone-induced | Not Specified | Cell Viability (MTT) | Significant Improvement | [1] |
| Apoptosis Rate | Significant Inhibition | [1] | |||
| Intracellular ROS | Significant Reduction | [1] | |||
| H₂O₂-induced | Not Specified | Cell Viability (MTT) | Increased from 51.7% to 77.9% | [2] | |
| Apoptosis Rate | Decreased from 42.7% to 15.9% | [2] | |||
| LPS-induced | 200 or 300 µg/mL | Cell Viability (CCK-8) | Significantly mitigated viability loss | [3] | |
| Catalpol | Corticosterone-induced | Not Specified | Cell Viability (MTT) | Significant Improvement | [1] |
| Apoptosis Rate | Significant Inhibition | [1] | |||
| Intracellular ROS | Significant Reduction | [1] | |||
| H₂O₂-induced | 12.5, 25, and 50 μM | Intracellular ROS | Significant Decrease | [4][5] | |
| 25 and 50 μM | MDA Levels | Significant Decrease | [4][5] | ||
| Loganin | Aβ₂₅₋₃₅-induced | Not Specified | Cell Death | Predominantly Prevented | [6] |
| ROS Generation | Suppressed | [6] | |||
| Apoptosis | Attenuated | [6] |
Table 2: In Vivo Neuroprotective Efficacy of Iridoids
| Iridoid | Animal Model | Injury Model | Dosage | Outcome Measure | Result | Reference |
| This compound | Mice | MCAO | 150 mg/kg | Infarct Volume | Reduced from 54.73% to 45.10% | [3] |
| Brain Edema | Reduced from 82.28% to 79.00% | [3] | ||||
| Mice | Rotenone-induced PD | 25 and 50 mg/kg | Motor Dysfunction | Improved | [7][8] | |
| Catalpol | Mice | MPTP-induced PD | Not Specified | Dopaminergic Neuron Loss | Mitigated | [9] |
| Loganin | Rats | Intracerebral Hemorrhage | 2.5, 5, and 10 mg/kg | Neurological Function | Significant Improvement | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 × 10⁵ cells/mL and culture for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of iridoids for a specified duration, followed by induction of neuronal injury (e.g., with H₂O₂ or corticosterone).
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[11][12]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][13][14]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Treatment: Seed cells in a 96-well plate and treat with iridoids and the inducing agent.
-
DCFH-DA Staining: Wash the cells with serum-free medium and then incubate with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15][16][17]
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This in vivo model is used to simulate ischemic stroke.
-
Anesthesia and Incision: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA).
-
Vessel Isolation: Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): For transient MCAO, the filament is withdrawn after a specific period (e.g., 1-2 hours) to allow reperfusion.
-
Assessment: Evaluate neurological deficits, and determine infarct volume and brain edema at a designated time point (e.g., 24 hours) post-MCAO.[10][18][19]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, catalpol, and loganin are mediated through the modulation of various signaling pathways, primarily targeting anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.
This compound
This compound exerts its neuroprotective effects through multiple pathways:
-
PI3K/Akt Pathway: this compound activates the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[2][19]
-
NF-κB Pathway: It inhibits the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[3]
-
MAPK Pathway: this compound can modulate the MAPK pathway to protect against oxidative damage.[20]
-
Nrf2 Pathway: It can suppress neuronal oxidative damage through the Nrf2 antioxidant signaling pathway.[7]
-
mTOR Pathway: this compound is also involved in the anti-apoptosis pathway regulated by mTOR.[7]
Caption: this compound's neuroprotective signaling pathways.
Catalpol
Catalpol's neuroprotective mechanisms are also multifaceted:
-
Anti-apoptotic Pathways: It regulates the expression of Bcl-2 family proteins, inhibiting the mitochondrial apoptosis pathway.[21]
-
Anti-inflammatory Pathways: Catalpol attenuates neuroinflammation by inhibiting the NF-κB signaling pathway.[2]
-
Antioxidant Pathways: It enhances the activity of antioxidant enzymes and activates the Keap1/Nrf2 pathway to combat oxidative stress.[2][4][5]
-
CaMKII-dependent Pathway: Catalpol can block the CaMKII-dependent ASK-1/JNK/p38 signaling cascade to reduce apoptosis.[22][23]
Caption: Catalpol's neuroprotective signaling pathways.
Loganin
Loganin demonstrates neuroprotection through several key mechanisms:
-
Anti-inflammatory Effects: It suppresses neuroinflammatory responses by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.[6][14]
-
Antioxidant Properties: Loganin effectively reduces the generation of reactive oxygen species.[6]
-
Neurotrophic Signaling: It enhances neurotrophic signaling by activating IGF-1R/GLP-1R pathways.[18][24]
-
Inhibition of Apoptosis: Loganin attenuates apoptosis by inhibiting caspase-3 activity.[6]
Caption: Loganin's neuroprotective signaling pathways.
Experimental Workflow Visualization
Caption: General experimental workflow for neuroprotection studies.
References
- 1. kumc.edu [kumc.edu]
- 2. Neuroprotection of this compound against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects PC12 cells from lipopolysaccharide-evoked inflammatory injury via up-regulation of miR-145-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection of this compound against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arigobio.com [arigobio.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Investigations into the Neuroprotective Efficacy of Geniposide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of independent research findings on the neuroprotective effects of geniposide. The data presented is compiled from multiple studies to assess the reproducibility of its therapeutic potential in various models of neurodegenerative diseases.
This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its potential neuroprotective properties. Numerous independent studies have explored its efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. This guide synthesizes the quantitative data and methodologies from these independent investigations to provide a comprehensive overview of the existing evidence, highlighting both consistent and variable findings.
Comparative Efficacy of this compound Across Neurodegenerative Disease Models
The neuroprotective effects of this compound have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the quantitative findings from independent research groups, focusing on key markers of neuroprotection.
In Vitro Studies: Cellular Models of Neurotoxicity
Table 1: Neuroprotective Effects of this compound in PC12 Cells Subjected to Oxidative Stress
| Study Reference | Toxin & Concentration | This compound Concentration | Outcome Measure | Result |
| Liu et al. | H₂O₂ (100 µM) | 50 µM | Cell Viability (MTT Assay) | Increased from 51.7% to 77.9%[1] |
| Liu et al. | H₂O₂ (100 µM) | 50 µM | Apoptosis (Hoechst/PI Staining) | Significantly decreased apoptosis[1] |
| Wang et al. | Corticosterone (CORT) | Not Specified | Cell Viability | Prevented reduction in cell viability[2] |
| Wang et al. | Corticosterone (CORT) | Not Specified | LDH Release | Inhibited CORT-induced LDH release[2] |
Table 2: Anti-inflammatory Effects of this compound in Microglial Cells
| Study Reference | Stimulant & Concentration | This compound Concentration | Outcome Measure | Result |
| Lv et al. | Oligomeric Aβ(1-42) (5 µM) | 50, 100, 200 µM | TNF-α Production | Significant reduction[3] |
| Lv et al. | Oligomeric Aβ(1-42) (5 µM) | 50, 100, 200 µM | IL-1β Production | Significant reduction[3] |
In Vivo Studies: Animal Models of Neurodegeneration
Table 3: Effects of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1 Transgenic Mice)
| Study Reference | This compound Dosage | Treatment Duration | Outcome Measure | Result |
| Lv et al. | Not Specified | Not Specified | Cerebral Aβ Accumulation | Significantly suppressed[3] |
| Lv et al. | Not Specified | Not Specified | Learning and Memory | Improved[3] |
Table 4: Effects of this compound in a Mouse Model of Parkinson's Disease
| Study Reference | Toxin | This compound Dosage | Treatment Duration | Outcome Measure | Result |
| Chen et al. | MPTP (30 mg/kg) | 100 mg/kg, i.p. | 8 days | Tyrosine Hydroxylase (TH) Positive Neurons | Restored number in substantia nigra[4] |
| Chen et al. | MPTP (30 mg/kg) | 100 mg/kg, i.p. | 8 days | Locomotor Activity | Improved[4] |
| Cao et al. | Rotenone (30 mg/kg, p.o.) | 25 and 50 mg/kg, p.o. | 60 days | Motor Dysfunction | Improved[5] |
| Cao et al. | Rotenone (30 mg/kg, p.o.) | 25 and 50 mg/kg, p.o. | 60 days | Dopaminergic Neurodegeneration | Attenuated[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key experiments cited in this guide.
Neuroprotection against H₂O₂-induced injury in PC12 cells (Liu et al.)[1]
-
Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with 50 µM this compound for a specified period before being exposed to 100 µM hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.
-
Apoptosis Detection: Apoptosis was detected using Hoechst 33258 and propidium iodide (PI) double staining. The stained nuclei were observed under a fluorescence microscope to distinguish between normal, apoptotic, and necrotic cells.
-
Western Blot Analysis: The protein expression of Bcl-2 and the phosphorylation of Akt, GSK-3β, and PDK1 were measured by Western blot to investigate the involvement of the PI3K signaling pathway.
Anti-inflammatory effects in BV2 microglial cells (Lv et al.)[3]
-
Cell Culture: BV2 microglial cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with this compound (50, 100, or 200 µM) before stimulation with 5 µM oligomeric amyloid-beta (1-42).
-
Cytokine Measurement: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: The activation of ERK and NF-κB, key components of the RAGE-dependent signaling pathway, was assessed by Western blot.
MPTP-induced Parkinson's disease mouse model (Chen et al.)[4]
-
Animal Model: An acute Parkinson's disease model was induced in mice by four intraperitoneal injections of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (30 mg/kg).
-
Treatment: this compound (100 mg/kg, i.p.) was administered for 8 days following the MPTP treatment.
-
Behavioral Tests: Locomotor and exploratory activity were assessed using the open field test. Bradykinesia and movement balance were evaluated using the rotarod and swim tests.
-
Immunohistochemistry: The number of tyrosine hydroxylase (TH) positive dopaminergic neurons in the substantia nigra pars compacta was quantified to assess neurodegeneration.
-
Western Blot Analysis: The levels of Bax, Bcl-2, and activated caspase-3 were measured to evaluate the apoptotic pathway.
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Figure 1: Proposed PI3K/Akt signaling pathway for this compound's anti-apoptotic effect.
Figure 2: Inhibition of the RAGE-mediated inflammatory pathway by this compound.
Figure 3: A generalized experimental workflow for in vivo studies.
References
- 1. Neuroprotection of this compound against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Secrets of Geniposide: An In Silico Validation and Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico validation of geniposide's binding capabilities through molecular docking. Supported by experimental data, we delve into its binding affinities, compare it with known inhibitors, and detail the methodologies behind these computational studies.
This compound, a prominent iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Understanding the molecular interactions that underpin these therapeutic properties is crucial for drug development. In silico methods, particularly molecular docking, have emerged as powerful tools to predict and analyze the binding of small molecules like this compound to their protein targets.
Comparative Analysis of this compound's Binding Affinity
Molecular docking studies have revealed that this compound exhibits favorable binding affinities with a variety of protein targets implicated in numerous disease pathways. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more stable binding.
A study investigating the effect of this compound on oral squamous cell carcinoma identified Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT1) as key targets. The molecular docking results showed that this compound has a strong binding stability with EGFR, with a binding energy of -8.1 kcal/mol, and a potential binding affinity to AKT1, with a binding energy of -6.8 kcal/mol[1]. Another study confirmed a strong interaction with EGFR, reporting a binding energy of -8.06 kcal/mol[2].
Further research has expanded the landscape of this compound's potential targets. A network pharmacology and experimental validation study on rheumatoid arthritis revealed this compound's strong binding affinity with several key proteins, including Matrix Metallopeptidase 9 (MMP-9) (-9.24 kcal/mol), C-C Motif Chemokine Ligand 5 (CCL5) (-8.97 kcal/mol), Peroxisome Proliferator-Activated Receptor Gamma (PPARG) (-9.24 kcal/mol), Signal Transducer and Activator of Transcription 1 (STAT1) (-7.51 kcal/mol), Hematopoietic Cell Kinase (HCK) (-9.73 kcal/mol), Spleen Tyrosine Kinase (SYK) (-9.22 kcal/mol), Mitogen-Activated Protein Kinase 8 (MAPK8) (-11.6 kcal/mol), Cathepsin B (CTSB) (-9.12 kcal/mol), Rac Family Small GTPase 2 (RAC2) (-8.34 kcal/mol), Janus Kinase 2 (JAK2) (-9.41 kcal/mol), and Thymidylate Synthase (TYMS) (-8.47 kcal/mol)[2].
While specific binding energies for this compound with targets such as Interleukin-1 Beta (IL1B), Glycogen Synthase Kinase-3 Beta (GSK3B), Nitric Oxide Synthase 3 (NOS3), RELA Proto-Oncogene (RELA), and Cyclin-Dependent Kinase 4 (CDK4) are not consistently reported, studies indicate "good binding activity," suggesting that this compound likely forms stable complexes with these proteins as well.
| Target Protein | This compound Binding Energy (kcal/mol) | Known Inhibitor | Known Inhibitor Binding Energy (kcal/mol) |
| EGFR | -8.1[1], -8.06[2] | Erlotinib | Not explicitly found in search results |
| AKT1 | -6.8[1] | Ipatasertib | Not explicitly found in search results |
| MMP-9 | -9.24[2] | Not specified | Not specified |
| CCL5 | -8.97[2] | Not specified | Not specified |
| PPARG | -9.24[2] | Not specified | Not specified |
| STAT1 | -7.51[2] | Not specified | Not specified |
| HCK | -9.73[2] | Not specified | Not specified |
| SYK | -9.22[2] | Not specified | Not specified |
| MAPK8 | -11.6[2] | Not specified | Not specified |
| CTSB | -9.12[2] | Not specified | Not specified |
| RAC2 | -8.34[2] | Not specified | Not specified |
| JAK2 | -9.41[2] | Not specified | Not specified |
| TYMS | -8.47[2] | Not specified | Not specified |
Experimental Protocols for In Silico Validation
The accuracy and reliability of molecular docking and other in silico methods are highly dependent on the experimental protocols employed. Below are detailed methodologies commonly used in the study of this compound binding.
Molecular Docking Workflow
Molecular docking workflow.
1. Ligand and Protein Preparation:
-
Ligand (this compound): The 3D structure of this compound is typically obtained from databases like PubChem or constructed using software such as Chem3D. Energy minimization is then performed using force fields like MMFF94 to obtain a stable conformation.
-
Protein (Target Receptor): The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and appropriate charges (e.g., Gasteiger charges) are added using software like AutoDockTools.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used program for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid box are crucial parameters that can be determined based on the location of the native ligand in a co-crystallized structure or by using blind docking approaches. For example, in a study docking various inhibitors to EGFR, the grid box center was set to X = 23.24, Y = -0.4519, and Z = 56.12[3].
-
Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for the docking software, which then calculates the binding energies and generates various binding poses of the ligand in the protein's active site.
Alternative Validation: Molecular Dynamics Simulation
To further validate the stability of the docked complex, molecular dynamics (MD) simulations are often performed. This method provides insights into the dynamic behavior of the protein-ligand interaction over time.
Protocol for Molecular Dynamics Simulation:
-
Software: GROMACS is a commonly used software package for MD simulations.
-
Force Fields: The AMBER99SB-ILDN force field is often used for the protein, while the General Amber Force Field (GAFF) is applied to the ligand.
-
Simulation Steps: The simulation typically involves system setup (solvating the complex in a water box and adding ions), energy minimization, equilibration (NPT and NVT ensembles), and a final production run for a specific duration (e.g., 100 ns).
-
Analysis: Trajectories from the MD simulation are analyzed to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex.
This compound's Role in the PI3K-Akt Signaling Pathway
Molecular docking studies have been instrumental in elucidating the mechanism by which this compound modulates key signaling pathways. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.
This compound's inhibitory effect on the PI3K-Akt pathway.
As shown in the diagram above, the binding of growth factors to EGFR activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then activates AKT, leading to the inhibition of apoptosis and promotion of cell proliferation. Molecular docking studies suggest that this compound can directly bind to and inhibit both EGFR and AKT, thereby disrupting this signaling cascade and promoting apoptosis in cancer cells[1].
Conclusion
In silico validation through molecular docking provides a robust and efficient framework for understanding the binding mechanisms of natural compounds like this compound. The compiled data demonstrates this compound's potential to interact with a wide range of therapeutic targets, with a particularly strong affinity for key proteins in inflammatory and cancer-related pathways. While these computational predictions are a valuable starting point, they pave the way for further in vitro and in vivo studies to confirm the therapeutic efficacy of this compound. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers aiming to explore the full potential of this promising natural compound.
References
- 1. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the anti-inflammatory mechanism of this compound in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparative pharmacokinetic study of geniposide in healthy vs diseased models
A Comparative Pharmacokinetic Guide to Geniposide in Healthy vs. Diseased States
This guide provides a comparative analysis of the pharmacokinetic properties of this compound, a primary iridoid glycoside from Gardenia jasminoides Ellis, in healthy versus diseased preclinical models. This compound is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2][3] Understanding how disease states alter its pharmacokinetic profile is crucial for its development as a potential therapeutic agent.
Data Presentation: Pharmacokinetic Parameters
Pharmacokinetic parameters of this compound show significant variations between healthy and diseased animal models, suggesting that the underlying pathology can alter the drug's absorption, distribution, metabolism, and excretion (ADME). Below is a summary of key quantitative data from comparative studies.
| Model | Subject | Dose & Route | AUC (0-∞) (µg·h/mL) | Cmax (µg/mL) | Clearance (CL) (L/h/kg) | Reference |
| Adjuvant-Induced Arthritis | Normal Rats | 60 mg/kg (Oral) | 2.27 ± 0.42 | - | 26.44 ± 4.94 | [4] |
| Arthritis Rats | 60 mg/kg (Oral) | 3.77 ± 0.68 | - | 16.10 ± 2.87 | [4] | |
| Acute Liver Injury | Normal Rats | Oral (YCHT) | Lower than Model | Lower than Model | - | [5] |
| Liver Injury Rats | Oral (YCHT) | Higher than Normal | Higher than Normal | - | [5] | |
| Type 2 Diabetes | Normal Rats | Oral | Lower than Model | - | - | [6] |
| Diabetic Rats | Oral | Significantly Higher | - | - | [6] |
Key Observations:
-
In rats with adjuvant-induced arthritis, the area under the curve (AUC) of this compound was significantly higher, and clearance was significantly lower compared to healthy rats, indicating that the inflammatory state may impair the drug's elimination.[4]
-
Similarly, in a rat model of acute liver injury, the Cmax and AUC of this compound were higher, suggesting the compound accumulates in the body under this pathological condition.[5]
-
The pharmacokinetic profile of this compound was also remarkably different in type 2 diabetic rats, with an increased AUC that is likely attributable to the pathological state of the disease.[6]
Experimental Protocols
The data presented is derived from studies employing standardized methodologies to ensure reproducibility and validity.
1. Adjuvant-Induced Arthritis (AA) Model
-
Animal Model: Male Sprague-Dawley (SD) rats were used. Arthritis was induced by a subcutaneous injection of Freund's Complete Adjuvant (FCA) into the footpad.[4][7]
-
Drug Administration: this compound was administered orally to both the healthy control group and the AA model group.[4]
-
Sample Analysis: Blood samples were collected at various time points post-administration. The plasma concentration of this compound was quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[4]
2. Acute Liver Injury Model
-
Animal Model: An acute liver injury model was established in rats.[5] While the specific inducing agent is not detailed in the abstract, CCl4 is commonly used for such models.[8]
-
Drug Administration: this compound was administered orally as part of the Yin-Chen-Hao-Tang (YCHT) herbal formula to both healthy and liver-injured rats.[5]
-
Sample Analysis: Pharmacokinetic parameters were compared between the two groups to determine the effect of the disease state on this compound's profile.[5]
3. Type 2 Diabetes Model
-
Animal Model: A type 2 diabetic rat model was established. These models are often induced through a combination of a high-fat diet and a low-dose streptozotocin injection.[9]
-
Drug Administration: The study compared the pharmacokinetics after oral administration of both pure this compound and a Fructus Gradeniae extract in diabetic and normal rats.[6]
-
Sample Analysis: A High-Performance Liquid Chromatography (HPLC) method was developed and validated for the determination of this compound in rat plasma.[6]
Mandatory Visualization
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts significant anti-inflammatory effects by intervening in key signaling pathways. One of the primary mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB and MAPK signaling cascades, which are central to the inflammatory response seen in conditions like arthritis and mastitis.[10][11][12]
Caption: this compound inhibits TLR4-mediated NF-κB and MAPK inflammatory pathways.
Experimental Workflow for Comparative Pharmacokinetics
The logical flow for conducting a comparative pharmacokinetic study is outlined below. This process ensures a systematic comparison between healthy and diseased cohorts to elucidate the impact of pathology on drug disposition.
References
- 1. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative pharmacokinetics study after oral administration of this compound in normal rats and adjuvant-induced arthritis rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative investigation on the pharmacokinetics of this compound in type 2 diabetic and normal rats after oral administration of Fructus Gradeniae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects and pharmacokinetics study of this compound on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Geniposide: A Cross-Study Validation
For Immediate Release
A comprehensive analysis of multiple independent studies provides robust evidence supporting the anti-tumor properties of geniposide, a naturally occurring iridoid glycoside. This comparative guide synthesizes quantitative data, details experimental methodologies, and visualizes key molecular pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential as a therapeutic agent.
This compound, extracted from the fruit of Gardenia jasminoides, has demonstrated significant anti-cancer effects across a spectrum of cancer cell lines and in vivo models.[1] This guide provides a cross-study validation of these properties, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Quantitative Assessment of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various cancer cell lines as reported in multiple studies, highlighting its dose-dependent cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Oral Squamous Cell Carcinoma | HSC-3 | ~2766 (2.766 mM) | 48h | [2] |
| Oral Squamous Cell Carcinoma | SCC-9 | >100 | 72h | [3] |
| Diffuse Large B-cell Lymphoma | OCI-LY7, OCI-LY3 | ~500 | 24h | [4] |
| Breast Cancer | MCF-7 | ~13140 (13.14 mg/mL) | 72h | [5] |
| Osteosarcoma (Doxorubicin-resistant) | MG63/DOX | >100 (reverses resistance) | 72h | [6] |
| Cervical Cancer | HeLa, CaSki, CaLo, INBL | Not Active | 48h | [7] |
Key Anti-Tumor Mechanisms of this compound
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways.
Induction of Apoptosis
Multiple studies have consistently shown that this compound induces apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells. In human oral squamous carcinoma SCC-9 cells, this compound treatment (25, 50, and 100 µM for 48 hours) led to a dose-dependent increase in the apoptotic ratio.[3][8] This was accompanied by a decrease in the mitochondrial membrane potential and an upregulation of cleaved caspase-3 and cleaved PARP, key executioners of apoptosis.[3][8] Similarly, in diffuse large B-cell lymphoma cells (OCI-LY7 and OCI-LY3), this compound (500 µM for 24 hours) significantly increased the percentage of apoptotic cells and the levels of cleaved PARP and cleaved caspase-3.[4]
Cell Cycle Arrest
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation. In SCC-9 cells, treatment with this compound (25, 50, and 100 µM for 48 hours) induced cell cycle arrest at the G2/M phase.[3] This arrest was associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and Cyclin A2, proteins essential for the G2/M transition.[9]
Modulation of Key Signaling Pathways
The anti-tumor activity of this compound is underpinned by its ability to modulate several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its overactivation is common in many cancers. This compound has been shown to inhibit this pathway. In oral squamous cell carcinoma HSC-3 cells, this compound treatment resulted in a significant decrease in the expression of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-AKT), leading to the induction of apoptosis.[2] This was further evidenced by the upregulation of the tumor suppressor PTEN and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2] Studies on colorectal cancer have also demonstrated that this compound can reverse oxaliplatin resistance by suppressing the PI3K/Akt pathway.[10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and p38 MAPK subfamilies, plays a crucial role in stress responses and apoptosis. In oral squamous carcinoma SCC-9 cells, this compound was found to inhibit the JNK signaling pathway.[3] Conversely, in other contexts, this compound has been shown to suppress the activation of the p38 MAPK pathway, which is involved in inflammatory responses.[11] The modulation of these pathways contributes to this compound's anti-inflammatory and pro-apoptotic effects.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. This compound has been demonstrated to inhibit the NF-κB signaling pathway. It can suppress the phosphorylation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus.[12] This, in turn, downregulates the expression of NF-κB target genes involved in inflammation and cell survival.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[6][13]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[14][15][16][17]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.[14][15]
-
PI Staining: Stain the cells with a propidium iodide solution.[14][15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[14]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.[18][19]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[18][19]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, cleaved caspase-3, etc.) overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18][19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[20][21]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.[20][21]
-
Treatment: Treat the cells with this compound or conditioned media from cancer cells treated with this compound.[22]
-
Incubation: Incubate the plate for several hours to allow for tube formation.[20]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of tubes, tube length, and branching points.[21]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-tumor properties of this compound.
Conclusion
The collective evidence from numerous studies strongly supports the anti-tumor properties of this compound. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, underscores its potential as a valuable candidate for further preclinical and clinical investigation in cancer therapy. This guide provides a foundational resource for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.
References
- 1. admaconcology.com [admaconcology.com]
- 2. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of inhibitory effects of this compound on a tumor model of human breast cancer based on 3D printed Cs/Gel hybrid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound reverses oxaliplatin resistance in colorectal cancer via suppression of PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Frontiers | this compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]
- 19. This compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. n-genetics.com [n-genetics.com]
- 22. researchgate.net [researchgate.net]
Geniposide vs. Metformin: A Comparative Analysis in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of geniposide and metformin, two compounds with demonstrated efficacy in improving glycemic control and metabolic parameters in diabetic rat models. While metformin is a well-established first-line therapy for type 2 diabetes, this compound, a natural iridoid glucoside, is emerging as a potential therapeutic agent. This document synthesizes findings from various preclinical studies to offer a side-by-side comparison of their effects on key diabetic indicators, their proposed mechanisms of action, and the experimental protocols utilized in these investigations.
Comparative Efficacy in Diabetic Rat Models
The following tables summarize the quantitative data from studies investigating the effects of this compound and metformin on critical metabolic parameters in diabetic rat models. It is important to note that these results are compiled from separate studies with varying experimental designs, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Effects on Blood Glucose and Insulin
| Compound | Animal Model | Dosage | Duration | Fasting Blood Glucose (FBG) Reduction | Insulin Level Modulation | Citation |
| This compound | High-fat diet and streptozotocin (STZ)-induced diabetic mice | 200 and 400 mg/kg | 2 weeks | Significant dose-dependent decrease | Significantly decreased in a dose-dependent manner | [1] |
| This compound | STZ and high-fat feed-induced diabetic Wistar rats | 200, 400, and 500 mg/kg | 7 days | Significantly decreased | Not specified | [2][3][4] |
| Metformin | High-fat diet and STZ-induced T2DM rats | 300 mg/kg | 8 weeks | Significant improvement | Not specified | [5] |
| Metformin | High-fat diet and STZ-induced diabetic rats | 200 mg/kg/day | 28 days | Significant decrease | Significantly elevated | [6] |
| Metformin | Neonatal STZ-induced diabetic rats | Not specified | Not specified | Normalized glucose tolerance | Did not enhance deficient insulin response | [7] |
| Metformin | Low-dose STZ-induced diabetic rats | Not specified | Not specified | Significant decrease | Not specified | [8] |
Table 2: Effects on Lipid Profile
| Compound | Animal Model | Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-c | HDL-c | Citation |
| This compound | High-fat diet and STZ-induced diabetic mice | 200 and 400 mg/kg | 2 weeks | No significant change | Significant dose-dependent decrease | Not specified | Not specified | [1] |
| Metformin | High-fat diet and STZ-induced T2DM rats | 300 mg/kg | 8 weeks | Significant improvement | Significant improvement | Not specified | Not specified | [5] |
| Metformin | High-fat diet and STZ-induced diabetic rats | 200 mg/kg/day | 28 days | Improved | Improved | Improved | Improved | [6] |
| Metformin | STZ-induced diabetic rats | 50 mg/kg | 21 days | Reduced | Reduced | Markedly restored | Considerably increased | |
| Metformin | Low-dose STZ-induced diabetic rats | Not specified | Not specified | Significant decrease | Significant decrease | Significant decrease | Increased | [8] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to induce diabetes in rat models and evaluate the effects of this compound and metformin.
This compound Studies
-
Diabetes Induction: A common method involves a combination of a high-fat diet for several weeks followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ)[1][2][3][4]. This model aims to mimic the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.
-
Treatment Administration: this compound is typically administered orally via gavage once daily[2][3][4][9]. Dosages in the reported studies ranged from 200 mg/kg to 500 mg/kg body weight[2][3][4][9].
-
Biochemical Analysis: Key parameters measured include fasting blood glucose, serum insulin levels, and lipid profiles (total cholesterol and triglycerides)[1].
Metformin Studies
-
Diabetes Induction: Similar to the this compound studies, a high-fat diet combined with STZ injection is a frequently used model[5][6]. Other models include neonatal STZ injection to induce diabetes[7] and alloxan-induced diabetes[10].
-
Treatment Administration: Metformin is also administered orally, with dosages ranging from 50 mg/kg to 300 mg/kg per day[5][6]. The duration of treatment in the reviewed studies varied from 21 days to 8 weeks[5][6].
-
Biochemical Analysis: Assessed parameters typically include blood glucose, serum insulin, and a comprehensive lipid profile including total cholesterol, triglycerides, LDL-c, and HDL-c[5][6][8]. Some studies also investigated markers of oxidative stress[6][8].
Mechanisms of Action: Signaling Pathways
Both this compound and metformin exert their anti-diabetic effects through multiple signaling pathways. The diagrams below illustrate the key molecular mechanisms identified in preclinical research.
References
- 1. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin ameliorates diabetic cardiomyopathy in adult male albino rats in type 2 diabetes [mjmr.journals.ekb.eg]
- 7. Effect of metformin treatment on insulin action in diabetic rats: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 10. researchgate.net [researchgate.net]
The Role of Geniposide in Mitigating Oxidative Stress: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Geniposide, an iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant attention for its therapeutic potential, largely attributed to its potent anti-inflammatory and antioxidant properties.[1][2] In vitro studies have consistently demonstrated its ability to counteract oxidative stress, a key pathological factor in numerous diseases including cardiovascular disorders, neurodegenerative diseases, and diabetes.[1][3] This guide provides an objective comparison of this compound's performance in mitigating oxidative stress in vitro, supported by experimental data and detailed protocols.
Mechanisms of Action: How this compound Combats Oxidative Stress
This compound exerts its antioxidant effects through multiple signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][4][5]
Furthermore, this compound has been shown to modulate other critical signaling cascades, including the PI3K/Akt and AMPK pathways, which are involved in cell survival and the inhibition of apoptosis under oxidative conditions.[2][3] It can also directly scavenge reactive oxygen species (ROS) and reduce lipid peroxidation.[4][6]
Figure 1. Signaling pathways activated by this compound to mitigate oxidative stress.
Comparative Performance of this compound in Vitro
The antioxidant efficacy of this compound has been validated across various cell types and oxidative stress models. The following tables summarize key quantitative data from representative studies, comparing the effects of this compound treatment to control groups.
Table 1: Effect of this compound on ROS Production and Lipid Peroxidation
| Cell Line | Oxidative Stress Inducer | This compound Conc. | Outcome Measure | % Change vs. Stressed Control | Reference |
| Human Dermal Fibroblasts | UV-B Irradiation | 30 µM | Intracellular ROS | ↓ (Significant reduction) | [4] |
| Retinal Müller Cells | High Glucose (HG) | 100 µg/mL | ROS Accumulation | ↓ (Significantly alleviated) | [5] |
| H9c2 Cardiomyocytes | H₂O₂ | Not Specified | ROS Production | ↓ (Rescued by GEN) | [6] |
| K6001 Yeast | Natural Aging | 1 and 3 µM | MDA Content | ↓ (Reduced) | [7] |
| HK-2 Cells | H₂O₂ (400 µmol/L) | Not Specified | Apoptosis Rate | ↓ (Significantly alleviated) | [8] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Cell Line | Oxidative Stress Inducer | This compound Conc. | Enzyme | % Change vs. Stressed Control | Reference |
| Human Dermal Fibroblasts | UV-B Irradiation | 30 µM | Total SOD Activity | ↑ 3.3-fold | [4] |
| Human Dermal Fibroblasts | UV-B Irradiation | 30 µM | Total GSH Content | ↑ 4.1-fold | [4] |
| K6001 Yeast | Natural Aging | 1 and 3 µM | T-SOD Activity | ↑ (Remarkably increased) | [7] |
| K6001 Yeast | Natural Aging | 1 and 3 µM | CAT Activity | ↑ (Remarkably increased) | [7] |
| K6001 Yeast | Natural Aging | 1 and 3 µM | GPx Activity | ↑ (Remarkably increased) | [7] |
| Retinal Müller Cells | High Glucose (HG) | 100 µg/mL | HO-1 Expression | ↑ (Significantly promoted) | [5] |
| Retinal Müller Cells | High Glucose (HG) | 100 µg/mL | NQO1 Expression | ↑ (Significantly promoted) | [5] |
| H9c2 Cardiomyocytes | H₂O₂ | Not Specified | GPx4 Expression | ↑ (Activated by GEN) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Induction and Measurement of Oxidative Stress in Human Dermal Fibroblasts
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Oxidative Stress Induction: Cells are washed with phosphate-buffered saline (PBS) and irradiated with UV-B (e.g., 20 mJ/cm²).
-
This compound Treatment: this compound (e.g., 5, 12, 30 µM) is added to the culture medium immediately after UV-B irradiation.
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are incubated with DCFH-DA (e.g., 20 µM) for a specified time. The fluorescence intensity (λexcitation = 485 nm, λemission = 530 nm) is measured using a microplate fluorometer.[4]
-
Antioxidant Enzyme Assays: The activities of SOD, CAT, and GPx, as well as the content of reduced glutathione (GSH), are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[4]
High Glucose-Induced Oxidative Stress in Retinal Müller Cells
-
Cell Culture: Primary mouse retinal Müller cells are cultured in DMEM with 10% FBS.
-
Oxidative Stress Induction: Cells are exposed to high glucose (HG) conditions (e.g., 30 mM D-glucose) for a specified duration (e.g., 24-48 hours). A control group with normal glucose (5.5 mM D-glucose) is maintained.
-
This compound Treatment: this compound (e.g., 25, 50, 100 µg/mL) is co-incubated with the high glucose medium.[5]
-
Western Blot Analysis: Protein levels of Nrf2, HO-1, and NQO1 are determined. Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) system.[5]
-
ROS Detection: ROS accumulation is assessed using a ROS assay kit, with fluorescence measured via flow cytometry or a fluorescence microscope.[5]
Figure 2. A typical experimental workflow for in vitro antioxidant assessment.
Conclusive Overview
The presented data strongly confirms the role of this compound in mitigating oxidative stress in vitro. It consistently reduces the levels of ROS and lipid peroxidation while simultaneously boosting the cellular antioxidant defense system by upregulating key enzymes like SOD, CAT, and GPx.[4][7] This protective effect is mediated through the activation of multiple signaling pathways, most notably the Nrf2/HO-1 axis.[5]
The logical relationship between this compound treatment and its antioxidant outcomes can be summarized as a cascade of events, initiated by the activation of key signaling hubs that orchestrate a robust cellular defense against oxidative damage.
References
- 1. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective properties of this compound against UV-B-induced photooxidative stress in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Possesses the Protective Effect on Myocardial Injury by Inhibiting Oxidative Stress and Ferroptosis via Activation of the Grsf1/GPx4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Geniposidic Acid Derivative Exerts Antiaging Effects through Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduced oxidative stress-induced apoptosis in HK-2 cell through PI3K/AKT3/FOXO1 by m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative evaluation of different geniposide extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Geniposide, a prominent iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis, has garnered significant attention within the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, anti-diabetic, and hepatoprotective effects. The efficacy of this compound in preclinical studies has spurred further investigation into its therapeutic potential. Central to this research is the efficient and effective extraction of this compound from its natural source. This guide provides a comparative evaluation of various extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Yields
The selection of an appropriate extraction method is critical as it directly impacts the yield and purity of the obtained this compound, as well as the overall efficiency and environmental footprint of the process. This section summarizes the quantitative data from various studies, offering a clear comparison of different techniques.
| Extraction Technique | This compound Yield (mg/g of dried plant material) | Key Observations |
| Ultrasound-Assisted Extraction (UAE) | 40.31 ± 1.14[1] | High yield in a relatively short extraction time. Considered an efficient and green technology.[1] |
| Heat Reflux Extraction (HRE) | ~109 | High yield can be achieved with optimized solvent and temperature conditions. |
| Microwave-Assisted Extraction (MAE) | Lower than UAE in a direct comparison[1] | Offers rapid extraction but may result in slightly lower yields compared to UAE under the tested conditions.[1] |
| Maceration | Lower than modern techniques | A simple but time-consuming method with generally lower extraction efficiency. |
| Supercritical Fluid Extraction (SFE) | Yield data for this compound is not directly comparable from the available research, which often focuses on oil extraction.[2] | A green technology that offers high selectivity, but the yield for polar compounds like this compound can be low without the use of co-solvents.[2] |
| Mechanochemical Extraction | Yields of up to 85% of total this compound have been reported under specific conditions.[3] | A novel and rapid method with potential for high efficiency and selectivity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key this compound extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized conditions reported for the extraction of this compound from Gardenia jasminoides.[1]
Materials and Equipment:
-
Dried and powdered Gardenia jasminoides fruit
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper or membrane
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Mix the powdered plant material with deionized water at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Perform the extraction at a temperature of 70°C for a duration of 30 minutes.[1]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to reduce the volume.
-
Analyze the this compound content in the extract using a validated HPLC method.
Heat Reflux Extraction (HRE) Protocol
This protocol is a generalized representation of a common method for obtaining high yields of this compound.
Materials and Equipment:
-
Dried and powdered Gardenia jasminoides fruit
-
Ethanol (e.g., 80%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
-
HPLC system
Procedure:
-
Place the powdered plant material in a round-bottom flask.
-
Add the extraction solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio.
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for a predetermined duration (e.g., 1-2 hours).
-
Allow the mixture to cool, and then filter to separate the extract.
-
Concentrate the extract using a rotary evaporator.
-
Quantify the this compound yield using HPLC.
Microwave-Assisted Extraction (MAE) Protocol
This protocol provides a general guideline for MAE of this compound.
Materials and Equipment:
-
Dried and powdered Gardenia jasminoides fruit
-
Deionized water or other suitable solvent
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
HPLC system
Procedure:
-
Combine the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Apply microwave irradiation at a specific power and for a set duration. These parameters need to be optimized for the specific equipment and sample.
-
After extraction, allow the sample to cool before filtering.
-
Concentrate the resulting extract using a rotary evaporator.
-
Determine the this compound content via HPLC analysis.
This compound's Molecular Mechanisms: A Look at Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is vital for drug development and targeted therapeutic applications. The following diagrams, generated using Graphviz, illustrate the logical flow of these pathways and how this compound interacts with them.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of this pathway, thereby exerting its anti-inflammatory effects.[4][5][6][7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate this pathway to influence cellular responses to stress and inflammation.[6][9][10][11]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[12][13][14][15]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival, growth, and proliferation. This compound's interaction with this pathway contributes to its neuroprotective and anti-apoptotic properties.[16][17][18][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 9. Immunosuppressive Effect of this compound on Mitogen-Activated Protein Kinase Signalling Pathway and Their Cross-Talk in Fibroblast-Like Synoviocytes of Adjuvant Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis via KEAP1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound ameliorates atherosclerosis by restoring lipophagy via suppressing PARP1/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Disease Modeling & Therapeutic Application
Application Notes and Protocols: Investigating Geniposide for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline and memory loss[1]. Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising therapeutic candidate for AD[2][3]. Preclinical studies have demonstrated its neuroprotective effects, including the amelioration of learning and memory deficits, reduction of Aβ deposition and tau phosphorylation, and modulation of key signaling pathways involved in AD pathogenesis[2][4][5].
These application notes provide a comprehensive overview of the key experimental protocols and data interpretation for investigating the therapeutic potential of this compound in Alzheimer's disease models. The methodologies detailed below are based on established protocols from various research studies and are intended to guide researchers in the consistent and reproducible evaluation of this compound's efficacy.
Key Mechanisms of Action of this compound in Alzheimer's Disease
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Modulation of Amyloid-Beta Pathology: this compound has been shown to reduce the formation of Aβ plaques and decrease the levels of soluble Aβ1-40 and Aβ1-42 in the brains of AD mouse models[2].
-
Inhibition of Tau Hyperphosphorylation: It attenuates the hyperphosphorylation of tau protein, a key pathological hallmark of AD, by modulating the activity of kinases such as GSK-3β[4].
-
PI3K/Akt/mTOR Signaling Pathway: this compound has been observed to influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and autophagy. It appears to downregulate mTOR signaling, thereby enhancing the clearance of Aβ fibrils[2][6].
-
RAGE Signaling Pathway: this compound can suppress the Receptor for Advanced Glycation End products (RAGE)-mediated inflammatory response, which is implicated in Aβ-induced neurotoxicity[5][7][8][9].
-
Anti-inflammatory and Antioxidant Effects: this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β[5][7]. It also protects against oxidative stress, a significant contributor to AD pathology[10].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound for Alzheimer's disease.
Table 1: Effects of this compound on Amyloid-Beta Pathology in APP/PS1 Mouse Models
| This compound Dose and Duration | Aβ1-40 Plaque Area | Aβ1-40 Plaque Density | Soluble Aβ1-40 Levels | Soluble Aβ1-42 Levels | Citation(s) |
| 50 mg/kg/day for 8 weeks (intragastric) | Reduced (2.545 ± 0.342% vs 3.317 ± 0.457% in untreated) | Reduced (16 ± 2.4 vs 20.4 ± 2.8 plaques/mm²) | Decreased (5.58 ± 0.03 ng/mg protein vs 5.97 ± 0.04 ng/mg in untreated) | Decreased (3.18 ± 0.02 ng/mg protein vs 3.52 ± 0.04 ng/mg in untreated) | [2] |
| 25 mg/kg for 3 months (intragastric) | Suppressed cerebral Aβ accumulation | Not Reported | Not Reported | Not Reported | |
| 5, 10, and 20 mg/kg for 4 weeks (intragastric) in STZ-treated APP/PS1 mice | Not Reported | Not Reported | Significantly reduced | Significantly reduced |
Table 2: Effects of this compound on Tau Phosphorylation and Cognitive Function
| Experimental Model | This compound Treatment | Key Findings on Tau Phosphorylation | Cognitive Improvement | Citation(s) |
| Streptozotocin (STZ)-induced AD rat model | 50 μM, 10 μL (single intracerebroventricular injection) | Reduced tau phosphorylation by ~30% | Prevented spatial learning deficit by ~40% in Morris Water Maze | [5][11][12] |
| Insulin-deficient APP/PS1 mice | Not specified | Significantly decreased phosphorylated tau levels | Not Reported | [13] |
| APP/PS1 mice | 50 mg/kg/day for 8 weeks (intragastric) | Not Reported | Improved scores in Novel Object Recognition and Morris Water Maze tests | [2][4] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Experimental Protocols
In Vivo Studies: Animal Models
a. APP/PS1 Transgenic Mouse Model
-
Strain: 5XFAD or other appropriate APP/PS1 transgenic lines.
-
Housing: Standard housing conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
This compound Administration: this compound can be administered via intragastric gavage at doses ranging from 5 to 50 mg/kg/day for a duration of 4 to 8 weeks[2][4][13]. The control group should receive the vehicle (e.g., saline).
b. Streptozotocin (STZ)-Induced Alzheimer's Rat Model
-
Procedure: Intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) is used to induce an insulin-resistant brain state, mimicking sporadic AD[5][14][15].
-
This compound Administration: A single ICV injection of this compound (e.g., 50 μM, 10 μL) can be administered[5][11][12].
Behavioral Testing: Morris Water Maze (MWM)
The MWM test is used to assess hippocampal-dependent spatial learning and memory[8][16][17].
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C) containing a hidden platform (10 cm in diameter) submerged 1-2 cm below the surface.
-
Procedure:
-
Acquisition Phase (5-7 days): Four trials per day. For each trial, the mouse is placed in the pool at one of four starting positions and allowed to search for the hidden platform for 60-90 seconds. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Analysis: Record and analyze the escape latency (time to find the platform), path length, time spent in the target quadrant, and the number of platform crossings.
Biochemical and Histological Analyses
a. Western Blot Analysis
-
Purpose: To quantify the protein levels of Aβ, total tau, phosphorylated tau (p-tau), and components of the PI3K/Akt/mTOR and RAGE signaling pathways.
-
Protocol:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus, cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies are listed in Table 3.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection system.
-
Quantification: Densitometrically quantify protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Supplier (Example) | Catalog # (Example) | Dilution |
| Aβ (6E10) | BioLegend | 803001 | 1:1000 |
| Total Tau (Tau-5) | Invitrogen | AHB0042 | 1:1000 |
| Phospho-Tau (AT8) | Invitrogen | MN1020 | 1:500 |
| p-Akt (Ser473) | Cell Signaling | 4060 | 1:1000 |
| Akt | Cell Signaling | 4691 | 1:1000 |
| p-mTOR (Ser2448) | Cell Signaling | 5536 | 1:1000 |
| mTOR | Cell Signaling | 2983 | 1:1000 |
| RAGE | R&D Systems | MAB11451 | 1:1000 |
| β-actin | Santa Cruz | sc-47778 | 1:5000 |
b. Immunohistochemistry (IHC) for Aβ Plaques
-
Purpose: To visualize and quantify Aβ plaque deposition in brain tissue.
-
Protocol:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix brain tissue in 4% PFA overnight. Cryoprotect in 30% sucrose and section at 30-40 µm using a cryostat or vibratome.
-
Antigen Retrieval: Incubate sections in 70-90% formic acid for 5-10 minutes[2][18].
-
Blocking and Permeabilization: Block with 5-10% normal goat serum in PBS containing 0.3% Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-Aβ antibody (e.g., 6E10, 1:500) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit). Visualize with 3,3'-diaminobenzidine (DAB).
-
Imaging and Analysis: Capture images using a light microscope and quantify the Aβ plaque load (percentage of area occupied by plaques) using image analysis software (e.g., ImageJ).
-
c. ELISA for Soluble Aβ
-
Purpose: To quantify the levels of soluble Aβ1-40 and Aβ1-42 in brain homogenates[19][20].
-
Protocol:
-
Sample Preparation: Homogenize brain tissue in a buffer containing protease inhibitors. Centrifuge at high speed (e.g., 100,000 x g) to separate soluble and insoluble fractions.
-
ELISA: Use commercially available ELISA kits specific for human Aβ1-40 and Aβ1-42. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Generate a standard curve and calculate the concentration of Aβ in the samples (pg/mg of total protein).
-
In Vitro Studies: Cell Culture Models
a. Primary Hippocampal Neuron Culture
-
Purpose: To investigate the direct neuroprotective effects of this compound against Aβ-induced toxicity[6][21].
-
Protocol:
-
Culture Preparation: Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups. Dissociate tissue with trypsin and plate neurons on poly-D-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7-10 days in vitro, treat neurons with oligomeric Aβ1-42 (1-5 µM) in the presence or absence of this compound (1-10 µM) for 24-48 hours.
-
Assays: Assess cell viability using the MTT assay or measure apoptosis using TUNEL staining or caspase-3 activity assays.
-
b. BV2 Microglial Cell Culture
-
Purpose: To study the anti-inflammatory effects of this compound[22][23][24].
-
Protocol:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Treatment: Pre-treat cells with this compound (50-200 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) or oligomeric Aβ1-42 (5 µM) for 24 hours.
-
Analysis: Measure the levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β, nitric oxide) in the culture supernatant using ELISA or Griess assay.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the therapeutic potential of this compound for Alzheimer's disease. By employing these standardized methodologies, researchers can generate reliable and comparable data to further elucidate the mechanisms of action of this compound and advance its development as a potential treatment for this devastating neurodegenerative disease.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound effectively reverses cognitive impairment and inhibits pathological cerebral damage by regulating the mTOR Signal pathway in APP∕PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Learning Memory Deficits, Reduces Tau Phosphorylation and Decreases Apoptosis via GSK3β Pathway in Streptozotocin‐Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]
- 7. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates mitochondrial dysfunction and memory deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates learning memory deficits, reduces tau phosphorylation and decreases apoptosis via GSK3β pathway in streptozotocin-induced alzheimer rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streptozotocin induced Alzheimer's disease like changes and the underlying neural degeneration and regeneration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptozotocin induced Rodent Alzheimer’s Disease Model - Creative Biolabs [creative-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aβ toxicity in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genipin Inhibits LPS-Induced Inflammatory Response in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. BV2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
Application Notes and Protocols: Investigating the Therapeutic Effects of Geniposide in Parkinson's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of geniposide in preclinical mouse models of Parkinson's disease (PD). This document includes a summary of key quantitative findings, detailed experimental protocols for replicating and expanding upon this research, and visualizations of the molecular pathways implicated in this compound's neuroprotective effects.
Introduction: this compound as a Neuroprotective Agent
This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1][2] In the context of Parkinson's disease, a progressive disorder characterized by the loss of dopaminergic neurons in the substantia nigra, this compound has demonstrated significant neuroprotective effects in various preclinical models.[3][4] Its therapeutic actions are multifaceted, involving the modulation of several key signaling pathways related to apoptosis, oxidative stress, inflammation, and protein aggregation.[1][5][6] this compound has been shown to improve motor function, restore neurotransmitter levels, and attenuate the neurodegeneration of dopaminergic neurons.[4][5] The primary mechanisms of action appear to be linked to its role as a glucagon-like peptide-1 receptor (GLP-1R) agonist, which triggers downstream protective pathways.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in mouse models of Parkinson's disease, providing a clear comparison of its effects across different experimental paradigms.
Table 1: Effects of this compound on Motor Function in PD Mouse Models
| Behavioral Test | PD Model | This compound Treatment | Outcome | Reference |
| Open Field Test | MPTP-induced | 100 mg/kg, i.p. for 8 days | Improved locomotor and exploratory activity. | [1][4] |
| MPTP-induced | Not specified | Increased number of mobile grid crossings and standing times compared to the model group. | [7] | |
| Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Improved motor dysfunction. | [5] | |
| Rotarod Test | MPTP-induced | 100 mg/kg, i.p. for 8 days | Improved bradykinesia and movement balance. | [4] |
| Adhesive Removal Test | Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Improved motor activity. | [5] |
| Challenging Beam Test | Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Improved motor activity. | [5] |
Table 2: Neuroprotective and Biochemical Effects of this compound in PD Mouse Models
| Assay | PD Model | This compound Treatment | Key Findings | Reference |
| Dopaminergic Neuron Survival | MPTP-induced | Not specified | Increased number of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra. | [7] |
| MPTP-induced | 100 mg/kg, i.p. for 8 days | Restored the number of TH-positive dopaminergic neurons in the substantia nigra pars compacta. | [4] | |
| Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Attenuated dopaminergic neurodegeneration. | [5] | |
| Neurotransmitter Levels | Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Restored levels of Dopamine, DOPAC, and HVA. | [5] |
| Apoptosis Markers | MPTP-induced | Not specified | Increased Bcl-2-positive neurons and decreased TUNEL-positive (apoptotic) neurons. | [7] |
| MPTP-induced | 100 mg/kg, i.p. for 8 days | Increased Bax levels, reduced Bcl-2 levels, and reduced Caspase-3 activation. | [3][4] | |
| Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Suppressed neuronal apoptosis. | [5] | |
| Oxidative Stress Markers | Rotenone-induced | 25 and 50 mg/kg, p.o. for 60 days | Suppressed neuronal oxidative damage; modulated ROS production, MDA level, and GSH:GSSG ratio. | [5] |
| α-Synuclein Levels | MPTP-induced | Not specified | Reduced α-synuclein protein expression. | [1][6] |
Experimental Protocols
The following protocols provide detailed methodologies for inducing Parkinson's disease in mice and evaluating the therapeutic effects of this compound.
Protocol 1: Induction of Parkinson's Disease Mouse Model
Two common neurotoxin-based models are presented below. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
A) MPTP-Induced Acute Model[4]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation: Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl in sterile saline (0.9% NaCl).
-
Induction: Administer four intraperitoneal (i.p.) injections of MPTP at a dose of 30 mg/kg, spaced 2 hours apart.[6] This constitutes a single day of treatment.
-
Housing: House mice under controlled conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Monitoring: Monitor animals closely for any signs of distress or severe motor impairment.
B) Rotenone-Induced Chronic Model[5]
-
Animals: Use male C57BL/6 mice.
-
Reagent Preparation: Prepare a suspension of rotenone in a suitable vehicle (e.g., sunflower oil).
-
Induction: Administer rotenone daily via oral gavage (p.o.) at a dose of 30 mg/kg for 60 consecutive days.
-
Housing and Monitoring: As described for the MPTP model. This model simulates the slow progression of PD.[5]
Protocol 2: this compound Administration
-
Preparation: Dissolve this compound in sterile saline or another appropriate vehicle.
-
Administration (MPTP Model): Begin this compound treatment following the MPTP injections. For an 8-day study, administer this compound (e.g., 100 mg/kg, i.p.) once daily.[4]
-
Administration (Rotenone Model): Administer this compound (e.g., 25 or 50 mg/kg, p.o.) 30 minutes before the daily rotenone administration for the entire 60-day period.[5]
-
Control Groups: Always include a vehicle-treated control group, a neurotoxin-only group, and a this compound-only group to ensure the observed effects are specific to the treatment.[7]
Protocol 3: Behavioral Assessments
Perform behavioral tests at the end of the treatment period to evaluate motor function.
A) Open Field Test[7]
-
Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into equal squares.
-
Procedure: Place a single mouse in the center of the arena and allow it to explore freely for 5 minutes.
-
Data Acquisition: Record the number of grid lines crossed (locomotor activity) and the number of rearing instances (exploratory activity) using an automated tracking system or manual observation.
-
Analysis: Compare the activity levels between treatment groups.
B) Rotarod Test[4]
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Training: Train the mice on the rotarod at a low, constant speed for several days before the experiment.
-
Procedure: Place the mouse on the rotating rod and gradually accelerate the speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Acquisition: Record the latency to fall from the rod. Perform multiple trials for each mouse.
-
Analysis: Compare the average latency to fall between groups as a measure of motor coordination and balance.
Protocol 4: Biochemical and Histological Analysis
A) Immunohistochemistry for Tyrosine Hydroxylase (TH)[7]
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection. Section the substantia nigra region using a cryostat.
-
Staining:
-
Incubate sections with a primary antibody against TH.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Count the number of TH-positive (dopaminergic) neurons in the substantia nigra pars compacta using a microscope. Compare cell counts between groups.
B) Western Blot Analysis[5]
-
Protein Extraction: Dissect the striatum or substantia nigra and homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk).
-
Incubate with primary antibodies for proteins of interest (e.g., TH, Bcl-2, Bax, Caspase-3, α-synuclein, p-Akt, Nrf2, mTOR) and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Signaling Pathways and Visualizations
This compound exerts its neuroprotective effects by modulating a network of interconnected signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms and the experimental workflow.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in PD mouse models.
This compound's Neuroprotective Signaling Pathways
Caption: Key signaling pathways modulated by this compound in PD models.
PI3K/Akt Signaling Pathway
Caption: this compound activates the pro-survival PI3K/Akt pathway.
Regulation of α-Synuclein Clearance
Caption: this compound enhances α-synuclein clearance via the miR-21/LAMP2A axis.
References
- 1. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound on Parkinson's disease model mice | CHEN | Chinese Journal of Contemporary Neurology and Neurosurgery [cjcnn.org]
Unveiling Anti-inflammatory Pathways: Geniposide as a Research Tool in Macrophage Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geniposide, a prominent iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Macrophages, key players in the innate immune system, orchestrate inflammatory responses. Dysregulation of macrophage activity is implicated in a multitude of inflammatory diseases. This compound presents itself as a valuable pharmacological tool to investigate and modulate the signaling pathways that govern macrophage activation. This document provides a detailed overview of the mechanisms of action of this compound and comprehensive protocols for its application in studying anti-inflammatory pathways in macrophages.
Mechanism of Action
This compound exerts its anti-inflammatory effects in macrophages primarily by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators.
This compound has been shown to down-regulate the expression of TLR4, thereby impeding the initial inflammatory signal.[1][3][4] Furthermore, it directly interferes with the activation of the NF-κB and MAPK signaling cascades. Specifically, this compound inhibits the phosphorylation of key proteins such as IκBα and p65 in the NF-κB pathway, and p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) in the MAPK pathway.[1][2] This dual-pronged inhibition culminates in a significant reduction in the expression and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as other inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involved in macrophage inflammation and the experimental workflow for investigating the effects of this compound.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Caption: this compound's inhibitory action on key inflammatory pathways.
Caption: Workflow for studying this compound's anti-inflammatory effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on macrophage inflammatory responses as reported in various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Cytokine/Mediator | IC50 (µM) |
| IL-6 | 1454 |
| TNF-α | 310.3 |
| G-CSF | 1289 |
| GM-CSF | 65.55 |
| IP-10 | 128.6 |
| LIX | 925.8 |
| MCP-1 | 91.08 |
| MIP-1α | 846.2 |
| MIP-1β | 1949 |
| MIP-2 | 2569 |
| NO | 135.9 |
| Intracellular Ca2+ | 503.5 |
Data compiled from studies on LPS-stimulated RAW 264.7 macrophages.[5][6][7]
Table 2: Effective Concentrations of this compound for Anti-inflammatory Activity.
| Cell Type | This compound Concentration | Observed Effect |
| RAW 264.7 Macrophages | 10, 25, 50 µM | Significant reduction in NO, intracellular Ca2+, and H2O2 levels.[5] |
| RAW 264.7 Macrophages | 25, 50 µM | Meaningful suppression of TNF-α, IP-10, GM-CSF, and MIP-1β.[5] |
| Primary Mouse Macrophages | 40, 80, 160 µg/mL | Suppression of NO and intracellular ROS overproduction.[4] |
| Murine Microglial N9 Cells | 40, 80, 160 µg/mL | Inhibition of LPS-induced drop-off of IκB and phosphorylation of p38 and ERK1/2.[4] |
| RA-FLS | 25, 50, 100 µM | Inhibition of cell proliferation and expression of inflammatory factors.[8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the anti-inflammatory effects of this compound in macrophages.
Protocol 1: Macrophage Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and qRT-PCR) at a suitable density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and dilute to final concentrations (e.g., 10, 25, 50, 100 µM) in culture medium. Pre-treat the cells with this compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis). Include appropriate controls (untreated cells, LPS-only treated cells, this compound-only treated cells).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with various concentrations of this compound for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Protocol 4: Cytokine Quantification (ELISA)
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.[9][10]
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
Protocol 5: Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-p38, TLR4, and their total forms, as well as a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes.
-
Use specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
This compound is a potent anti-inflammatory agent that effectively suppresses macrophage activation by targeting the TLR4-mediated NF-κB and MAPK signaling pathways. The detailed protocols and compiled data provided herein serve as a valuable resource for researchers utilizing this compound as a tool to dissect the molecular mechanisms of inflammation and to explore its therapeutic potential in inflammatory diseases.
References
- 1. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on LPS-induced activation of TLR4-NF-κB pathway in RAW264.7 macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alleviative Effect of this compound on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the anti-inflammatory mechanism of this compound in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Efficacy of Geniposide in Collagen-Induced Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of geniposide in preclinical collagen-induced arthritis (CIA) models, a widely used animal model for rheumatoid arthritis. This document summarizes the quantitative effects of this compound on key arthritic parameters, details the experimental protocols for reproducing these findings, and illustrates the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound in CIA Models
The following tables summarize the dose-dependent effects of this compound on arthritis severity, paw swelling, and inflammatory cytokine levels in rodent models of collagen-induced arthritis.
Table 1: Effect of this compound on Arthritis Score
| Treatment Group | Dosage (mg/kg) | Mean Arthritis Score (± SD) | % Reduction | Reference |
| Normal Control | - | 0 | - | [1] |
| CIA Model | - | 3.5 ± 0.5 | 0% | [1] |
| This compound | 60 | 2.1 ± 0.4* | 40% | [1] |
| This compound | 120 | 1.2 ± 0.3** | 65.7% | [1] |
*p < 0.05, **p < 0.01 compared to CIA Model group.
Table 2: Effect of this compound on Paw Swelling
| Treatment Group | Dosage (mg/kg) | Paw Swelling (mm ± SD) | % Reduction | Reference |
| Normal Control | - | 1.25 ± 0.15 | - | [1] |
| CIA Model | - | 2.75 ± 0.25 | 0% | [1] |
| This compound (Low Dose) | 60 | 2.15 ± 0.20* | 21.8% | [1] |
| This compound (High Dose) | 120 | 1.70 ± 0.18** | 38.2% | [1] |
*p < 0.05, **p < 0.01 compared to CIA Model group.
Table 3: Modulation of Serum Pro-Inflammatory Cytokines by this compound
| Cytokine | CIA Model (pg/mL ± SD) | This compound (60 mg/kg) (pg/mL ± SD) | This compound (120 mg/kg) (pg/mL ± SD) | Reference |
| TNF-α | 185.4 ± 15.2 | 132.8 ± 12.1 | 95.6 ± 10.5** | [1][2] |
| IL-1β | 152.3 ± 13.8 | 105.7 ± 11.5 | 75.4 ± 9.8 | [1][2] |
| IL-6 | 210.5 ± 18.9 | 148.2 ± 15.3* | 102.1 ± 12.4 | [3][4] |
| IL-17 | 250.6 ± 22.3 | 180.4 ± 19.5* | 125.9 ± 16.7** | [1][3] |
*p < 0.05, **p < 0.01 compared to CIA Model group.
Table 4: Modulation of Serum Anti-Inflammatory Cytokines by this compound
| Cytokine | CIA Model (pg/mL ± SD) | This compound (33 mg/kg) (pg/mL ± SD) | This compound (66 mg/kg) (pg/mL ± SD) | This compound (132 mg/kg) (pg/mL ± SD) | Reference |
| IL-4 | 45.8 ± 5.1 | 68.2 ± 6.3 | 85.4 ± 7.9 | 102.5 ± 9.1 | [3] |
| IL-10 | 62.3 ± 7.5 | Not Reported | 98.7 ± 10.2** | Not Reported | [1][4] |
| TGF-β1 | 88.9 ± 9.2 | 115.6 ± 10.8 | 138.2 ± 12.5 | 155.7 ± 14.3 | [3] |
*p < 0.05, **p < 0.01 compared to CIA Model group.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound in CIA models are provided below.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats
1. Animal Model:
-
Species: Male Wistar rats or DBA/1J mice are commonly used.
-
Age: 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Reagents and Materials:
-
Bovine or chicken type II collagen (CII).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M acetic acid.
-
Syringes and needles.
3. Procedure:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of 100 mg of bovine type II collagen in 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
-
Day 7 (Booster Immunization):
-
Prepare an emulsion of 100 mg of bovine type II collagen in 0.1 M acetic acid with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer 0.1 mL of the emulsion intradermally at the base of the tail.
-
4. Arthritis Development:
-
Monitor the animals daily for clinical signs of arthritis, which typically appear around day 11-14 after the primary immunization.
Protocol 2: this compound Administration
1. Drug Preparation:
-
Dissolve this compound powder in sterile saline or distilled water to the desired concentrations (e.g., 33, 66, and 132 mg/kg of body weight).[3]
2. Administration:
-
Route: Oral gavage is a common route of administration.
-
Frequency: Administer this compound once daily.
-
Timing: Start the treatment from day 14 to day 30 after the primary immunization, corresponding to the onset and progression of arthritis.[3]
Protocol 3: Assessment of Arthritis Severity
1. Arthritis Score:
-
Visually score each paw based on the degree of erythema, swelling, and joint deformity.
-
Scoring System:
-
0 = No signs of arthritis.
-
1 = Mild swelling and/or erythema.
-
2 = Moderate swelling and erythema.
-
3 = Severe swelling and erythema spanning the entire paw.
-
4 = Maximum inflammation with joint deformity.
-
-
The total arthritis score per animal is the sum of the scores for all four paws (maximum score of 16).
2. Paw Swelling Measurement:
-
Use a plethysmometer or a digital caliper to measure the volume or thickness of the hind paws.
-
Take measurements at regular intervals (e.g., every 2-3 days) throughout the study period.
Protocol 4: Cytokine Level Measurement (ELISA)
1. Sample Collection:
-
At the end of the experiment, collect blood samples via cardiac puncture and centrifuge to obtain serum.
-
Store serum samples at -80°C until analysis.
2. ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-17, IL-4, IL-10).
-
Follow the manufacturer's instructions for the assay.
-
In brief:
-
Coat a 96-well plate with the capture antibody.
-
Add serum samples and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound in the context of collagen-induced arthritis.
Caption: Experimental workflow for evaluating this compound in CIA models.
Caption: Key signaling pathways modulated by this compound in arthritis.
References
- 1. Exploring the anti-inflammatory mechanism of this compound in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on serum IL-1beta and TNF-alpha of rheumatoid arthritis rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects and pharmacokinetics study of this compound on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Geniposide in Non-Alcoholic Fatty Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes. Its progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis underscores the urgent need for effective therapeutic interventions. Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising natural compound with multifaceted pharmacological activities.[1][2][3] Extensive preclinical research highlights its potential to ameliorate the key pathological features of NAFLD, including hepatic steatosis, inflammation, oxidative stress, and insulin resistance.[1][4][5] This document provides detailed application notes and experimental protocols based on existing literature to guide researchers in exploring the therapeutic utility of this compound for NAFLD.
Mechanism of Action
This compound exerts its hepatoprotective effects in NAFLD through the modulation of several key signaling pathways. Its therapeutic actions are centered around improving lipid metabolism, enhancing insulin sensitivity, mitigating oxidative stress, and reducing inflammation.
Key Signaling Pathways Modulated by this compound in NAFLD:
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling, which suppresses lipogenesis and promotes fatty acid oxidation.[2]
-
Nrf2/HO-1 Pathway: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] This leads to increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which combat oxidative stress, a key driver of NAFLD progression.[1][2]
-
Insulin Signaling Pathway: this compound enhances insulin sensitivity by modulating key components of the insulin signaling cascade, including the insulin receptor (INSR), insulin receptor substrate 2 (IRS-2), and protein kinase B (Akt).[4][6] This helps to improve glucose uptake and utilization, thereby reducing insulin resistance, a hallmark of NAFLD.[4]
-
PPARα Pathway: this compound increases the expression of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation.[1][7][8] By activating PPARα, this compound promotes the breakdown of fatty acids in the liver, reducing lipid accumulation.[1]
-
Inflammatory Pathways (TLR4/NF-κB and MAPK): this compound has been shown to inhibit key inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thus alleviating hepatic inflammation.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key biomarkers of NAFLD from various preclinical studies.
Table 1: Effects of this compound on Hepatic and Serum Lipids
| Parameter | Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |
| Liver Triglycerides | High-Fat Diet Mice | This compound | 50 mg/kg | 12 weeks | ↓ 35% | [4] |
| Liver Total Cholesterol | High-Fat Diet Rats | This compound | 100 mg/kg | 6 weeks | ↓ 28% | [8] |
| Serum Triglycerides | High-Fat Diet Mice | This compound | 100 mg/kg | 12 weeks | ↓ 30% | [4] |
| Serum Total Cholesterol | High-Fat Diet Rats | This compound | 50 mg/kg | 6 weeks | ↓ 22% | [8] |
| Serum LDL-C | Tyloxapol-induced Mice | This compound | Not Specified | Not Specified | Significantly decreased | [2] |
| Serum HDL-C | Tyloxapol-induced Mice | This compound | Not Specified | Not Specified | Significantly increased | [2] |
Table 2: Effects of this compound on Liver Enzymes and Function
| Parameter | Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |
| Serum ALT | High-Fat Diet Rats | This compound | 50 mg/kg | 6 weeks | ↓ 45% | [8] |
| Serum AST | High-Fat Diet Rats | This compound | 100 mg/kg | 6 weeks | ↓ 40% | [8] |
| Liver Index (Liver/Body Weight) | High-Fat Diet Rats | This compound | 50 mg/kg | 6 weeks | ↓ 15% | [8] |
Table 3: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Parameter | Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |
| Hepatic TNF-α | High-Fat Diet Mice | This compound | 100 mg/kg | 12 weeks | ↓ 50% | [4] |
| Hepatic IL-6 | High-Fat Diet Mice | This compound | 100 mg/kg | 12 weeks | ↓ 40% | [4] |
| Hepatic Malondialdehyde (MDA) | High-Fat Diet Rats | This compound | 50 mg/kg | 6 weeks | ↓ 30% | [8] |
| Hepatic Superoxide Dismutase (SOD) | High-Fat Diet Rats | This compound | 50 mg/kg | 6 weeks | ↑ 60% | [8] |
| Hepatic Nrf2 Expression | Tyloxapol-induced Mice | This compound | Not Specified | Not Specified | Significantly increased | [2] |
| Hepatic HO-1 Expression | Tyloxapol-induced Mice | This compound | Not Specified | Not Specified | Significantly increased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the therapeutic effects of this compound in NAFLD models.
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water for one week.
-
Induction of NAFLD: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.
-
This compound Treatment:
-
Prepare this compound (purity >98%) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound orally via gavage at desired doses (e.g., 50 and 100 mg/kg body weight) once daily for the last 4-6 weeks of the HFD feeding period.[4]
-
Administer the vehicle to the control and HFD model groups.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast mice overnight and collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histology, and the rest snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
Serum Analysis: Measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
-
Liver Histology: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Liver Biochemistry: Homogenize frozen liver tissue to measure triglyceride and total cholesterol content.
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to analyze the expression of key genes and proteins involved in the signaling pathways mentioned above (e.g., AMPK, mTOR, Nrf2, PPARα, TNF-α).
-
In Vitro Model: Free Fatty Acid-Induced Steatosis in HepG2 Cells
-
Cell Culture: Culture human hepatoma HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Steatosis:
-
Prepare a stock solution of free fatty acids (FFAs) by dissolving oleic acid and palmitic acid (2:1 molar ratio) in DMEM containing 1% bovine serum albumin (BSA).
-
Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with the FFA mixture (e.g., 1 mM final concentration) for 24 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
Dissolve this compound in DMSO to prepare a stock solution and dilute it with culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.
-
Co-treat the FFA-exposed HepG2 cells with different concentrations of this compound for 24 hours. A vehicle control group (DMSO) should be included.
-
-
Analysis:
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the tested concentrations of this compound are not cytotoxic.
-
Lipid Accumulation: Stain the cells with Oil Red O or Nile Red to visualize and quantify intracellular lipid droplets. For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance.
-
Gene and Protein Expression Analysis: Lyse the cells to extract RNA and protein. Analyze the expression of key lipogenic and inflammatory genes and proteins using qRT-PCR and Western blotting.
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound's multifaceted mechanism of action in NAFLD.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound presents a compelling therapeutic candidate for the management of NAFLD due to its pleiotropic effects on lipid metabolism, insulin sensitivity, oxidative stress, and inflammation. The provided application notes and protocols offer a framework for researchers to further investigate and validate the efficacy of this compound in preclinical models of NAFLD. Future studies should focus on elucidating its long-term safety and efficacy, as well as exploring its potential in combination therapies to enhance its therapeutic benefits. While no clinical trials on this compound for NAFLD are currently registered, the robust preclinical evidence warrants further investigation into its translational potential.[10]
References
- 1. A potential herbal component for the future treatment of fatty liver disease: this compound from gardenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates non-alcohol fatty liver disease via regulating Nrf2/AMPK/mTOR signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential herbal component for the future treatment of fatty liver disease: this compound from gardenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terpenoids: Natural Compounds for Non-Alcoholic Fatty Liver Disease (NAFLD) Therapy [mdpi.com]
- 6. This compound Mitigates Insulin Resistance and Hepatic Fibrosis via Insulin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Hepatoprotective effects of this compound in a rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A potential herbal component for the future treatment of fatty liver disease: this compound from gardenia [frontiersin.org]
- 10. Clinical Trial Studying Possible New Treatment Option for Patients with NAFLD [health.ucsd.edu]
Application Notes: Geniposide as a Novel Therapeutic for Osteoporosis
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies often have limitations, necessitating the exploration of novel drug candidates. Geniposide, a natural iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising therapeutic agent for osteoporosis.[1][2] Preclinical studies have demonstrated its multi-faceted role in promoting bone formation and inhibiting bone resorption by modulating various signaling pathways. These notes provide a comprehensive overview of the mechanisms of action, experimental data, and detailed protocols for researchers, scientists, and drug development professionals interested in investigating this compound.
Mechanism of Action: Modulating Key Signaling Pathways
This compound exerts its anti-osteoporotic effects by targeting multiple signaling pathways within bone cells. Its primary actions involve promoting the differentiation and survival of osteoblasts (bone-forming cells) and suppressing the activity of osteoclasts (bone-resorbing cells).
-
Promotion of Osteoblast Differentiation and Survival: this compound has been shown to enhance osteogenesis through several key pathways:
-
GLP-1R/ERK Pathway: this compound, acting as a glucagon-like peptide-1 receptor (GLP-1R) agonist, activates the ERK signaling pathway.[3] Activated ERK promotes the expression of crucial osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix (Osx), leading to enhanced osteoblast differentiation.[3][4]
-
GLP-1R/AMPK/SREBP2 Pathway: In glucocorticoid-induced osteoporosis (GIOP) models, dexamethasone (DEX) induces cholesterol accumulation in osteoblasts, which impairs their function.[5][6] this compound activates GLP-1R and the AMPK pathway, which in turn inhibits mTOR and the sterol regulatory element-binding protein 2 (SREBP2), thereby reducing cholesterol accumulation and restoring osteoblast differentiation.[5][7]
-
NRF2/NF-κB Pathway: Oxidative stress contributes to osteoblast apoptosis. This compound provides protection against oxidative stress-induced apoptosis by activating the NRF2 pathway and inhibiting the pro-inflammatory NF-κB pathway.[8][9]
-
PI3K/AKT/mTOR Pathway: this compound can ameliorate osteoblast apoptosis by activating autophagy through the GLP-1R/PI3K/AKT/mTOR signaling cascade.[10]
-
-
Inhibition of Osteoclastogenesis: While direct evidence on this compound is still emerging, its aglycon, genipin, and other related natural compounds have been shown to inhibit osteoclast differentiation.[11][12] This is often achieved by suppressing the RANKL-induced activation of NF-κB and MAPK signaling pathways, which are critical for osteoclast formation and function.[11]
Signaling Pathway Diagrams
Quantitative Data Summary
The therapeutic effects of this compound have been quantified in both in vivo and in vitro models of osteoporosis.
Table 1: Summary of In Vivo Efficacy of this compound in a Dexamethasone (DEX)-Induced Osteoporosis Rat Model
| Parameter | DEX-Treated Group | DEX + this compound (50 mg/kg) | DEX + this compound (100 mg/kg) | Reference |
| Bone Mineral Density (BMD) | Decreased | Significantly Increased vs. DEX | Significantly Increased vs. DEX | [7] |
| Trabecular Thickness (Tb.Th) | Decreased | Significantly Increased vs. DEX | Significantly Increased vs. DEX | [7] |
| Bone Volume / Total Volume (BV/TV) | Decreased | Significantly Increased vs. DEX | Significantly Increased vs. DEX | [7] |
| Trabecular Separation (Tb.Sp) | Increased | Significantly Decreased vs. DEX | Significantly Decreased vs. DEX | [7] |
Data presented are qualitative summaries of statistically significant findings reported in the cited literature.
Table 2: Summary of In Vitro Efficacy of this compound on DEX-Treated MC3T3-E1 Osteoblastic Cells
| Parameter | DEX-Treated Cells | DEX + this compound | Effect of this compound | Reference |
| Alkaline Phosphatase (ALP) Activity | Inhibited | Restored | Promotes Osteoblast Differentiation | [3][13] |
| Mineralized Nodule Formation | Inhibited | Restored | Promotes Bone Mineralization | [3][13] |
| Runx2 mRNA Expression | Decreased | Significantly Increased | Upregulates Key Osteogenic Factor | [3][13] |
| Osterix (Osx) mRNA Expression | Decreased | Significantly Increased | Upregulates Key Osteogenic Factor | [3][13] |
| Osteopontin (OPN) mRNA Expression | Decreased | Significantly Increased | Upregulates Osteogenic Marker | [3][13] |
| Phosphorylated ERK (p-ERK) | Decreased | Restored | Activates Pro-osteogenic Signaling | [3][13] |
Data presented are qualitative summaries of statistically significant findings. This compound concentrations typically ranged from 1 to 75 μM in these studies.[3][13]
Experimental Protocols and Application Notes
Protocol 1: In Vitro Assessment of this compound on Osteoblast Differentiation
This protocol details the methodology to assess the effect of this compound on the differentiation of MC3T3-E1 pre-osteoblastic cells, particularly in a model mimicking glucocorticoid-induced damage.
1. Materials and Reagents:
-
MC3T3-E1 subclone 4 cells
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Induction Medium (OIM): α-MEM with 10% FBS, 1% Pen-Strep, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.[7]
-
Dexamethasone (DEX)
-
This compound (purity ≥ 98%)
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S Staining Solution
-
TRIzol Reagent and qRT-PCR reagents
-
RIPA buffer and antibodies for Western Blot (e.g., anti-Runx2, anti-p-ERK)
2. Cell Culture and Seeding:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into multi-well plates at an appropriate density (e.g., 2 x 10⁴ cells/cm²). Allow cells to adhere for 24 hours.
3. Osteogenic Induction and Treatment:
-
After 24 hours, replace the culture medium with OIM.
-
Divide cells into experimental groups: Control (OIM only), DEX-treated (OIM + 1 µM DEX), and DEX + this compound (OIM + 1 µM DEX + varying concentrations of this compound, e.g., 10 µM, 25 µM).[14]
-
Culture the cells for the required duration, replacing the medium every 2-3 days.
4. Endpoint Analysis:
-
Alkaline Phosphatase (ALP) Activity (Day 7):
-
Wash cells with PBS and lyse them according to the ALP assay kit manufacturer's protocol.
-
Measure ALP activity by colorimetric assay (p-nitrophenyl phosphate substrate).
-
Normalize ALP activity to total protein content (measured by BCA assay). An increase in ALP activity indicates enhanced early osteoblast differentiation.[3]
-
-
Mineralization Assay (Alizarin Red S Staining, Day 14-21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash away excess stain and visualize the red-orange calcium deposits.
-
For quantification, destain with 10% cetylpyridinium chloride and measure absorbance at ~562 nm. An increase in staining indicates enhanced mineralization, a late marker of osteoblast differentiation.[13]
-
-
Gene and Protein Expression (Day 1-3 for signaling, Day 3-7 for differentiation markers):
Protocol 2: In Vivo Evaluation of this compound in a DEX-Induced Osteoporosis Rat Model
This protocol describes the establishment of a glucocorticoid-induced osteoporosis model in rats and the subsequent evaluation of this compound's therapeutic efficacy.
1. Animals and Housing:
-
Male Sprague-Dawley rats (6-8 weeks old).
-
House animals under standard pathogen-free conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.[7]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Model Induction and Treatment:
-
Acclimatize rats for one week.
-
Divide rats into groups (n=6-8 per group): Sham Control, DEX Model, DEX + this compound (e.g., 50 mg/kg), DEX + this compound (e.g., 100 mg/kg).
-
Induce osteoporosis in the model and treatment groups by intramuscular injection of DEX (e.g., 5 mg/kg) twice a week for an extended period (e.g., four months).[7] The Sham Control group receives vehicle injections.
-
Administer this compound or vehicle daily via oral gavage to the respective treatment groups throughout the induction period.[7]
3. Endpoint Analysis:
-
Micro-Computed Tomography (µCT) Analysis:
-
At the end of the study, euthanize the rats and harvest femurs or tibiae.
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the proximal tibia or distal femur using a high-resolution µCT scanner.
-
Analyze the 3D reconstructed images to quantify bone microarchitectural parameters, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[7]
-
-
Histological Analysis (Hematoxylin and Eosin Staining):
-
Decalcify the bones post-µCT scanning.
-
Process, embed in paraffin, and section the bone tissue.
-
Stain sections with H&E to visualize bone trabecular structure and cellularity.
-
Qualitatively and quantitatively assess changes in trabecular bone architecture. A loss of trabeculae is expected in the DEX group, with amelioration in the this compound-treated groups.[7]
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on bone sections for markers of bone formation (e.g., OPN, Runx2) or apoptosis (e.g., TUNEL assay) to further elucidate the mechanism of action in vivo.[9]
-
Conclusion and Future Directions
This compound presents a compelling case as a novel therapeutic agent for osteoporosis, particularly for glucocorticoid-induced forms of the disease. Its ability to promote osteoblast differentiation and survival through multiple signaling pathways, including the GLP-1R/ERK and GLP-1R/AMPK axes, highlights its potential as a multi-target drug candidate.[3][5] The provided protocols offer a robust framework for further preclinical investigation.
Future research should focus on:
-
Elucidating the direct effects of this compound on osteoclast differentiation and function.
-
Evaluating its efficacy in other models of osteoporosis, such as postmenopausal osteoporosis (ovariectomized models).[15][16]
-
Conducting pharmacokinetic and toxicological studies to establish a safety profile for potential clinical translation.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prevention and treatment of osteoporosis with natural products: Regulatory mechanism based on cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Alleviates Glucocorticoid-Induced Inhibition of Osteogenic Differentiation in MC3T3-E1 Cells by ERK Pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound ameliorates cholesterol accumulation and promotes osteoblast differentiation by mediating the GLP-1R/AMPK/SREBP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. This compound ameliorates cholesterol accumulation and promotes osteoblast differentiation by mediating the GLP-1R/AMPK/SREBP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppressed OX-LDL-induced osteoblast apoptosis by regulating the NRF2/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppressed OX-LDL-induced osteoblast apoptosis by regulating the NRF2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates glucocorticoid-induced osteoblast apoptosis by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gypenoside inhibits RANKL-induced osteoclastogenesis by regulating NF-κB, AKT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Alleviates Glucocorticoid-Induced Inhibition of Osteogenic Differentiation in MC3T3-E1 Cells by ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound alleviates cholesterol-induced endoplasmic reticulum stress and apoptosis in osteoblasts by mediating the GLP-1R/ABCA1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginsenoside Rc Promotes Bone Formation in Ovariectomy-Induced Osteoporosis In Vivo and Osteogenic Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocytogen.com [biocytogen.com]
Geniposide: Application and Protocols for the Prevention of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a severe complication of diabetes mellitus and a primary cause of end-stage renal disease.[1][2][3] The pathogenesis of DN involves a complex interplay of metabolic and hemodynamic factors, leading to oxidative stress, inflammation, fibrosis, and eventual loss of renal function.[1][2] Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has demonstrated significant therapeutic potential in preclinical models of DN.[1][4] This natural compound exhibits potent anti-inflammatory, anti-oxidative, and anti-fibrotic properties, making it a promising candidate for further investigation and drug development.[1][4][5]
These application notes provide a comprehensive overview of the mechanisms of action of this compound in the context of DN, summarize key quantitative data from preclinical studies, and offer detailed protocols for relevant experimental models.
Mechanism of Action: Key Signaling Pathways
This compound ameliorates diabetic nephropathy by modulating several critical signaling pathways that are dysregulated in the diabetic kidney. Its therapeutic effects are primarily attributed to the activation of protective pathways like AMPK-mediated autophagy and the inhibition of detrimental inflammatory and fibrotic cascades such as NF-κB and AGE-RAGE signaling.
AMPK Activation and Autophagy Enhancement
This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activated AMPK enhances autophagy, a cellular recycling process crucial for removing damaged organelles and proteins, through the ULK1-mediated pathway.[1][2] Simultaneously, this compound inhibits the pro-survival kinase Akt, which, when hyperactivated by high glucose, contributes to oxidative stress and fibrosis.[1][2] This dual action restores cellular homeostasis, reduces oxidative stress, and protects against glomerular and tubular injury.[1]
Inhibition of NF-κB and NLRP3 Inflammasome-Mediated Inflammation
Chronic inflammation is a hallmark of DN. This compound effectively suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6][7][8] By inhibiting the activation of IKKα and the subsequent phosphorylation of IκBα, this compound prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9] Furthermore, this compound inhibits the NLRP3 inflammasome, a multi-protein complex that, when activated in diabetic conditions, leads to caspase-1 activation and the maturation of IL-1β, promoting pyroptosis and inflammation.[7][9][10] This effect may be mediated through the AMPK/SIRT1 pathway, which acts as an upstream regulator of NF-κB.[9][11]
Blockade of the AGE-RAGE Axis
Advanced glycation end products (AGEs) are formed under hyperglycemic conditions and contribute significantly to DN pathogenesis by interacting with their receptor (RAGE).[12] The binding of AGEs to RAGE triggers intracellular signaling cascades, including ERK1/2 and NF-κB, leading to inflammation and cellular damage.[12] Studies have shown that this compound can act as a high-affinity RAGE antagonist.[12] It competitively binds to the V domain of RAGE, effectively blocking the AGE-RAGE interaction and suppressing downstream inflammatory signaling.[12]
Experimental Evidence: Data Summary
The renoprotective effects of this compound have been quantified in various animal models of diabetic nephropathy. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in DN Animal Models
| Parameter | Animal Model | Diabetic Nephropathy (DN) Group | DN + this compound Group | Key Finding | Reference |
| Renal Function | |||||
| Serum Creatinine (Scr) | STZ-induced rats | Increased | Significantly Decreased | Improved renal function | [6] |
| Blood Urea Nitrogen (BUN) | HFD/STZ-induced mice | Increased | Significantly Decreased | Improved renal function | [9] |
| Urine Albumin to Creatinine Ratio (UACR) | UNx/HFD/STZ-induced mice | Markedly Increased | Markedly Reduced | Reduced albuminuria | [1][13] |
| Renal Histopathology | |||||
| Glomerular Basement Membrane (GBM) Thickening | STZ-induced rats | Significant Thickening | Notably Improved | Ameliorated structural damage | [6] |
| Podocyte Number (WT1 Staining) | UNx/HFD/STZ-induced mice | Significantly Decreased | Significantly Reversed | Protected against podocyte loss | [1] |
| Inflammation | |||||
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | STZ-induced rats; HFD/STZ-induced mice | Increased | Obviously Reversed | Suppressed inflammatory response | [6][9] |
| Monocyte/T-lymphocyte Infiltration | STZ-induced rats | Enhanced Infiltration | Obviously Reversed | Reduced renal inflammation | [6][8] |
Table 2: Molecular Effects of this compound in DN Models
| Protein/Pathway Marker | Model | Diabetic Nephropathy (DN) Group | DN + this compound Group | Key Finding | Reference |
| p-AMPKα (Thr172) | UNx/HFD/STZ-induced mice | Decreased | Significantly Increased | Activated AMPK pathway | [1][2] |
| p-AKT (Ser473) | UNx/HFD/STZ-induced mice | Increased | Significantly Decreased | Inhibited AKT pathway | [1][2] |
| NF-κB p65 | STZ-induced rats | Increased Expression | Obviously Reversed | Suppressed NF-κB activation | [6] |
| NLRP3 Inflammasome | HFD/STZ-induced mice | Increased Expression | Significantly Decreased | Inhibited inflammasome activation | [9] |
| RAGE | db/db mice | Enhanced Expression | Dose-dependently Attenuated | Downregulated RAGE pathway | [12] |
Detailed Experimental Protocols
Protocol 1: Induction of Type 2 Diabetic Nephropathy in Mice
This protocol describes a common method to induce DN in mice that recapitulates key features of human DN, including hyperglycemia, albuminuria, and renal structural changes.[1][2][9][13]
Methodology:
-
Animal Model: Use male C57BL/6 mice, 7-8 weeks old.
-
Model Induction:
-
(Optional) Perform unilateral nephrectomy (UNx) to accelerate the progression of nephropathy.[1][13]
-
Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 3-4 weeks.[1][13]
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 100 mg/kg, dissolved in citrate buffer (pH 4.5).[1][13]
-
Confirm diabetes by measuring tail vein blood glucose levels 72 hours post-STZ injection. Mice with glucose levels >16.7 mmol/L are considered diabetic.
-
-
Treatment:
-
Outcome Assessment:
-
Metabolic Monitoring: Monitor blood glucose and body weight weekly. Collect 24-hour urine using metabolic cages to measure urine volume and albumin excretion.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and perfuse kidneys with saline before harvesting.
-
Biochemical Analysis: Measure serum creatinine (Scr) and blood urea nitrogen (BUN) to assess renal function.[6][9] Calculate the urine albumin-to-creatinine ratio (UACR).[1]
-
Histological Analysis: Fix one kidney in 4% paraformaldehyde for paraffin embedding. Prepare sections for Periodic acid-Schiff (PAS) staining (to assess glomerular injury) and Masson's trichrome staining (to assess fibrosis).[9] Perform immunohistochemistry for specific markers like WT1 for podocytes.[1]
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for protein and RNA extraction. Use Western blotting to quantify the expression and phosphorylation of key proteins (e.g., p-AMPK, p-AKT, NF-κB p65, NLRP3).[1][6][9] Use ELISA to measure cytokine levels in kidney tissue homogenates.[9]
-
Protocol 2: Western Blotting for Signaling Proteins
Objective: To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., AMPK, Akt, NF-κB) in kidney tissue lysates.
Methodology:
-
Protein Extraction: Homogenize frozen kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-AKT, anti-NF-κB p65) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of target proteins to a loading control (e.g., β-actin or GAPDH).[1]
Application Notes for Drug Development
-
Therapeutic Target Validation: The consistent modulation of AMPK, NF-κB, and RAGE pathways by this compound in multiple DN models validates these pathways as key therapeutic targets.
-
Lead Compound Potential: this compound serves as an excellent lead compound for the development of more potent and specific modulators of these pathways. Its ability to act as a direct RAGE antagonist is particularly noteworthy.[12]
-
Biomarker Identification: Changes in the phosphorylation status of AMPK and Akt, or the expression of NF-κB and NLRP3, can be used as pharmacodynamic biomarkers to assess target engagement in future preclinical and clinical studies.
-
Combination Therapy: Given its multi-target mechanism, this compound could be explored in combination with existing standards of care for DN, such as ACE inhibitors or SGLT2 inhibitors, to achieve synergistic effects.
-
Future Research: Further studies should focus on the pharmacokinetic and pharmacodynamic properties of this compound, long-term safety, and its efficacy in more advanced models of diabetic kidney disease. Investigating the specific effects of this compound on different renal cell types (podocytes, mesangial cells, tubular epithelial cells) is also warranted.[4]
References
- 1. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation [mdpi.com]
- 2. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-Beta as a Master Regulator of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces development of streptozotocin-induced diabetic nephropathy via regulating nuclear factor-kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the role of NLRP3 inflammasome in diabetic nephropathy and the advancements in herbal therapeutics [frontiersin.org]
- 8. Exploring the role of NLRP3 inflammasome in diabetic nephropathy and the advancements in herbal therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates diabetic nephropathy of mice through AMPK/SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NLRP3-mediated pyroptosis in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates diabetic nephropathy in type 2 diabetic mice by targeting AGEs-RAGE-dependent inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Geniposide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Geniposide, a compound widely used for its anti-inflammatory and antioxidant properties. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use safety glasses or a face shield.
-
Respiratory Protection: In case of dust formation, use an approved particulate respirator.[2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Use non-sparking tools to prevent ignition sources.[1]
This compound Disposal Procedures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be disposed of as hazardous waste.
| Disposal Method | Key Procedural Steps | Regulatory Compliance |
| Licensed Disposal Company | - Offer surplus and non-recyclable this compound solutions to a licensed disposal company.[4]- Keep the chemical in its original, suitable, and closed containers for disposal.[1][4]- Do not mix with other waste.[4] | Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC as well as other national and local regulations.[4] |
| Chemical Incineration | - The material can be disposed of by controlled incineration with flue gas scrubbing.[1]- Alternatively, dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4] | Follow all applicable federal, state, and local environmental regulations regarding incineration. |
| Spill Cleanup and Disposal | - For spills, collect and arrange for disposal.[1]- Absorb solutions with an inert material (e.g., diatomite).- Decontaminate surfaces by scrubbing with alcohol.[3]- Place the collected material in a suitable, closed container for disposal.[1][4] | Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1] |
| Contaminated Packaging | - Handle uncleaned containers as you would the product itself.[4]- Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]- Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill, if permissible.[1] | Disposal of packaging must be in accordance with local, state, and federal regulations. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1] |
Crucial "Don'ts" for this compound Disposal:
-
DO NOT contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Geniposide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Geniposide, a compound recognized for its potential in pharmaceutical development. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) for this compound Handling
When working with this compound, a substance classified as toxic if swallowed and hazardous to aquatic environments, a comprehensive approach to personal protection is critical.[1][2][3] The following table summarizes the necessary personal protective equipment.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or face shield | NIOSH (US) or EN 166 (EU) approved[1][4] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspected prior to use[1][2][4] |
| Body Protection | Protective, impervious clothing; lab coat | To prevent skin contact[2] |
| Respiratory Protection | NIOSH/CEN approved respirator | Required when dust formation is likely[1][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from initial preparation to final disposal, is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
2. Handling the Compound:
3. Storage:
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, avoid creating dust.[1] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]
-
Eye Contact: Immediately flush eyes with plenty of water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]
5. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.[1][2]
-
Engage a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.[1]
-
Contaminated containers should be treated as hazardous and disposed of in the same manner as the product itself.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
